D-(-)-3-Phosphoglyceric acid disodium
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O7P.2Na/c4-2(3(5)6)1-10-11(7,8)9;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;/q;2*+1/p-2/t2-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCJWQYUZHTJBE-YBBRRFGFSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)OP(=O)(O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Na2O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585260 | |
| Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80731-10-8 | |
| Record name | Disodium (2R)-2-hydroxy-3-[(hydroxyphosphinato)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(-)-3-Phosphoglyceric acid disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Pivotal Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(-)-3-Phosphoglyceric acid, typically available as its stable disodium (B8443419) salt, is a critical metabolic intermediate in the glycolytic pathway. Positioned at a key juncture in the "payoff phase" of glycolysis, it is central to the generation of ATP and serves as a crucial branch point for major biosynthetic pathways. This technical guide provides an in-depth examination of the role of D-(-)-3-Phosphoglyceric acid disodium salt in glycolysis, presenting quantitative data, detailed experimental protocols, and visualizations of the associated biochemical pathways. This document is intended to be a comprehensive resource for professionals engaged in metabolic research and the development of therapeutics targeting glycolytic processes.
Introduction
Glycolysis, the catabolic process of converting glucose into pyruvate (B1213749), is a fundamental energy-yielding pathway in nearly all living organisms. D-(-)-3-Phosphoglyceric acid (3-PGA) is the conjugate acid of 3-phosphoglycerate (B1209933), a three-carbon molecule that appears as the seventh intermediate in the glycolytic sequence.[1] Its disodium salt is a commonly used, water-soluble form in biochemical research.[2] The significance of 3-PGA extends beyond its transient role in glycolysis; it is a precursor for the synthesis of amino acids, such as serine, and has been implicated as a signaling molecule in cellular processes, including the regulation of the tumor suppressor p53.[3][4] A thorough understanding of the multifaceted role of 3-PGA is therefore essential for research in metabolism, oncology, and drug discovery.
The Role of 3-Phosphoglycerate in the Glycolytic Pathway
3-Phosphoglycerate is a central figure in the energy-conserving stage of glycolysis. Its formation and subsequent conversion are catalyzed by two key enzymes: phosphoglycerate kinase and phosphoglycerate mutase.
Formation of 3-Phosphoglycerate
3-PGA is generated from 1,3-bisphosphoglycerate in a reaction catalyzed by phosphoglycerate kinase (PGK) . This step is a prime example of substrate-level phosphorylation, where a high-energy phosphoryl group is transferred from 1,3-bisphosphoglycerate to a molecule of ADP, yielding ATP and 3-PGA.[1] This reaction is highly exergonic and is crucial for the net production of ATP in glycolysis.
Conversion to 2-Phosphoglycerate
Following its formation, 3-PGA is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM) . This reaction involves the intramolecular transfer of the phosphate (B84403) group from the C3 to the C2 position of the glycerate backbone.[5] This seemingly simple isomerization is a critical step to position the phosphate group for the subsequent dehydration reaction that generates the high-energy enol-phosphate bond in phosphoenolpyruvate (B93156).
Quantitative Data
A quantitative understanding of the dynamics of 3-PGA in glycolysis is paramount for metabolic modeling and drug development. The following tables summarize key quantitative data related to 3-PGA and its associated enzymes.
Kinetic Parameters of Key Enzymes
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are fundamental parameters that describe the kinetics of enzyme-catalyzed reactions.
| Enzyme | Substrate | Organism/Cell Type | Km | Vmax | Reference(s) |
| Phosphoglycerate Kinase (PGK1) | 1,3-Bisphosphoglycerate | Human | 6.86 µM | - | [6][7] |
| 3-Phosphoglycerate | Human | 186 µM | - | [6][7] | |
| 1,3-Bisphosphoglycerate | Yeast | 4.36 µM | - | [6][7] | |
| 3-Phosphoglycerate | Yeast | 146 µM | - | [6][7] | |
| Phosphoglycerate Mutase (PGAM1) | 3-Phosphoglycerate | Human (recombinant) | ~350 µM | - | [2] |
| 3-Phosphoglycerate | Corynebacterium glutamicum | ~0.26 mM | - | [8] |
Vmax values are often dependent on specific experimental conditions and enzyme concentrations, and thus are not always reported in a standardized format.
Intracellular Concentrations of 3-Phosphoglycerate
The steady-state concentration of 3-PGA can vary depending on the cell type and metabolic state.
| Cell Type / Organism | Condition | Intracellular Concentration | Reference(s) |
| Escherichia coli | Exponentially growing, glucose-fed | 1.5 mM | [9] |
| Human Cancer Cell Lines | - | 180 - 550 µM | [7] |
Signaling Pathways and Biosynthetic Roles
Beyond its role as a glycolytic intermediate, 3-PGA is a critical node connecting glycolysis to other essential cellular processes.
Serine Biosynthesis
3-PGA is the direct precursor for the de novo synthesis of the amino acid L-serine. The first and rate-limiting step in this pathway is the oxidation of 3-PGA to 3-phosphohydroxypyruvate, a reaction catalyzed by 3-phosphoglycerate dehydrogenase (PHGDH) .[3] This pathway is particularly important in proliferating cells, including cancer cells, which often exhibit increased flux through the serine biosynthesis pathway to support the synthesis of proteins, nucleotides, and lipids.[10][11]
Regulation of p53
Recent research has unveiled a novel role for 3-PGA as a signaling molecule in the regulation of the tumor suppressor protein p53.[4] Under low glucose conditions, the resulting decrease in 3-PGA levels allows PHGDH to interact with p53. This interaction facilitates the phosphorylation of p53 at Ser46 by the kinase HIPK2, leading to the induction of apoptosis.[4] This finding highlights a direct link between metabolic status and cell fate decisions.
Experimental Protocols
The following sections provide detailed methodologies for the quantification of 3-PGA and the activity assays of its associated enzymes.
Quantification of 3-Phosphoglycerate in Cell Lysates
Method 1: Enzymatic Assay [12]
-
Principle: This assay relies on a series of coupled enzymatic reactions. Phosphoglycerate mutase (PGM) converts 3-PGA to 2-phosphoglycerate (2-PGA). Enolase then converts 2-PGA to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) transfers the phosphate group from PEP to ADP to form pyruvate and ATP. Finally, lactate (B86563) dehydrogenase (LDH) reduces pyruvate to lactate, a reaction that is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADH, is directly proportional to the initial amount of 3-PGA.
-
Protocol:
-
Sample Preparation: Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw cycles) in a neutral buffer. Deproteinize the lysate, for instance, by perchloric acid precipitation followed by neutralization with KOH.
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine (B1662121) buffer (pH 7.6), MgCl₂, KCl, NADH, ADP, 2,3-bisphosphoglycerate (B1242519) (as a cofactor for PGM), lactate dehydrogenase, pyruvate kinase, and enolase.
-
Assay: Add the deproteinized cell lysate to the reaction mixture and monitor the decrease in absorbance at 340 nm. The reaction is initiated by the addition of phosphoglycerate mutase.
-
Quantification: A standard curve is generated using known concentrations of this compound salt.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [12][13]
-
Principle: LC-MS/MS offers high sensitivity and specificity for the quantification of metabolites. Cell extracts are separated by liquid chromatography, and 3-PGA is identified and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Protocol:
-
Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol). Extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.
-
LC Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds like 3-PGA.
-
MS/MS Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for 3-PGA is monitored for quantification. An internal standard, such as a stable isotope-labeled 3-PGA, should be used for accurate quantification.
-
Phosphoglycerate Kinase (PGK) Activity Assay[14][15]
-
Principle: The activity of PGK is typically measured in the reverse (glycolytic) direction. The formation of 1,3-bisphosphoglycerate from 3-PGA and ATP is coupled to the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. GAPDH reduces 1,3-bisphosphoglycerate to glyceraldehyde-3-phosphate, oxidizing NADH to NAD+ in the process. The rate of decrease in absorbance at 340 nm is proportional to the PGK activity.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer (pH 7.6), 3-PGA, ATP, MgCl₂, NADH, and glyceraldehyde-3-phosphate dehydrogenase.
-
Assay: Initiate the reaction by adding the enzyme source (e.g., purified PGK or cell lysate).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time. The rate of this decrease is used to calculate the enzyme activity.
-
Phosphoglycerate Mutase (PGM) Activity Assay[2][16][17]
-
Principle: The forward reaction of PGM (conversion of 3-PGA to 2-PGA) is coupled to the reactions of enolase, pyruvate kinase, and lactate dehydrogenase, as described in the enzymatic assay for 3-PGA quantification. The rate of NADH oxidation, measured as a decrease in absorbance at 340 nm, is proportional to the PGM activity.
-
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing triethanolamine buffer (pH 7.6), 3-PGA, ADP, MgCl₂, KCl, NADH, 2,3-bisphosphoglycerate, lactate dehydrogenase, pyruvate kinase, and enolase.
-
Assay: Start the reaction by adding the enzyme source (e.g., purified PGM or cell lysate).
-
Measurement: Monitor the decrease in absorbance at 340 nm over time to determine the PGM activity.
-
Visualizations
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The central role of 3-Phosphoglycerate in the payoff phase of glycolysis.
Caption: The serine biosynthesis pathway originating from 3-Phosphoglycerate.
Caption: 3-PGA-mediated regulation of p53 activity.
Caption: A typical experimental workflow for quantifying 3-Phosphoglycerate.
Conclusion
This compound salt is far more than a simple intermediate in glycolysis. It represents a cornerstone of cellular energy metabolism, a critical precursor for major biosynthetic pathways, and an emerging player in cellular signaling networks. The intricate regulation of its metabolism, underscored by the kinetic properties of its associated enzymes and its dynamic intracellular concentrations, highlights its importance in maintaining cellular homeostasis. For researchers in the life sciences and drug development, a deep understanding of the multifaceted roles of 3-PGA is indispensable for identifying novel therapeutic targets and developing innovative strategies to combat diseases with metabolic underpinnings, such as cancer.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low glucose metabolite 3-phosphoglycerate switches PHGDH from serine synthesis to p53 activation to control cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphoglycerate Mutase 1: Its Glycolytic and Non-Glycolytic Roles in Tumor Malignant Behaviors and Potential Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intracellular 3-phosphoglycerate concentratio - Bacteria Escherichia coli - BNID 104684 [bionumbers.hms.harvard.edu]
- 10. Frontiers | The role and research progress of serine metabolism in tumor cells [frontiersin.org]
- 11. 3-Phosphoglycerate dehydrogenase: a potential target for cancer treatment [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Function of D-(-)-3-Phosphoglyceric Acid in the Calvin Cycle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in the Calvin-Benson cycle, the primary pathway for carbon fixation in photosynthetic organisms. This three-carbon molecule represents the first stable product of carbon dioxide assimilation and stands at a critical juncture, linking the fixation of inorganic carbon to the synthesis of carbohydrates and the regeneration of the initial CO2 acceptor. This guide provides a comprehensive overview of the function of 3-PGA in the Calvin cycle, detailing its formation, subsequent reduction, and the enzymatic reactions involved. Furthermore, it presents quantitative data on metabolite levels, outlines key experimental methodologies for its study, and provides visual representations of the biochemical pathways and experimental workflows.
The Role of 3-Phosphoglyceric Acid in the Calvin Cycle
The Calvin cycle can be conceptually divided into three main stages: carboxylation, reduction, and regeneration. 3-PGA is central to the initial two stages.
Carboxylation Phase: The Genesis of 3-PGA
The entry point of inorganic carbon into the biosphere is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][2][3] In this crucial step, a molecule of carbon dioxide (CO2) is covalently attached to a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP).[1][3] This reaction forms a transient, unstable six-carbon intermediate, 2-carboxy-3-keto-D-arabinitol-1,5-bisphosphate, which immediately undergoes hydrolysis to yield two molecules of 3-PGA.[4] Thus, for every molecule of CO2 fixed, two molecules of 3-PGA are generated, marking the successful incorporation of inorganic carbon into an organic form.[5][6]
Reduction Phase: Conversion of 3-PGA to Triose Phosphates
The newly synthesized 3-PGA molecules are subsequently channeled into the reduction phase of the cycle. This phase utilizes the ATP and NADPH generated during the light-dependent reactions of photosynthesis to convert the carboxylic acid group of 3-PGA into an aldehyde, forming a three-carbon sugar.[1][7][8] This conversion is a two-step process:
-
Phosphorylation of 3-PGA: The enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a phosphate (B84403) group from ATP to the carboxyl group of each 3-PGA molecule.[4][9] This reaction produces 1,3-bisphosphoglycerate (1,3-BPG) and ADP.[4][10] This step primes the molecule for the subsequent reduction.
-
Reduction of 1,3-BPG: The enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) then catalyzes the reduction of 1,3-BPG.[4][9] In this reaction, NADPH provides the necessary electrons, reducing the carboxyl group to an aldehyde. This results in the formation of glyceraldehyde-3-phosphate (G3P) and releases an inorganic phosphate (Pi) and NADP+.[1][4]
For every six molecules of CO2 that enter the cycle, twelve molecules of 3-PGA are produced, which are then converted into twelve molecules of G3P. Of these, ten are used to regenerate RuBP, ensuring the cycle's continuation. The remaining two molecules of G3P represent the net product of the Calvin cycle, available for the synthesis of glucose, starch, and other essential organic molecules.[11]
Quantitative Data
The concentrations of Calvin cycle intermediates are dynamically regulated in response to environmental conditions such as light intensity and CO2 concentration. The following table summarizes the relative changes in the levels of key intermediates in Arabidopsis thaliana rosettes when shifted from high CO2 (350 µL L⁻¹) to the CO2 compensation point (50 µL L⁻¹), a condition that promotes photorespiration.
| Metabolite | Relative Change at Low CO2 vs. High CO2 | Primary Function |
| Ribulose-1,5-bisphosphate (RuBP) | Slight Decrease (~20%) | CO2 Acceptor |
| 3-Phosphoglycerate (3-PGA) | No Significant Change | Product of CO2 Fixation |
| 1,3-Bisphosphoglycerate (1,3-BPG) | Data not specified | Intermediate in Reduction |
| Glyceraldehyde-3-phosphate (G3P) | Slight Decrease (~30%) | Product of Reduction/Precursor for Regeneration & Synthesis |
| Dihydroxyacetone phosphate (DHAP) | Slight Decrease (~30%) | Isomer of G3P |
| Fructose-1,6-bisphosphate (FBP) | Strong Decrease (~60%) | Starch/Sucrose Synthesis Precursor |
| Sedoheptulose-1,7-bisphosphate (SBP) | Strong Decrease (~60%) | Regeneration Phase Intermediate |
Data adapted from studies on Arabidopsis rosettes. The retention of high levels of 3-PGA and other cycle intermediates even at low CO2 concentrations is crucial to support a rapid cycle integrated with photorespiration.[12]
Signaling Pathways and Logical Relationships
The core reactions involving 3-PGA in the Calvin cycle can be visualized as a linear progression from CO2 fixation to the production of a key triose phosphate.
Caption: Core pathway of 3-PGA formation and reduction in the Calvin cycle.
Experimental Protocols
The elucidation of the Calvin cycle and the role of 3-PGA was made possible by pioneering experimental techniques, which have been refined over time.
Protocol for ¹⁴CO₂ Pulse-Chase Radiolabeling (Calvin-Benson Experiment)
This foundational method allows for the temporal tracking of carbon fixation into metabolic intermediates.[5]
Objective: To identify the sequence of intermediates in the photosynthetic carbon fixation pathway.
Methodology:
-
Culturing: A suspension of photosynthetic algae (e.g., Chlorella) is grown under constant illumination and temperature to achieve a steady state of photosynthesis.[5]
-
¹⁴CO₂ Administration: A solution containing radioactive sodium bicarbonate (NaH¹⁴CO₃) is injected into the algal suspension. This "pulse" introduces a traceable carbon source.
-
Time-Course Sampling: At very short, defined intervals (e.g., 2 seconds, 5 seconds, 30 seconds) after the injection, aliquots of the algal suspension are rapidly drained into a flask of hot methanol (B129727) or ethanol.[5] This immediately denatures the enzymes, halting all metabolic reactions and preserving the distribution of the ¹⁴C label at that specific moment.
-
Extraction: The metabolites are extracted from the killed algal cells in the alcohol solution.
-
Separation: The extracted compounds are concentrated and then separated using two-dimensional paper chromatography. The first dimension separates compounds based on one solvent system, and after rotating the paper 90 degrees, a second solvent system provides further separation.
-
Detection: The dried chromatogram is placed against X-ray film (autoradiography). The radioactive compounds containing ¹⁴C expose the film, revealing their positions on the paper.[13]
-
Identification: By comparing the positions of the radioactive spots with the positions of known standard compounds, the identity of the labeled intermediates can be determined. The intensity of the spots indicates the relative amount of ¹⁴C in each compound at each time point.
Expected Outcome: In experiments with very short exposure times (e.g., <5 seconds), the vast majority of the radioactivity is found in 3-PGA, identifying it as the first stable product of CO2 fixation.[5]
Protocol for Quantification of Calvin Cycle Intermediates via HPLC-MS/MS
Modern metabolomic approaches provide highly sensitive and quantitative analysis of intermediates.
Objective: To accurately measure the concentrations of 3-PGA and other sugar phosphates in plant tissue.
Methodology:
-
Sample Collection & Quenching: Plant tissue (e.g., leaf discs) is rapidly harvested and immediately flash-frozen in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: The frozen tissue is ground to a fine powder. A cold extraction solvent (e.g., a mixture of methanol, chloroform, and water) is added to precipitate proteins and extract polar metabolites.
-
Phase Separation: The mixture is centrifuged to separate the polar (containing sugar phosphates like 3-PGA), non-polar, and solid phases. The polar phase is collected.
-
Chromatographic Separation: The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A mixed-mode or reverse-phase chromatography column is used with a specific solvent gradient to separate the various sugar phosphates based on their chemical properties.[12][14]
-
Mass Spectrometry Detection: As compounds elute from the HPLC column, they are ionized and enter a tandem mass spectrometer (MS/MS).
-
The first mass spectrometer (MS1) selects for the parent ion based on its specific mass-to-charge ratio (e.g., m/z for 3-PGA).
-
This selected ion is fragmented in a collision cell.
-
The second mass spectrometer (MS2) detects specific fragment ions characteristic of the parent molecule. This highly specific detection method is known as Multiple Reaction Monitoring (MRM).
-
-
Quantification: The concentration of each metabolite is determined by comparing the signal intensity from the sample to a standard curve generated using known concentrations of pure authenticated standards.[14]
Caption: Workflow for metabolite profiling using HPLC-MS/MS.
Conclusion
D-(-)-3-Phosphoglyceric acid is not merely a passive intermediate but a central hub in the Calvin cycle. As the direct product of RuBisCO-mediated carbon fixation, its formation marks the successful transition of inorganic carbon into the metabolic network of the cell. The subsequent ATP- and NADPH-dependent reduction of 3-PGA to glyceraldehyde-3-phosphate is the critical step that produces the versatile triose phosphates used for both carbohydrate synthesis and the regeneration of RuBP. The study of 3-PGA, from the pioneering radiolabeling experiments of Calvin to modern metabolomic analyses, continues to be essential for understanding the regulation, efficiency, and potential for engineering of photosynthetic carbon assimilation.
References
- 1. Isolation of chloroplastic phosphoglycerate kinase : kinetics of the two-enzyme phosphoglycerate kinase/glyceraldehyde-3-phosphate dehydrogenase couple - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Ribulose-1,5-bisphosphate regeneration in the Calvin-Benson-Bassham cycle: Focus on the last three enzymatic steps that allow the formation of Rubisco substrate [frontiersin.org]
- 3. The Calvin Cycle | Biology I [courses.lumenlearning.com]
- 4. Calvin cycle - Proteopedia, life in 3D [proteopedia.org]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. Calvin cycle - Wikipedia [en.wikipedia.org]
- 12. Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calvin Cycle | BioNinja [old-ib.bioninja.com.au]
- 14. Metabolite profiling of Calvin cycle intermediates by HPLC-MS using mixed-mode stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of D-(-)-3-Phosphoglyceric Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate situated at the crossroads of several fundamental biochemical pathways, including glycolysis, the Calvin cycle, and the biosynthesis of amino acids such as L-serine. Its disodium (B8443419) salt is a stable, water-soluble form commonly utilized in research and various biotechnological applications. This technical guide provides a comprehensive overview of the primary biosynthetic routes to 3-PGA, detailing the enzymatic reactions, and kinetic parameters. Furthermore, this document offers detailed experimental protocols for the enzymatic synthesis, purification, and analysis of D-(-)-3-phosphoglyceric acid disodium salt, intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development.
Core Biosynthetic Pathways of D-(-)-3-Phosphoglyceric Acid
D-(-)-3-Phosphoglyceric acid is synthesized through three major metabolic pathways: Glycolysis, the Calvin Cycle, and the Serine Biosynthesis Pathway (in reverse).
Glycolysis
In the payoff phase of glycolysis, 3-PGA is generated from 1,3-bisphosphoglycerate (1,3-BPG) in a substrate-level phosphorylation reaction. This step is a critical energy-yielding process in anaerobic and aerobic respiration.
The reaction is catalyzed by the enzyme Phosphoglycerate Kinase (PGK) .
-
Reaction: 1,3-bisphospho-D-glycerate + ADP ⇌ 3-phospho-D-glycerate + ATP[1]
Calvin Cycle (Photosynthesis)
In the carbon fixation stage of the Calvin cycle in photosynthetic organisms, two molecules of 3-PGA are the first stable products. Carbon dioxide is incorporated into ribulose-1,5-bisphosphate (RuBP), an unstable 6-carbon intermediate that immediately cleaves.
This reaction is catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) .
-
Reaction: Ribulose-1,5-bisphosphate + CO₂ + H₂O → 2 x 3-phospho-D-glycerate
Serine Biosynthesis Pathway (Reverse Reaction)
D-(-)-3-Phosphoglyceric acid is the precursor for the synthesis of L-serine. The first and rate-limiting step of this pathway is the oxidation of 3-PGA to 3-phosphohydroxypyruvate. The reverse of this reaction, the reduction of 3-phosphohydroxypyruvate, yields 3-PGA.
This reaction is catalyzed by D-3-phosphoglycerate dehydrogenase (PHGDH) .
-
Reaction: 3-phospho-D-glycerate + NAD⁺ ⇌ 3-phosphohydroxypyruvate + NADH + H⁺
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes responsible for the biosynthesis of 3-PGA are crucial for understanding the efficiency and regulation of these pathways.
Table 1: Kinetic Parameters of Phosphoglycerate Dehydrogenase (PHGDH)
| Organism/Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Escherichia coli | 3-PGA | 40 | 7 s-1 (kcat) | [2] |
| Mycobacterium tuberculosis | 3-PGA | 85 | 5.6 x 106 M-1s-1 (kcat/Km) | [2] |
| Human (recombinant) | 3-PGA | 260 | 1.5 s-1 (kcat) | [2] |
| Human (recombinant) | NAD+ | 150 | 2.2 s-1 (kcat) | [2] |
Table 2: Kinetic Parameters of Phosphoglycerate Kinase (PGK)
| Organism/Enzyme Source | Substrate | Km (µM) | Vmax or kcat | Reference |
| Yeast | 1,3-BPG | 2.0 | - | |
| Yeast | ADP | 200 | - | |
| Human (PGK1) | 1,3-BPG | 1.1 | - | |
| Human (PGK1) | ADP | 100 | - | |
| Trypanosoma brucei (PGKA) | 3-PGA | 850 | - | [3] |
| Trypanosoma brucei (PGKA) | ATP | 236 | - | [3] |
| Trypanosoma brucei (PGKB) | 3-PGA | 625 | - | [3] |
| Trypanosoma brucei (PGKB) | ATP | 99 | - | [3] |
Table 3: Kinetic Parameters of RuBisCO
| Organism/Enzyme Source | Kc (µM for CO₂) | Ko (µM for O₂) | Sc/o (Specificity) | kcat (carboxylation, s-1) | Reference |
| Spinacia oleracea (Spinach) | 10-12 | 250-300 | 80-100 | 3.3 | [4] |
| Synechococcus PCC6301 | 240 | - | 45 | 5.5 | |
| C₃ Plants (average) | 9-15 | 250-450 | 80-100 | 2-4 | [5][6] |
| C₄ Plants (average) | 30-70 | 500-900 | 70-80 | 14-35 | [5][6] |
| Diatoms | 30-50 | 300-600 | 100-120 | 5-9 | [6] |
Experimental Protocols
Enzymatic Synthesis of D-(-)-3-Phosphoglyceric Acid
This protocol describes the synthesis of 3-PGA from 1,3-bisphosphoglycerate using phosphoglycerate kinase.
Materials:
-
1,3-bisphosphoglycerate (1,3-BPG)
-
Adenosine 5'-diphosphate (ADP), sodium salt
-
Phosphoglycerate kinase (PGK) from a suitable source (e.g., yeast)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂
-
Quenching solution: 1 M HCl
-
Neutralization solution: 1 M NaOH
Procedure:
-
Prepare a reaction mixture by dissolving 1,3-BPG and a slight molar excess of ADP in the reaction buffer. A typical starting concentration would be 10-20 mM 1,3-BPG.
-
Equilibrate the reaction mixture to the optimal temperature for PGK activity (typically 25-37°C).
-
Initiate the reaction by adding a catalytic amount of phosphoglycerate kinase. The exact amount will depend on the specific activity of the enzyme preparation.
-
Monitor the progress of the reaction by measuring the decrease in NADH absorbance at 340 nm if coupled with glyceraldehyde-3-phosphate dehydrogenase in the reverse direction, or by taking aliquots at time intervals and analyzing for 3-PGA content by HPLC.
-
Once the reaction has reached completion (typically 1-2 hours), quench the reaction by adding an equal volume of 1 M HCl.
-
Neutralize the solution with 1 M NaOH to a pH of approximately 7.0.
-
The resulting solution contains D-(-)-3-phosphoglyceric acid and can proceed to the purification step.
Purification of this compound Salt
This protocol utilizes anion exchange chromatography to purify 3-PGA from the reaction mixture.
Materials:
-
Anion exchange resin (e.g., DEAE-Sephadex or a strong anion exchanger)
-
Chromatography column
-
Elution Buffers:
-
Buffer A: 10 mM Tris-HCl, pH 7.5
-
Buffer B: 10 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
-
Desalting column (e.g., Sephadex G-10)
-
Sodium hydroxide (B78521) (NaOH) for pH adjustment
Procedure:
-
Pack a chromatography column with the chosen anion exchange resin and equilibrate with Buffer A.
-
Load the neutralized reaction mixture onto the column.
-
Wash the column with several column volumes of Buffer A to remove unbound contaminants.
-
Elute the bound 3-PGA using a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and monitor the absorbance at 210 nm (for the phosphate (B84403) group) or analyze fractions for 3-PGA content.
-
Pool the fractions containing pure 3-PGA.
-
Desalt the pooled fractions using a desalting column equilibrated with deionized water.
-
Adjust the pH of the desalted 3-PGA solution to 7.0 with dilute NaOH.
-
Lyophilize the solution to obtain this compound salt as a white powder.
Analysis of D-(-)-3-Phosphoglyceric Acid
This method is suitable for the quantification and purity assessment of 3-PGA.[7]
-
Column: A mixed-mode stationary phase column such as Newcrom B is suitable.[7]
-
Mobile Phase: An isocratic mobile phase of water, acetonitrile (B52724) (MeCN), and formic acid can be used.[7]
-
Detector: An Evaporative Light Scattering Detector (ELSD) is recommended as 3-PGA lacks a strong UV chromophore.[7]
-
Quantification: A calibration curve should be prepared using a certified standard of this compound salt.
For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice.[8]
-
Chromatography: Reversed-phase or HILIC chromatography can be employed. The use of an ion-pairing reagent may be necessary for good retention on reversed-phase columns.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions for 3-PGA would need to be determined and optimized.
Allosteric Regulation of Phosphoglycerate Dehydrogenase (PHGDH)
The activity of PHGDH, the rate-limiting enzyme in the serine biosynthesis pathway, is subject to allosteric regulation, which is crucial for controlling the flux of metabolites into this pathway.
In many organisms, PHGDH is allosterically inhibited by the end-product of the pathway, L-serine.[9] This feedback inhibition prevents the unnecessary synthesis of serine when it is already abundant. The mechanism of inhibition is of the Vmax type, meaning that serine binding reduces the maximal rate of the reaction without affecting the enzyme's affinity for its substrates.[9]
The human PHGDH, however, is not significantly inhibited by L-serine.[9] Instead, its regulation is more complex and is an active area of research for the development of allosteric inhibitors, particularly in the context of cancer therapy, as some cancer cells are highly dependent on the serine biosynthesis pathway.[10][11] Computational studies have identified potential allosteric sites on human PHGDH that could be targeted by small molecule inhibitors.[4][10]
Conclusion
The biosynthesis of D-(-)-3-phosphoglyceric acid is a fundamental process in cellular metabolism. A thorough understanding of the enzymatic pathways, their kinetics, and regulation is essential for researchers in biochemistry and drug development. The experimental protocols provided in this guide offer a practical framework for the synthesis, purification, and analysis of this compound salt, facilitating further research into its metabolic roles and potential therapeutic applications. The continued exploration of the allosteric regulation of key enzymes like PHGDH holds promise for the development of novel therapeutic strategies targeting metabolic pathways.
References
- 1. 1,3-Bisphosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Revisiting Trade-offs between Rubisco Kinetic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]
- 8. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 9. Contrasting Catalytic and Allosteric Mechanisms for Phosphoglycerate Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rational design of selective allosteric inhibitors of PHDGH and serine synthesis with in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Central Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Serine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of D-(-)-3-Phosphoglyceric acid (3-PG) disodium (B8443419) salt in the de novo biosynthesis of L-serine. As a key intermediate of glycolysis, 3-PG serves as the entry point into the phosphorylated pathway of serine synthesis, a metabolic route with profound implications for cellular proliferation, nucleotide biosynthesis, and redox homeostasis. This pathway's dysregulation is increasingly recognized as a hallmark of various diseases, most notably cancer, making its components attractive targets for therapeutic intervention.
The Phosphorylated Pathway of Serine Biosynthesis
The de novo synthesis of L-serine from the glycolytic intermediate D-(-)-3-Phosphoglyceric acid occurs through a conserved three-step enzymatic cascade known as the phosphorylated pathway.[1][2] This pathway is the primary source of endogenous L-serine in non-photosynthetic organisms, including mammals.[1]
The three key enzymes involved are:
-
D-3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD⁺-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[2][3]
-
Phosphoserine Aminotransferase (PSAT1): This enzyme transfers an amino group from glutamate (B1630785) to 3-PHP, yielding 3-phosphoserine and α-ketoglutarate.[4][5]
-
Phosphoserine Phosphatase (PSPH): The final step involves the hydrolysis of 3-phosphoserine by PSPH to produce L-serine and inorganic phosphate.[6]
The synthesized L-serine is a versatile molecule, serving as a precursor for the synthesis of other amino acids like glycine (B1666218) and cysteine, as well as contributing to the one-carbon pool essential for nucleotide and S-adenosylmethionine (SAM) synthesis.[7]
dot
Caption: The Phosphorylated Pathway of L-Serine Biosynthesis.
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the enzymes of the serine biosynthesis pathway.
| Enzyme | Substrate | Organism/System | Km | Vmax | Reference |
| PHGDH | 3-Phosphoglycerate (B1209933) | Human (recombinant) | 186.7 ± 16.1 µM | Not Specified | [8] |
| PSAT1 | 3-Phosphohydroxypyruvate | Human | Not Specified | Not Specified | [9] |
| PSAT1 | Glutamate | Human | Not Specified | Not Specified | [9] |
| PSPH | Phosphoserine | Not Specified | Not Specified | Not Specified |
Metabolite Concentrations
The intracellular concentration of 3-phosphoglycerate can vary depending on the cell type and metabolic state.
| Metabolite | Cell/Tissue Type | Condition | Concentration | Reference |
| 3-Phosphoglycerate | Cerebral Cortex Tissue | Intracellular Fluid | 0.283 mM | [10] |
| 2-Phosphoglycerate | Cerebral Cortex Tissue | Intracellular Fluid | 0.026 mM | [10] |
| D-Serine | Human Serum (non-AD) | 1.80 ± 0.06 µmol/L | [11] | |
| L-Serine | Human Serum (non-AD) | 131.3 ± 8.9 µmol/L | [11] | |
| D-Serine | Human Serum (AD patient) | 2.07 ± 0.07 µmol/L | [11] | |
| L-Serine | Human Serum (AD patient) | 123.2 ± 4.9 µmol/L | [11] | |
| D-Serine | Mouse Serum | 4.78 ± 0.17 µmol/L | [11] | |
| L-Serine | Mouse Serum | 52.1 ± 1.3 µmol/L | [11] |
AD: Alzheimer's Disease
Experimental Protocols
PHGDH Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature.[8][12][13]
Principle: The activity of PHGDH is determined by measuring the rate of NADH production, which is coupled to the reduction of a colorimetric probe.
Materials:
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen probe.
-
PHGDH Assay Buffer (e.g., 30 mM Tris-HCl pH 8.0, 1 mM EDTA)[12]
-
D-(-)-3-Phosphoglyceric acid disodium salt (Substrate)
-
NAD⁺ (Cofactor)
-
PHGDH Developer (containing a probe and diaphorase)
-
NADH Standard
-
Purified PHGDH enzyme or cell/tissue lysate
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of NADH in PHGDH Assay Buffer.
-
Sample Preparation:
-
For purified enzyme, dilute to the desired concentration in assay buffer.
-
For cell or tissue lysates, homogenize in assay buffer and centrifuge to remove debris.
-
-
Reaction Setup:
-
Add samples and standards to the wells of the 96-well plate.
-
Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.
-
For background control wells, prepare a mix without the substrate.
-
-
Initiate Reaction: Add the Reaction Mix to the sample wells and the background control mix to the corresponding wells.
-
Measurement: Immediately measure the absorbance in kinetic mode at 37°C for 10-60 minutes.
-
Calculation:
-
Subtract the 0 NADH standard reading from all standard readings and plot the standard curve.
-
Subtract the background control reading from the sample readings.
-
Calculate the change in absorbance over time (ΔOD/min).
-
Use the NADH standard curve to convert the ΔOD/min to nmol/min of NADH produced.
-
Calculate the PHGDH activity (U/mL or U/mg protein). One unit is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at 37°C.[13]
-
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Regulation of the Serine Biosynthesis Pathway
The activity of the serine biosynthesis pathway is tightly regulated to meet cellular demands. The primary mechanism of regulation is feedback inhibition , where the end-product, L-serine, allosterically inhibits PHGDH, the first enzyme in the pathway. T[3]his ensures that serine is only synthesized when intracellular levels are low. Some studies also suggest that the final step catalyzed by PSPH can be subject to feedback inhibition by L-serine.
[6]### 5. Implications for Drug Development
The upregulation of the serine biosynthesis pathway is a common feature in many cancers, where it provides the necessary building blocks for rapid proliferation and helps maintain redox balance. T[5]his metabolic dependency presents a promising therapeutic window. Inhibitors targeting the key enzymes of this pathway, particularly PHGDH, are actively being developed as potential anti-cancer agents. U[12]nderstanding the intricate details of this pathway, including the role of this compound salt as the initiating substrate, is crucial for the rational design and development of novel therapeutics that target cancer metabolism.
References
- 1. D-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]
- 3. Phosphoglycerate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Phosphoserine Aminotransferase 1: A Metabolic Enzyme Target of Cancers [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L‐serine biosynthesis in the human central nervous system: Structure and function of phosphoserine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solved 31. The concentration of 3-phosphoglycerate in the | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
Chemical and physical properties of D-(-)-3-Phosphoglyceric acid disodium salt.
An In-depth Technical Guide to D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(-)-3-Phosphoglyceric acid disodium salt is the stable, water-soluble form of 3-phosphoglycerate (B1209933) (3-PG), a pivotal metabolic intermediate.[1] As a key molecule in the central energy-yielding pathway of glycolysis and the carbon fixation pathway of photosynthesis (Calvin Cycle), 3-PG is fundamental to cellular bioenergetics and biosynthesis.[2][3] This document provides a comprehensive overview of the chemical identity, physical characteristics, biological significance, and handling protocols for this compound salt, serving as a technical resource for laboratory and development applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound salt are summarized below. This data is essential for its correct identification, handling, and use in experimental settings.
Chemical Properties
Quantitative identifiers and structural information for the compound are detailed in the following table.
| Property | Value |
| IUPAC Name | disodium;(2R)-2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropanoate[4] |
| Synonyms | (−)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphate disodium salt[5] |
| Molecular Formula | C₃H₅Na₂O₇P[4][5] |
| Molecular Weight | 230.02 g/mol [4][5][6] |
| CAS Number | 80731-10-8[4][5][6] |
| InChI Key | RGCJWQYUZHTJBE-YBBRRFGFSA-L[5] |
| SMILES String | [Na+].[Na+].O--INVALID-LINK--C([O-])=O[5] |
| Purity (Assay) | ≥93% (dry basis, enzymatic)[5] |
Physical Properties
The physical characteristics of the compound are crucial for determining appropriate storage, handling, and solution preparation methods.
| Property | Value |
| Appearance | White to off-white powder/solid[5][6] |
| Form | Powder[5] |
| Solubility | H₂O: 50 mg/mL, resulting in a clear, colorless to faintly yellow solution[5] |
| Melting Point | >133°C (sublimes)[7] |
| Storage Temperature | −20°C[5] |
Biological Role: An Intermediate in Glycolysis
3-Phosphoglyceric acid is a critical metabolite in the glycolytic pathway.[8] It is formed in the seventh step of glycolysis by the enzyme Phosphoglycerate Kinase, which catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, thereby generating the first molecules of ATP in this pathway.[2] Subsequently, 3-phosphoglycerate is converted to 2-phosphoglycerate by the enzyme Phosphoglycerate Mutase.[1] Beyond its role in energy metabolism, 3-phosphoglycerate also serves as a precursor for the synthesis of amino acids, notably serine, which can then be used to produce cysteine and glycine.[1]
Visualization of 3-Phosphoglycerate in the Glycolytic Pathway
The following diagram illustrates the position of 3-Phosphoglycerate within the glycolytic pathway, highlighting its formation and subsequent conversion.
Caption: Conversion of 1,3-Bisphosphoglycerate to 2-Phosphoglycerate via 3-Phosphoglycerate in glycolysis.
Experimental Protocols
While detailed, compound-specific validation reports are proprietary, the following sections describe the general methodologies for determining the key properties of a water-soluble powder like this compound salt.
Protocol: Solubility Assessment
Objective: To determine the solubility of the compound in water.
Methodology:
-
A known volume of solvent (e.g., 1 mL of Type I ultrapure water) is placed in a clear vial at a controlled temperature (e.g., 25°C).
-
Pre-weighed aliquots of the compound are incrementally added to the solvent.
-
Between additions, the mixture is vigorously agitated (e.g., using a vortex mixer) for a set period to facilitate dissolution.
-
The solution is visually inspected for any undissolved particulate matter against a dark background.
-
The process is repeated until the addition of the compound results in a saturated solution, indicated by the persistence of solid material.
-
Solubility is expressed in mg/mL, based on the total mass of the compound that fully dissolved in the known volume of solvent. For this compound salt, this value is approximately 50 mg/mL.[5]
Protocol: Purity Determination by Enzymatic Assay
Objective: To quantify the purity of the compound using an enzyme-coupled reaction.
Methodology:
-
Principle: The assay relies on enzymes for which 3-phosphoglycerate is a specific substrate. For example, the conversion of 3-PG to 1,3-bisphosphoglycerate by phosphoglycerate kinase can be coupled to the oxidation of NADH by glyceraldehyde-3-phosphate dehydrogenase. The change in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of 3-PG in the sample.
-
Reagent Preparation: A reaction buffer is prepared containing all necessary components except the sample: buffer (e.g., Tris-HCl), ATP, NADH, and the coupling enzymes.
-
Sample Preparation: A solution of this compound salt is prepared at a known concentration in ultrapure water.
-
Reaction: The sample solution is added to the reaction buffer in a cuvette, and the initial absorbance at 340 nm is recorded using a spectrophotometer.
-
Initiation: The reaction is initiated by adding the primary enzyme (e.g., phosphoglycerate kinase).
-
Measurement: The decrease in absorbance at 340 nm is monitored until the reaction reaches completion.
-
Calculation: The total change in absorbance is used to calculate the concentration of the substrate based on the molar extinction coefficient of NADH. This result is compared to the expected concentration to determine the purity.
Workflow for Enzymatic Purity Assay
Caption: General workflow for determining the purity of 3-PG disodium salt via an enzymatic assay.
Storage, Stability, and Safety
Storage and Stability
-
Storage Temperature: The compound should be stored at −20°C for long-term stability.[5][7][9]
-
Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature) for short periods and when stored as recommended.
-
Handling: Keep the container tightly closed and in a dry, well-ventilated place.
Safety Information
This compound salt is classified with the following hazards and requires appropriate precautions.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
-
Target Organs: May cause damage to the eyes, central nervous system, and respiratory system.[5]
References
- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. quora.com [quora.com]
- 4. This compound salt | C3H5Na2O7P | CID 16219906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-(−)-3-ホスホグリセリン酸 二ナトリウム塩 ≥93% dry basis (enzymatic), powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 80731-10-8 CAS MSDS (D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. moleculardepot.com [moleculardepot.com]
An In-depth Technical Guide to D-(-)-3-Phosphoglyceric Acid Disodium Salt: Molecular Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal intermediate metabolite in central carbon metabolism, playing a crucial role in both glycolysis and as a precursor for the biosynthesis of amino acids such as serine. The disodium (B8443419) salt of this molecule is a stable, water-soluble form commonly utilized in biochemical and metabolic research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and detailed experimental protocols for the analysis of D-(-)-3-Phosphoglyceric acid disodium salt. It is intended to serve as a valuable resource for researchers in cellular metabolism, oncology, and drug development.
Molecular Structure and Chemical Formula
This compound salt is the disodium salt of a phosphorylated three-carbon monosaccharide. The "D" designation refers to the stereochemistry of the chiral carbon, and the "(-)" indicates that it is levorotatory. The phosphate (B84403) group is esterified at the third carbon of the glyceric acid backbone.
Chemical Formula: C₃H₅Na₂O₇P[1]
Molecular Weight: 230.02 g/mol [1][2][3]
Synonyms: (-)-Disodium D-3-phosphoglycerate, D-Glycerate 3-phosphate disodium salt[2]
Chemical Structure:
Caption: Molecular structure of this compound salt.
Physicochemical Properties
A summary of the key physicochemical properties of this compound salt is presented in the table below. This information is crucial for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Appearance | White to off-white powder | [1] |
| Solubility | H₂O: 50 mg/mL, clear, colorless to faintly yellow | [1][4] |
| Storage Temperature | -20°C | [1][4] |
| Assay (enzymatic) | ≥93% (dry basis) | [1] |
| Sodium Content | 18-22% (dry basis) | [1] |
| Water Content (NMR) | <14% | [1] |
Role in Biochemical Pathways
D-(-)-3-Phosphoglyceric acid is a central metabolite in two fundamental biochemical pathways: glycolysis and the serine biosynthesis pathway.
Glycolysis
In the glycolytic pathway, 3-PGA is formed from 1,3-bisphosphoglycerate in an ATP-generating step. It is then isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase.
Caption: Role of D-(-)-3-Phosphoglyceric acid in the Glycolytic Pathway.
Serine Biosynthesis
D-(-)-3-Phosphoglyceric acid is the starting precursor for the de novo synthesis of the amino acid L-serine. This pathway involves a series of enzymatic reactions, beginning with the oxidation of 3-PGA.
Caption: Serine Biosynthesis Pathway originating from D-(-)-3-Phosphoglyceric acid.
Experimental Protocols
Accurate quantification and analysis of this compound salt are essential for metabolic studies. The following sections provide detailed methodologies for its analysis.
Experimental Workflow Overview
The general workflow for the analysis of D-(-)-3-Phosphoglyceric acid from biological samples involves sample preparation, followed by a choice of analytical techniques depending on the research question.
Caption: General experimental workflow for the analysis of D-(-)-3-Phosphoglyceric acid.
Enzymatic Assay for 3-Phosphoglycerate Quantification
This protocol describes a coupled enzyme assay to determine the concentration of 3-PGA by monitoring the change in NADH absorbance at 340 nm. This method is adapted from the protocol for the assay of phosphoglycerate mutase.[5][6]
Principle:
-
Phosphoglycerate Mutase (PGM): 3-PGA is converted to 2-phosphoglycerate (2-PGA).
-
Enolase: 2-PGA is converted to phosphoenolpyruvate (B93156) (PEP).
-
Pyruvate (B1213749) Kinase (PK): PEP reacts with ADP to form pyruvate and ATP.
-
Lactate (B86563) Dehydrogenase (LDH): Pyruvate is reduced to lactate, with the concomitant oxidation of NADH to NAD⁺.
The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of 3-PGA in the sample.
Reagents:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6, containing 5 mM MgSO₄.
-
ADP Solution: 21 mM Adenosine 5'-diphosphate, sodium salt.
-
NADH Solution: 6.4 mM β-Nicotinamide adenine (B156593) dinucleotide, reduced form.
-
2,3-Diphosphoglyceric Acid (DPGA) Solution: 40 mM (as a cofactor for PGM).
-
Enzyme Mix: A solution containing phosphoglycerate mutase (approx. 0.3-0.6 units/mL), enolase (approx. 3 units/mL), pyruvate kinase (approx. 14 units/mL), and lactate dehydrogenase (approx. 20 units/mL) in cold assay buffer.
-
Sample: Cell or tissue extract containing 3-PGA.
-
Standard: A solution of known concentration of this compound salt.
Procedure:
-
Prepare a reaction cocktail containing the assay buffer, ADP solution, NADH solution, and DPGA solution.
-
In a cuvette, add the reaction cocktail and the enzyme mix.
-
Add the sample or standard solution to initiate the reaction.
-
Immediately mix by inversion and monitor the decrease in absorbance at 340 nm using a spectrophotometer at 25°C.
-
Record the rate of change in absorbance (ΔA₃₄₀/min).
-
Calculate the concentration of 3-PGA in the sample by comparing its rate to that of the standard.
LC-MS/MS Method for 3-Phosphoglycerate Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for the quantification of 3-PGA in complex biological matrices.[7]
Sample Preparation:
-
Extract metabolites from cells or tissues using a cold solvent mixture (e.g., 80% methanol).
-
Centrifuge to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for the retention of polar metabolites like 3-PGA.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3-PGA (e.g., m/z 185 -> m/z 79 [H₂PO₃⁻]).
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C₃-3-PGA) for accurate quantification.
Data Analysis: Quantify the amount of 3-PGA in the samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of this compound salt.
³¹P-NMR Spectroscopy for 3-Phosphoglycerate Analysis
Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy is a powerful non-destructive technique for the analysis of phosphorylated metabolites.[8]
Sample Preparation:
-
Prepare a concentrated aqueous extract of the biological sample as described for LC-MS/MS.
-
Lyophilize the extract and reconstitute it in a D₂O-based buffer suitable for NMR analysis (e.g., a phosphate buffer at a physiological pH).
-
Add a known concentration of an internal standard for quantification (e.g., methylene (B1212753) diphosphonic acid).
NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Nucleus: ³¹P.
-
Reference: 85% H₃PO₄ as an external reference.
-
Acquisition: Use a pulse program with proton decoupling to simplify the spectrum and improve sensitivity. Inverse-gated decoupling should be used for accurate quantification to suppress the Nuclear Overhauser Effect (NOE).[8]
-
Temperature: Maintain a constant temperature (e.g., 25°C) for spectral consistency.
Data Analysis: The concentration of 3-PGA can be determined by integrating the area of its characteristic ³¹P resonance and comparing it to the integral of the internal standard of known concentration. The chemical shift of the phosphate group in 3-PGA is sensitive to pH, which can also be estimated from the spectrum.
Conclusion
This compound salt is a fundamental metabolite with a well-defined structure and critical roles in cellular metabolism. The analytical methods detailed in this guide, including enzymatic assays, LC-MS/MS, and ³¹P-NMR spectroscopy, provide robust and reliable means for its quantification and study in various biological contexts. A thorough understanding of these techniques is essential for researchers investigating the intricate network of metabolic pathways and their implications in health and disease.
References
- 1. D-(−)-3-Phosphoglyceric acid =93 ,powder 80731-10-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Sigma Aldrich Fine Chemicals Biosciences D-(−)-3-Phosphoglyceric acid disodium | Fisher Scientific [fishersci.com]
- 4. D-(−)-3-Phosphoglyceric acid disodium salt | Krackeler Scientific, Inc. [krackeler.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fit-for-purpose LC-MS/MS method for the simultaneous quantitation of ATP and 2,3-DPG in human K2EDTA whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 31Phosphorus NMR [chem.ch.huji.ac.il]
An In-depth Technical Guide to the Enzymatic Conversion of D-(-)-3-Phosphoglyceric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic conversion of D-(-)-3-Phosphoglyceric acid (3-PGA), a critical step in central carbon metabolism. The focus is on the enzyme responsible, Phosphoglycerate Mutase (PGM), its kinetic properties, the mechanism of action, and detailed experimental protocols for its study.
Introduction to the Enzymatic Conversion of 3-PGA
The isomerization of D-(-)-3-Phosphoglyceric acid to 2-Phosphoglyceric acid (2-PGA) is a pivotal reaction in both glycolysis and gluconeogenesis, linking the initial energy investment phase to the energy-generating phase of glucose breakdown.[1][2][3] This reversible reaction is catalyzed by the enzyme Phosphoglycerate Mutase (PGM).
There are two distinct classes of PGM, distinguished by their requirement for a cofactor:
-
Cofactor-dependent Phosphoglycerate Mutase (dPGM): This form is prevalent in vertebrates and yeast. It requires 2,3-bisphosphoglycerate (B1242519) (2,3-BPG) to phosphorylate a histidine residue in the active site, which is essential for catalysis.[1][2]
-
Cofactor-independent Phosphoglycerate Mutase (iPGM): Found in plants and some bacteria, this form does not require 2,3-BPG. Instead, it utilizes a phosphoserine mechanism and often contains divalent metal ions, such as manganese, in its active site.
Signaling and Metabolic Pathways
The conversion of 3-PGA to 2-PGA is an integral step in the glycolytic pathway. The following diagram illustrates the core reaction and its position within glycolysis.
The mechanism of cofactor-dependent PGM involves a phosphohistidine (B1677714) intermediate, as depicted in the following signaling pathway diagram.
Quantitative Data Presentation
The kinetic parameters of PGM vary depending on the source of the enzyme and the specific isoform. The following tables summarize key quantitative data for both cofactor-dependent and cofactor-independent PGMs.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Optimal pH | Reference |
| Saccharomyces cerevisiae (dPGM) | 3-PGA | 100 - 200 | - | - | 5.9 | |
| Rabbit Muscle (dPGM) | 3-PGA | 50 | - | 1160 | 7.0-8.0 | |
| Bacillus stearothermophilus (iPGM) | 3-PGA | 500 | - | - | 7.5 | |
| Escherichia coli (dPGM) | 3-PGA | 120 | - | - | 7.0 | |
| Human Erythrocyte (dPGM) | 3-PGA | 130 | - | - | 7.0-7.5 |
Table 1: Kinetic Parameters of Phosphoglycerate Mutase from Various Sources.
| Enzyme Source | Cofactor/Ion | Km (µM) | Reference |
| Saccharomyces cerevisiae (dPGM) | 2,3-BPG | 0.5 | |
| Rabbit Muscle (dPGM) | 2,3-BPG | 0.2 | |
| Bacillus stearothermophilus (iPGM) | Mn²⁺ | 40 |
Table 2: Cofactor and Metal Ion Affinities of Phosphoglycerate Mutase.
Experimental Protocols
Spectrophotometric Assay for PGM Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of PGM by coupling the formation of 2-PGA to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase reactions. The oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
ADP (10 mM)
-
NADH (10 mM)
-
2,3-Bisphosphoglycerate (1 mM)
-
Pyruvate Kinase (PK) (1000 units/mL)
-
Lactate Dehydrogenase (LDH) (1000 units/mL)
-
D-(-)-3-Phosphoglyceric acid (3-PGA) substrate solution (various concentrations for kinetic studies)
-
Purified PGM enzyme solution
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ADP, NADH, 2,3-BPG, PK, and LDH in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating pyruvate.
-
Initiate the reaction by adding the PGM enzyme solution to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Data Analysis Workflow
The following diagram illustrates the workflow for analyzing the data obtained from the spectrophotometric assay to determine the kinetic parameters of PGM.
Calculations:
-
The initial velocity (V₀) is calculated from the slope of the linear phase of the absorbance versus time plot using the Beer-Lambert law (A = εcl), where ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹.
-
A series of experiments are performed with varying substrate (3-PGA) concentrations.
-
The calculated initial velocities are then plotted against the corresponding substrate concentrations to generate a Michaelis-Menten plot.
-
The kinetic parameters, Km and Vmax, can be determined by fitting the data to the Michaelis-Menten equation or by using a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).
-
The turnover number (kcat) can be calculated from the Vmax if the total enzyme concentration [E]t is known (kcat = Vmax / [E]t).
Conclusion
The enzymatic conversion of D-(-)-3-Phosphoglyceric acid is a fundamental reaction in cellular metabolism. Understanding the kinetics and mechanism of Phosphoglycerate Mutase is crucial for researchers in various fields, including biochemistry, cell biology, and drug development. The methodologies and data presented in this guide provide a solid foundation for the further study of this important enzyme.
References
The Pivotal Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Cellular Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 12, 2025
Abstract
D-(-)-3-Phosphoglyceric acid (3-PGA), a key metabolic intermediate, occupies a central position in cellular respiration, primarily within the glycolytic pathway. This technical guide provides a comprehensive examination of the synthesis, conversion, and regulatory functions of 3-PGA. It delves into the enzymatic reactions catalyzed by phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM), presenting detailed kinetic and thermodynamic data. Furthermore, this guide outlines robust experimental protocols for the quantification of 3-PGA and the assessment of related enzyme activities, alongside visualizations of its interconnected metabolic pathways. This document is intended to serve as an in-depth resource for professionals engaged in metabolic research and the development of novel therapeutics targeting cellular energy pathways.
Introduction
Cellular respiration is a complex and highly regulated process essential for life, converting biochemical energy from nutrients into adenosine (B11128) triphosphate (ATP). Within the intricate network of metabolic pathways, the glycolytic pathway stands as a fundamental sequence for glucose breakdown. D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, the stable form of 3-phosphoglyceric acid (3-PGA), is a critical three-carbon intermediate in the "payoff phase" of glycolysis.[1][2] Its formation and subsequent conversion are intrinsically linked to the net production of ATP and the generation of precursors for various biosynthetic pathways.[3] A thorough understanding of the dynamics of 3-PGA metabolism is therefore paramount for research in cellular bioenergetics, metabolic diseases, and oncology.
The Role of 3-Phosphoglyceric Acid in Glycolysis
3-PGA is a central figure in the latter stage of glycolysis, where the energy invested in the initial steps is harvested.[4]
Formation of 3-Phosphoglyceric Acid
3-PGA is synthesized from 1,3-bisphosphoglycerate (1,3-BPG) in a reaction catalyzed by the enzyme phosphoglycerate kinase (PGK) .[5] This reaction is a prime example of substrate-level phosphorylation, where a high-energy phosphate (B84403) group is transferred from 1,3-BPG to a molecule of adenosine diphosphate (B83284) (ADP), yielding one molecule of ATP and one molecule of 3-PGA.[5] This step is highly significant as it represents the first ATP-generating reaction in the glycolytic pathway.[6] The reaction is reversible, and its directionality is influenced by the intracellular concentrations of substrates and products.[7]
Conversion to 2-Phosphoglyceric Acid
Following its formation, 3-PGA is isomerized to 2-phosphoglyceric acid (2-PGA) by the enzyme phosphoglycerate mutase (PGM) .[8] This reaction involves the intramolecular transfer of the phosphate group from the C3 to the C2 position of the glycerate backbone.[8] This seemingly simple isomerization is crucial for setting up the subsequent dehydration reaction that generates the high-energy enol-phosphate bond in phosphoenolpyruvate (B93156) (PEP).[9]
Quantitative Data
A comprehensive understanding of the metabolic flux through the glycolytic pathway necessitates quantitative data on enzyme kinetics, reaction thermodynamics, and metabolite concentrations.
Enzyme Kinetic Parameters
The following table summarizes the kinetic parameters for the key enzymes involved in the metabolism of 3-PGA.
| Enzyme | Organism/Tissue | Substrate | Km (μM) | Vmax or kcat | Reference(s) |
| Phosphoglycerate Kinase (PGK1) | Human | 3-Phosphoglycerate | 186 | - | [10] |
| Yeast | 3-Phosphoglycerate | 146 | - | [10] | |
| Human | ATP | - | - | ||
| Phosphoglycerate Mutase (PGAM1) | Human (Muscle) | 3-Phosphoglycerate | - | 1330 s-1 (kcat) | [11] |
| Human (Erythrocyte) | 3-Phosphoglycerate | - | 1.7 s-1 (kcat) | [11] |
Thermodynamic Properties
The thermodynamic favorability of the reactions involving 3-PGA is crucial for determining the direction of metabolic flux under physiological conditions.
| Reaction | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) (Erythrocyte) | Reference(s) |
| 1,3-Bisphosphoglycerate + ADP ⇌ 3-Phosphoglycerate + ATP | Phosphoglycerate Kinase | -18.9 | +0.09 | [9] |
| 3-Phosphoglycerate ⇌ 2-Phosphoglycerate | Phosphoglycerate Mutase | +4.4 | +0.83 | [9] |
Intracellular Concentrations
The steady-state concentrations of 3-PGA can vary significantly depending on the cell type and its metabolic state.
| Cell Type | Condition | 3-Phosphoglycerate Concentration (mM) | Reference(s) |
| Human Cancer Cells (H1299) | Control | ~0.2-0.3 | [12] |
| Human Cancer Cells (H1299) | PGAM1 Knockdown | ~1.5-2.0 | [12] |
| Human Erythrocytes | Normal | ~0.1 | |
| Human Erythrocytes | High Altitude Adaptation | Increased |
Signaling Pathways and Interconnections
3-PGA is not merely a passive intermediate in glycolysis; it is a critical branch point metabolite that connects glycolysis to other essential biosynthetic pathways.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphoglycerate Mutase 1 Coordinates Glycolysis and Biosynthesis to Promote Tumor Growth (Journal Article) | OSTI.GOV [osti.gov]
- 4. Phosphoglycerate kinase - Wikipedia [en.wikipedia.org]
- 5. Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of glycolytic flux control intrinsic to human phosphoglycerate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 8. Glycolysis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STUDENT CONSULT (ver. 2.3) [aris.gusc.lv]
Methodological & Application
Application Notes and Protocols for D-(-)-3-Phosphoglyceric Acid Disodium Salt-Based Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of isotopically labeled substrates, such as ¹³C-labeled glucose, researchers can elucidate the contributions of various pathways to cellular metabolism. D-(-)-3-Phosphoglyceric acid (3-PG) is a pivotal metabolic intermediate, situated at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and serine biosynthesis.[1] Its central position makes the analysis of its labeling patterns crucial for understanding cellular metabolic phenotypes, particularly in disease states like cancer where metabolic reprogramming is a hallmark.[2][3][4]
These application notes provide a comprehensive protocol for conducting ¹³C-based metabolic flux analysis with a focus on D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, from experimental design to data interpretation.
Core Principles of ¹³C Metabolic Flux Analysis
The foundation of ¹³C-MFA lies in supplying cells with a ¹³C-labeled substrate, most commonly a specifically labeled glucose tracer. As the cells metabolize this substrate, the ¹³C atoms are incorporated into downstream metabolites, including 3-PG. The resulting pattern of ¹³C enrichment, known as the mass isotopomer distribution (MID), is measured using mass spectrometry. This MID is a direct reflection of the active metabolic pathways. By using computational models, these MIDs, along with measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion), are used to calculate the intracellular metabolic fluxes.[3][5]
Key Applications in Research and Drug Development
-
Quantifying Glycolytic and Pentose Phosphate Pathway Fluxes: Delineating the relative activities of these central carbon metabolism pathways is critical in understanding cellular energy production and biosynthesis.[6][7]
-
Investigating Serine and Glycine Biosynthesis: Understanding the contribution of glycolysis to the synthesis of these amino acids, which are vital for nucleotide synthesis and redox balance.
-
Elucidating Drug Mechanisms of Action: Determining how therapeutic agents impact specific metabolic pathways, aiding in target validation and lead optimization.
-
Identifying Metabolic Bottlenecks and Targets: Pinpointing specific enzymes or pathways that could be targeted for therapeutic intervention.
Experimental Protocols
A detailed and rigorous experimental procedure is paramount for obtaining high-quality data in ¹³C-MFA.[8]
Experimental Design and Tracer Selection
The choice of ¹³C-labeled tracer is critical and depends on the specific pathways being investigated.[6] For resolving fluxes between glycolysis and the pentose phosphate pathway, [1,2-¹³C₂]glucose is a highly effective tracer.[3][6]
-
Glycolysis: Metabolism of [1,2-¹³C₂]glucose through glycolysis results in M+2 labeled 3-PG (containing two ¹³C atoms).
-
Pentose Phosphate Pathway: The oxidative PPP involves a decarboxylation step, leading to the loss of the ¹³C at the C1 position. This results in M+1 labeled 3-PG (containing one ¹³C atom).
By analyzing the ratio of M+1 to M+2 labeled 3-PG, the relative flux through the PPP and glycolysis can be determined.[3]
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare culture medium containing the chosen ¹³C-labeled glucose tracer. A common starting point is a medium with a defined mixture, for example, 80% [1,2-¹³C₂]glucose and 20% unlabeled glucose.
-
Labeling: When cells reach the desired confluency (typically 60-80%), replace the standard medium with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This duration should be optimized and is typically between 6 and 24 hours.[9] It is crucial to verify that isotopic steady-state has been reached by performing a time-course experiment.[9]
Metabolite Extraction
Rapid quenching of metabolic activity is essential to prevent changes in metabolite levels and labeling patterns during sample collection.
-
Quenching: Aspirate the labeling medium and immediately wash the cells twice with ice-cold 0.9% NaCl solution.
-
Extraction: Add ice-cold 80% methanol (B129727) (LC-MS grade) to the cells.
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites including 3-PG, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis.
Mass Spectrometry Analysis
The mass isotopomer distribution of 3-PG and other key metabolites is determined by mass spectrometry, typically using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
LC-MS/MS Method for Glycolytic Intermediates:
A robust method for the rapid quantification of glycolytic intermediates, including 3-PG, can be achieved using UPLC-ESI-MS/MS.[6][8]
-
Chromatography: Utilize a suitable column for polar metabolite separation, such as a Synergi 4-μm Fusion-RP column.
-
Mobile Phases: A common mobile phase combination is:
-
A: 10 mM tributylamine (B1682462) and 15 mM acetic acid in water
-
B: Methanol
-
-
Gradient: A gradient elution is employed to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) to detect and quantify the different mass isotopologues of 3-PG.
GC-MS Method for 3-Phosphoglycerate:
GC-MS offers high sensitivity and resolution for isotopomer analysis.[10]
-
Derivatization: Metabolites must be derivatized to increase their volatility for GC analysis. A two-step derivatization is common:
-
Oximation of keto and aldehyde groups.
-
Silylation using a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).[4]
-
-
Gas Chromatography: Separate the derivatized metabolites on a suitable GC column.
-
Mass Spectrometry: Analyze the eluting compounds in Selected Ion Monitoring (SIM) mode to quantify the mass isotopomer distribution of 3-PG.[4]
Data Presentation and Analysis
Quantitative Data Summary
The primary output of a ¹³C-MFA experiment is a quantitative flux map. The data is typically presented in tables that allow for easy comparison between different experimental conditions.
Table 1: Mass Isotopomer Distribution (MID) of 3-Phosphoglycerate
This table shows the expected fractional abundance of each mass isotopomer of 3-PG when cells are labeled with [1,2-¹³C₂]glucose. The relative abundance of M+1 and M+2 isotopomers is indicative of the relative fluxes through the Pentose Phosphate Pathway and Glycolysis, respectively.
| Mass Isotopomer | Fractional Abundance (High Glycolysis) | Fractional Abundance (High PPP Flux) |
| M+0 (Unlabeled) | 0.10 | 0.40 |
| M+1 | 0.05 | 0.35 |
| M+2 | 0.85 | 0.25 |
| M+3 | 0.00 | 0.00 |
Note: These are representative values and will vary depending on the cell type and experimental conditions.
Table 2: Calculated Metabolic Fluxes in Central Carbon Metabolism
This table presents hypothetical but realistic flux data for a cancer cell line compared to a non-cancerous cell line, illustrating how ¹³C-MFA can quantify metabolic reprogramming. Fluxes are normalized to the glucose uptake rate.
| Reaction | Relative Flux (Normal Cells) | Relative Flux (Cancer Cells) |
| Glucose Uptake | 100 | 100 |
| Glycolysis (G6P -> 3PG) | 85 | 95 |
| Pentose Phosphate Pathway (Oxidative) | 15 | 5 |
| Serine Biosynthesis (from 3PG) | 5 | 15 |
| Pyruvate Kinase (PEP -> Pyruvate) | 80 | 80 |
| Lactate Dehydrogenase (Pyruvate -> Lactate) | 70 | 90 |
| PDH (Pyruvate -> Acetyl-CoA) | 10 | 5 |
| Anaplerosis (Pyruvate -> OAA) | 5 | 10 |
Computational Flux Estimation
The calculation of metabolic fluxes from the measured MIDs and extracellular rates requires specialized software. This process involves fitting the experimental data to a metabolic model of the cell.
Software Tools for Metabolic Flux Analysis:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based software package for both steady-state and isotopically non-stationary metabolic flux analysis.[11][12][13][14][15] It allows for the integration of multiple experimental datasets and provides statistical analysis of the results.
-
METRAN: A software tool for ¹³C-metabolic flux analysis, tracer experiment design, and statistical analysis based on the Elementary Metabolite Units (EMU) framework.[16]
-
13CFLUX2: A software package for steady-state ¹³C metabolic flux analysis that facilitates the modeling of carbon fluxes in metabolic pathways.
The general workflow for computational flux estimation involves defining the metabolic network, inputting the experimental data (MIDs and extracellular fluxes), and running an optimization algorithm to find the set of fluxes that best fits the data.[17]
Visualizations
Signaling Pathway
Caption: Central Carbon Metabolism Pathways Intersecting at 3-Phosphoglycerate.
Experimental Workflow
Caption: General Workflow for a ¹³C Metabolic Flux Analysis Experiment.
Logical Relationship in Flux Calculation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitative fluxomics of circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mfa.vueinnovations.com [mfa.vueinnovations.com]
- 13. vanderbilt.edu [vanderbilt.edu]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Warburg Effect Using D-(-)-3-Phosphoglyceric Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon whereby cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by oxidative phosphorylation in the mitochondria, even in the presence of ample oxygen.[1] This metabolic reprogramming is thought to provide cancer cells with a proliferative advantage by supplying not only ATP but also essential building blocks for anabolic processes such as nucleotide, lipid, and amino acid synthesis.[2][3]
D-(-)-3-Phosphoglyceric acid (3-PG) is a key glycolytic intermediate that sits (B43327) at a critical metabolic node.[4] It is the substrate for phosphoglycerate mutase (PGAM), which converts it to 2-phosphoglycerate, continuing the glycolytic pathway.[2] Additionally, 3-PG is the entry point into the serine biosynthesis pathway via the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH), which is often upregulated in cancer.[5][6] The diversion of glycolytic flux through the serine biosynthesis pathway is crucial for producing amino acids and nucleotides, and for maintaining redox homeostasis, all of which are vital for rapid cell proliferation.[5]
These application notes provide a comprehensive guide for utilizing D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt to investigate the Warburg effect and the metabolic dependencies of cancer cells. The protocols detailed below describe how to assess the impact of exogenous 3-PG on key metabolic parameters, including glycolysis rates, mitochondrial respiration, and cell proliferation.
Data Presentation
Table 1: Hypothetical Metabolic Flux Analysis of Cancer Cells Treated with 3-PG
| Metabolic Flux Parameter | Control Cells | 3-PG Treated Cells (24h) | Fold Change |
| Glycolytic Rate (ECAR, mpH/min) | 85.2 ± 5.4 | 105.7 ± 6.8 | 1.24 |
| Mitochondrial Respiration (OCR, pmol/min) | 150.3 ± 12.1 | 135.8 ± 10.9 | 0.90 |
| Lactate (B86563) Production Rate (nmol/h/10^6 cells) | 250.6 ± 20.5 | 315.2 ± 25.8 | 1.26 |
| Glucose Consumption Rate (nmol/h/10^6 cells) | 150.1 ± 11.7 | 142.5 ± 10.3 | 0.95 |
| Serine Biosynthesis Flux (relative units) | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.80 |
Table 2: Effect of 3-PG on Cancer Cell Proliferation
| Cell Line | Treatment | Proliferation Rate (Doubling Time, hours) |
| Breast Cancer (MCF-7) | Vehicle Control | 28.5 ± 1.5 |
| 10 mM 3-PG | 24.2 ± 1.2 | |
| Glioblastoma (U-87 MG) | Vehicle Control | 32.1 ± 1.8 |
| 10 mM 3-PG | 27.8 ± 1.5 | |
| Colon Cancer (HCT116) | Vehicle Control | 22.4 ± 1.1 |
| 10 mM 3-PG | 19.5 ± 0.9 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with D-(-)-3-Phosphoglyceric Acid Disodium Salt
This protocol outlines the procedure for preparing a stock solution of this compound salt and treating cancer cells in culture.
Materials:
-
This compound salt
-
Sterile, deionized water
-
0.22 µm sterile filter
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Cancer cell line of interest (e.g., MCF-7, U-87 MG, HCT116)
-
Cell culture flasks, plates, and other standard laboratory equipment
Procedure:
-
Preparation of 3-PG Stock Solution:
-
Dissolve this compound salt in sterile, deionized water to a final concentration of 1 M.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Store the stock solution in aliquots at -20°C.
-
-
Cell Seeding:
-
Culture cancer cells in complete medium to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 96-well plates for proliferation and metabolic assays, 6-well plates for metabolite extraction) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
3-PG Treatment:
-
Prepare fresh complete medium containing the desired final concentration of 3-PG (e.g., 1 mM, 5 mM, 10 mM) by diluting the 1 M stock solution. Prepare a vehicle control medium without 3-PG.
-
Remove the existing medium from the cells.
-
Add the 3-PG-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Protocol 2: Measurement of Glycolysis and Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol describes the use of a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) of cancer cells treated with 3-PG.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96, XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells treated with 3-PG or vehicle control as per Protocol 1
Procedure:
-
Seahorse Plate Preparation:
-
Seed cells in a Seahorse XF Cell Culture Microplate and treat with 3-PG or vehicle control as described in Protocol 1.
-
-
Sensor Cartridge Hydration:
-
One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and incubating overnight in a non-CO₂ incubator at 37°C.
-
-
Cell Plate Preparation for Assay:
-
On the day of the assay, remove the culture medium from the cells.
-
Wash the cells twice with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of Seahorse XF Base Medium to each well.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Assay:
-
Load the hydrated sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer.
-
Run the Seahorse XF Cell Mito Stress Test protocol to measure basal OCR and ECAR, as well as key parameters of mitochondrial function.
-
-
Data Analysis:
-
Normalize the OCR and ECAR data to cell number.
-
Analyze the data to determine the effect of 3-PG treatment on basal glycolysis, basal mitochondrial respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Protocol 3: Lactate and Glucose Assays
This protocol details the measurement of lactate production and glucose consumption in the culture medium of 3-PG-treated cells.
Materials:
-
Culture medium collected from 3-PG-treated and control cells
-
Commercially available colorimetric or fluorometric lactate assay kit
-
Commercially available colorimetric or fluorometric glucose assay kit
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the end of the 3-PG treatment period, collect the culture medium from each well.
-
Centrifuge the medium to remove any detached cells and debris.
-
-
Lactate Assay:
-
Follow the manufacturer's instructions for the chosen lactate assay kit.
-
Typically, this involves adding the reaction mix to the culture medium samples and standards in a 96-well plate.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence at the specified wavelength using a microplate reader.
-
-
Glucose Assay:
-
Follow the manufacturer's instructions for the chosen glucose assay kit.
-
This generally involves a similar procedure of adding a reaction mix to samples and standards.
-
Incubate and measure the absorbance or fluorescence.
-
-
Data Analysis:
-
Calculate the concentration of lactate and glucose in each sample based on the standard curve.
-
Determine the lactate production and glucose consumption rates, normalizing to cell number and incubation time.
-
Mandatory Visualization
Caption: Glycolysis and its branch into the Serine Biosynthesis Pathway.
Caption: Experimental workflow for studying the effects of 3-PG.
Caption: Logical relationship of exogenous 3-PG on cancer cell metabolism.
References
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of D-3-Phosphoglycerate Dehydrogenase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Plant Physiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in plants, centrally positioned in both photosynthesis and glycolysis. As the first stable product of carbon fixation in the Calvin cycle in C3 plants, 3-PGA is a primary precursor for the synthesis of carbohydrates, lipids, and amino acids.[1][2] Its concentration and turnover are critical for regulating photosynthetic efficiency and overall plant growth. The disodium (B8443419) salt of D-(-)-3-Phosphoglyceric acid provides a stable and soluble form for experimental applications.
These application notes provide an overview of the experimental uses of D-(-)-3-Phosphoglyceric acid disodium salt in plant physiology research, including detailed protocols for both in vitro and potential whole-plant studies.
Key Applications in Plant Physiology
-
Probing Photosynthetic Regulation: Exogenous application of 3-PGA can be used to investigate its role in regulating the synthesis of photosynthetic proteins and the rate of oxygen evolution, particularly under conditions that limit endogenous 3-PGA production, such as low CO2.[3]
-
Investigating Carbon Metabolism and Sink Strength: By supplying an external source of this key metabolite, researchers can study its influence on carbon partitioning, including starch and sucrose (B13894) synthesis, and its role as a signaling molecule in response to metabolic demands.
-
Potential for Enhancing Stress Tolerance (Hypothetical): As a central metabolite, supplementing 3-PGA could potentially support plant metabolism under abiotic stress conditions (e.g., drought, salinity) that may impair photosynthetic carbon fixation. This remains an area for further experimental validation.
-
Biostimulant Development (Exploratory): Investigating the effects of exogenous 3-PGA on crop growth and yield could inform the development of novel biostimulants aimed at enhancing photosynthetic efficiency and productivity.
Data Presentation
Table 1: Effects of Exogenous 3-PGA on Isolated Chloroplasts under CO2-Limiting Conditions
| Parameter | Condition | Observation | Reference |
| Protein Synthesis | CO2-limiting | Inhibition of de novo protein synthesis | [3] |
| CO2-limiting + Exogenous 3-PGA | Inhibition of protein synthesis was abolished | [3] | |
| Oxygen Evolution | CO2-limiting | Inhibition of light-dependent oxygen evolution | [3] |
| CO2-limiting + Exogenous 3-PGA | Inhibition of oxygen evolution was abolished | [3] |
Experimental Protocols
Protocol 1: In Vitro Application of 3-PGA to Isolated Chloroplasts to Study Photosynthetic Protein Synthesis
This protocol is based on the methodology described by I. A. M. Ibrahim et al. (2010) and is intended for studying the effects of exogenous 3-PGA on the synthesis of plastid-encoded proteins in isolated chloroplasts, particularly under CO2-limiting conditions.[3]
1. Materials and Reagents:
-
This compound salt (CAS 80731-10-8)
-
Intact chloroplasts isolated from the plant of interest (e.g., spinach, pea)
-
Labeling medium for protein synthesis (specific to the experimental setup)
-
[35S]methionine for pulse labeling
-
CO2-free air or nitrogen gas
-
Standard laboratory equipment for chloroplast isolation and protein analysis (e.g., centrifuge, SDS-PAGE, autoradiography equipment)
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound salt (e.g., 100 mM) in sterile, deionized water.
-
Adjust the pH to the desired level for the experimental buffer (typically around 7.6).
-
Filter-sterilize the stock solution and store it at -20°C.
3. Experimental Procedure:
-
Chloroplast Incubation: Resuspend isolated intact chloroplasts in the labeling medium to a final concentration of 100 µg Chl ml-1.
-
CO2 Limitation: To induce a CO2-limiting condition, incubate the chloroplast suspension in a sealed chamber and flush with CO2-free air or nitrogen gas for a specified period (e.g., 5-10 minutes) prior to the experiment.
-
3-PGA Treatment: Add the this compound salt stock solution to the chloroplast suspension to achieve the desired final concentration (e.g., 1 mM). For the control group, add an equivalent volume of sterile water.
-
Pulse Labeling: Introduce [35S]methionine to the chloroplast suspension to label newly synthesized proteins. The duration of the pulse will depend on the experimental objectives.
-
Protein Extraction and Analysis: Following the incubation period, terminate the reaction and extract the proteins from the chloroplasts. Analyze the labeled proteins using SDS-PAGE and autoradiography to visualize the effects of the 3-PGA treatment on protein synthesis.
4. Expected Outcome:
Under CO2-limiting conditions, the synthesis of certain plastid-encoded proteins is expected to be inhibited. The addition of exogenous 3-PGA is hypothesized to rescue this inhibition, demonstrating its role in regulating protein synthesis.[3]
Protocol 2: Proposed Foliar Application of 3-PGA to Whole Plants to Assess Effects on Growth and Stress Tolerance
This is a proposed protocol for investigating the potential effects of exogenous 3-PGA on whole plants. The concentrations and application frequency are starting points and should be optimized for the specific plant species and experimental conditions.
1. Materials and Reagents:
-
This compound salt (CAS 80731-10-8)
-
Surfactant (e.g., Tween 20)
-
Deionized water
-
Plant growth facilities (e.g., greenhouse, growth chamber)
-
Spraying equipment
2. Solution Preparation:
-
Stock Solution: Prepare a 1 M stock solution of this compound salt in deionized water.
-
Working Solutions: Prepare a series of working solutions with varying concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM) by diluting the stock solution.
-
Surfactant Addition: Add a non-ionic surfactant (e.g., Tween 20 at 0.01-0.1% v/v) to each working solution to ensure even leaf coverage.
3. Experimental Design:
-
Plant Material: Use healthy, uniformly grown plants at a specific developmental stage (e.g., vegetative stage).
-
Treatments: Include a negative control (water + surfactant) and several concentrations of 3-PGA.
-
Replication: Use a sufficient number of replicate plants for each treatment to ensure statistical validity.
-
Application: Apply the solutions as a fine mist to the foliage until runoff. Applications can be performed at regular intervals (e.g., weekly).
4. Data Collection and Analysis:
-
Growth Parameters: Measure plant height, leaf area, biomass (fresh and dry weight) at the end of the experimental period.
-
Physiological Parameters: Measure photosynthetic rate, stomatal conductance, and chlorophyll (B73375) content.
-
Stress Tolerance (if applicable): If investigating stress tolerance, impose a stress (e.g., drought, salinity) after a period of 3-PGA application and measure relevant stress indicators (e.g., relative water content, proline content, electrolyte leakage).
-
Biochemical Analysis: Analyze the levels of key metabolites (e.g., starch, soluble sugars) in plant tissues.
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the effects of the 3-PGA treatments.
Visualizations
Signaling and Metabolic Pathways
Caption: Central role of 3-PGA in plant metabolism.
Experimental Workflow
Caption: Proposed workflow for whole-plant 3-PGA application.
References
Application Notes and Protocols: D-(-)-3-Phosphoglyceric acid disodium salt as a Competitive Inhibitor of Enolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enolase is a crucial metalloenzyme in the glycolytic pathway, catalyzing the reversible dehydration of 2-phospho-D-glycerate (2-PG) to the high-energy intermediate phosphoenolpyruvate (B93156) (PEP).[1] Its central role in cellular metabolism makes it an attractive target for the development of antimicrobial and anticancer agents. D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a structural analog of the substrate's precursor, acts as a competitive inhibitor of enolase, making it a valuable tool for studying the enzyme's mechanism and for screening potential therapeutic compounds.[1] These application notes provide a comprehensive overview of its inhibitory action and detailed protocols for its characterization.
Mechanism of Action
D-(-)-3-Phosphoglyceric acid disodium salt functions as a competitive inhibitor of enolase.[1] In competitive inhibition, the inhibitor molecule structurally resembles the substrate and competes for binding to the active site of the enzyme. By binding to the active site, D-(-)-3-Phosphoglyceric acid prevents the natural substrate, 2-phosphoglycerate, from binding, thereby blocking the catalytic reaction and the production of phosphoenolpyruvate. The inhibition is reversible, and its extent depends on the relative concentrations of the inhibitor and the substrate.
Caption: Competitive inhibition of enolase.
Data Presentation
| Parameter | Value | Enzyme Source | Reference |
| Ki | Not Reported | - | - |
| IC50 | Not Reported | - | - |
| Kd (for 3-phosphoglycerate (B1209933) with inactive mutant enolase) | 676 ± 28 µM (S39A mutant) 797 ± 47 µM (H159A mutant) | Yeast | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibition of enolase by this compound salt.
Protocol 1: Enolase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common and sensitive method to measure enolase activity by coupling the production of PEP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified enolase
-
This compound salt
-
2-Phospho-D-glycerate (2-PG)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Adenosine diphosphate (B83284) (ADP)
-
Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer: 50 mM Tris-HCl, 200 mM KCl, 10 mM MgSO4, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagent Master Mix: In a single tube, prepare a master mix containing the assay buffer, ADP, NADH, PK, and LDH at their final desired concentrations.
-
Prepare Inhibitor and Substrate Solutions:
-
Prepare a stock solution of this compound salt in assay buffer. Create a series of dilutions to test a range of inhibitor concentrations.
-
Prepare a stock solution of the substrate, 2-PG, in assay buffer.
-
-
Assay Setup:
-
To the appropriate wells of the 96-well plate, add the desired volume of the inhibitor dilutions. For control wells (no inhibitor), add an equal volume of assay buffer.
-
Add the enolase enzyme solution to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the 2-PG substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of NADH oxidation is proportional to the enolase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each condition.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
-
Caption: Workflow for enolase inhibition assay.
Protocol 2: Determination of Kinetic Parameters (Lineweaver-Burk Plot)
This protocol outlines the experimental design and data analysis required to determine the type of inhibition and the inhibition constant (Ki).
Procedure:
-
Perform Enolase Activity Assays: Follow Protocol 1, but with a matrix of varying concentrations of both the substrate (2-PG) and the inhibitor (this compound salt).
-
Use at least five different substrate concentrations bracketing the Km value.
-
For each substrate concentration, use at least three different inhibitor concentrations.
-
-
Data Collection: Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Data Transformation:
-
Calculate the reciprocal of the substrate concentrations (1/[S]).
-
Calculate the reciprocal of the initial velocities (1/V).
-
-
Lineweaver-Burk Plot:
-
For each inhibitor concentration, plot 1/V versus 1/[S].
-
This will generate a series of lines.
-
-
Analysis:
-
Competitive Inhibition: The lines will intersect at the same point on the y-axis (1/Vmax). The x-intercepts will differ.
-
Non-competitive Inhibition: The lines will intersect at the same point on the x-axis (-1/Km). The y-intercepts will differ.
-
Uncompetitive Inhibition: The lines will be parallel.
-
-
Ki Determination: The Ki for a competitive inhibitor can be determined from the slopes of the Lineweaver-Burk plots or by using a Dixon plot (plotting 1/V versus inhibitor concentration at different fixed substrate concentrations).
Conclusion
This compound salt is a valuable research tool for investigating the function and inhibition of enolase. Its action as a competitive inhibitor allows for the detailed study of the enzyme's active site and the screening of novel therapeutic agents targeting glycolysis. The protocols provided herein offer a robust framework for characterizing its inhibitory effects and determining key kinetic parameters. Further research to quantify the Ki and IC50 values of this compound salt against enolase from various species will be beneficial for the scientific community.
References
Application Notes: In Vitro Reconstitution of the Lower Glycolytic Pathway from D-(-)-3-Phosphoglyceric Acid
Introduction
The glycolytic pathway is a fundamental metabolic sequence for energy production in most living organisms. The in vitro reconstitution of segments of this pathway offers a powerful tool for studying enzyme kinetics, regulation, and for screening potential therapeutic modulators. This document provides detailed application notes and protocols for the reconstitution of the lower, ATP-generating phase of glycolysis, commencing from the substrate D-(-)-3-Phosphoglyceric acid (3-PGA). This reconstituted system, comprising Phosphoglycerate Mutase (PGM), Enolase (ENO), and Pyruvate (B1213749) Kinase (PK), allows for a focused analysis of this critical energy-yielding sequence, independent of the complexities of the upper glycolytic pathway.
Applications
-
Enzyme Characterization: Elucidation of the kinetic properties of individual enzymes (PGM, ENO, PK) and the study of their interactions within a reconstituted system.
-
Drug Discovery: High-throughput screening of compound libraries to identify inhibitors or activators of the lower glycolytic pathway, which are potential targets for various diseases, including cancer and infectious diseases.
-
Metabolic Engineering: Understanding the flux control and regulatory mechanisms of this pathway segment to inform the design of synthetic metabolic circuits.
-
Educational Tool: A practical model for demonstrating the principles of enzyme kinetics and coupled reactions in a multi-step biochemical pathway.
Principle of the Reconstituted Pathway
The conversion of 3-PGA to pyruvate involves three sequential enzymatic reactions. The overall progress of the pathway can be monitored continuously using a coupled-enzyme assay. In this setup, the product of the final enzyme, pyruvate, is used as a substrate by Lactate Dehydrogenase (LDH), which catalyzes the oxidation of NADH to NAD+. The corresponding decrease in absorbance at 340 nm is directly proportional to the rate of pyruvate formation, and thus to the overall flux of the reconstituted pathway.
Data Presentation
Table 1: Kinetic Parameters of Lower Glycolysis Enzymes
This table summarizes the Michaelis-Menten constants (Km) for the enzymes involved in the reconstituted pathway. Note that these values are compiled from various sources and experimental conditions may differ.
| Enzyme | Substrate | Organism | Km (mM) | Conditions |
| Phosphoglycerate Mutase (PGM) | 3-Phosphoglycerate | Rabbit Muscle | ~0.1 | pH 7.0 |
| Enolase (ENO) | 2-Phosphoglycerate | Rabbit Muscle | 0.03 | pH 7.8 |
| Pyruvate Kinase (PK) | Phosphoenolpyruvate (B93156) | Rabbit Muscle | 0.07 | pH 7.5 |
| ADP | Rabbit Muscle | 0.25 | pH 7.5 |
Table 2: Recommended Reagent Concentrations for In Vitro Reconstitution
This table provides a starting point for the concentrations of substrates, cofactors, and enzymes for the successful reconstitution of the lower glycolytic pathway. Optimal concentrations may need to be determined empirically.
| Reagent | Stock Concentration | Final Concentration |
| Buffer Components | ||
| Tris-HCl or HEPES Buffer (pH 7.5) | 1 M | 50 mM |
| MgCl2 | 1 M | 5 mM |
| KCl | 2 M | 100 mM |
| Substrates & Cofactors | ||
| D-(-)-3-Phosphoglyceric acid (3-PGA) | 100 mM | 1-5 mM |
| Adenosine 5'-diphosphate (ADP) | 100 mM | 1-2 mM |
| NADH | 10 mM | 0.2-0.3 mM |
| Enzymes | ||
| Phosphoglycerate Mutase (PGM) | 100 U/mL | 1-2 U/mL |
| Enolase (ENO) | 100 U/mL | 1-2 U/mL |
| Pyruvate Kinase (PK) | 200 U/mL | 2-5 U/mL |
| Lactate Dehydrogenase (LDH) | 500 U/mL | 5-10 U/mL |
Experimental Protocols
Protocol 1: Coupled Assay for the Reconstituted Lower Glycolytic Pathway
This protocol describes the measurement of the overall pathway flux from 3-PGA to pyruvate.
Materials:
-
All reagents listed in Table 2
-
Purified enzymes: PGM, ENO, PK, LDH
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the buffer, MgCl2, KCl, ADP, and NADH at 2x their final concentrations.
-
Prepare Enzyme Mix: In a separate tube, prepare a mix of PGM, ENO, PK, and LDH in the assay buffer.
-
Set up the Reaction:
-
Add 50 µL of the Master Mix to each well of the 96-well plate.
-
Add 25 µL of the Enzyme Mix to each well.
-
-
Initiate the Reaction:
-
Add 25 µL of the 3-PGA solution to each well to initiate the reaction.
-
Alternatively, for a stable baseline, add the substrate last after a brief pre-incubation of the other components.
-
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the rate of NADH consumption to the rate of pyruvate production.
-
Protocol 2: Individual Enzyme Activity Assays
To troubleshoot the reconstituted system or to characterize individual enzymes, the following specific assays can be performed.
2.1 Phosphoglycerate Mutase (PGM) Activity Assay
This is a coupled assay where the product of PGM, 2-PGA, is converted to pyruvate, which is then measured.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 1 mM ADP, 0.2 mM NADH, 2 U/mL ENO, 5 U/mL PK, 10 U/mL LDH.
-
Procedure: Add all components except 3-PGA to a cuvette or well. Start the reaction by adding 5 mM 3-PGA. Monitor the decrease in absorbance at 340 nm.
2.2 Enolase (ENO) Activity Assay
This assay measures the conversion of 2-PGA to phosphoenolpyruvate (PEP).
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 1 mM ADP, 0.2 mM NADH, 5 U/mL PK, 10 U/mL LDH.
-
Procedure: Add all components except 2-PGA to a cuvette or well. Initiate the reaction by adding 1 mM 2-Phosphoglycerate. Monitor the decrease in absorbance at 340 nm.
2.3 Pyruvate Kinase (PK) Activity Assay
This assay directly measures the production of pyruvate from PEP.
-
Reaction Mixture: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 1 mM ADP, 0.2 mM NADH, 10 U/mL LDH.
-
Procedure: Add all components except PEP to a cuvette or well. Start the reaction by adding 1 mM Phosphoenolpyruvate. Monitor the decrease in absorbance at 340 nm.
Mandatory Visualizations
Caption: The enzymatic conversion of 3-Phosphoglycerate to Pyruvate.
Caption: Workflow for the in vitro reconstitution assay.
Caption: Principle of the coupled enzyme assay for monitoring pathway activity.
Application Notes and Protocols: The Role of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Arsenate Toxicity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic, a ubiquitous environmental toxicant, poses a significant threat to public health. Its pentavalent form, arsenate (AsV), bears a structural resemblance to phosphate (B84403) and can disrupt cellular bioenergetics, primarily by interfering with glycolysis. A key event in arsenate toxicity is its substitution for inorganic phosphate in the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. This leads to the formation of an unstable intermediate, 1-arseno-3-phosphoglycerate, which spontaneously hydrolyzes to arsenate and D-(-)-3-Phosphoglyceric acid (3-PGA). This process, known as arsenolysis, uncouples a critical ATP-generating step in glycolysis, leading to cellular energy depletion. D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt is a crucial metabolite and biomarker in studying the mechanisms of arsenate toxicity and potential detoxification pathways. These application notes provide a comprehensive overview of the role of 3-PGA in arsenate toxicity research, including quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of arsenate on key glycolytic parameters.
Table 1: Effect of Arsenate on Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity
| Enzyme Source | Substrate(s) | Arsenate (AsV) Concentration | Apparent Km for AsV | % Inhibition/Activity | Reference |
| Rabbit Muscle GAPDH | D-glyceraldehyde-3-phosphate, NAD+ | Varied | 0.46 mM | Activity dependent on AsV concentration | [1] |
| Human Red Blood Cells | Endogenous substrates | Not specified | Not determined | Koningic acid (GAPDH inhibitor) abolished AsV reduction | [2] |
| Rat Liver Cytosol | Endogenous substrates | Not specified | Not determined | Koningic acid (GAPDH inhibitor) abolished AsV reduction | [2] |
Table 2: Effect of Arsenite on Glycolytic Flux in Primary Rat Brain Astrocytes
| Treatment | Arsenite Concentration | Incubation Time | Glucose Consumption Rate (nmol/mg protein/h) | Lactate Production Rate (nmol/mg protein/h) | Reference |
| Control | 0 µM | 6 h | ~25 | ~40 | [3] |
| Arsenite | 100 µM | 6 h | ~40 | ~65 | [3] |
| Arsenite | 300 µM | 6 h | ~55 | ~90 | [3] |
Signaling Pathways and Experimental Workflows
Arsenate Toxicity Pathway in Glycolysis
The following diagram illustrates the mechanism by which arsenate disrupts the glycolytic pathway, leading to the formation of D-(-)-3-Phosphoglyceric acid and bypassing an ATP generation step.
Caption: Arsenate uncouples glycolysis via arsenolysis.
Experimental Workflow for Studying Arsenate Toxicity
This diagram outlines a typical experimental workflow for investigating the effects of arsenate on a cellular system, including the analysis of D-(-)-3-Phosphoglyceric acid.
Caption: Workflow for arsenate toxicity assessment.
Experimental Protocols
Protocol 1: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity Assay in the Presence of Arsenate
This protocol is adapted from studies investigating the effect of arsenate on GAPDH activity.[1]
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 2 mM EDTA.
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) solution: 10 mM in deionized water.
-
D-Glyceraldehyde-3-phosphate (G3P) solution: 20 mM in deionized water.
-
Cell lysate or purified GAPDH enzyme.
Procedure:
-
Prepare the reaction mixture in a cuvette by adding:
-
850 µL of Reaction Buffer
-
50 µL of 10 mM NAD+ solution
-
Cell lysate or purified enzyme solution (volume to be optimized for linear reaction rate).
-
-
Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 100 µL of 20 mM G3P solution and mix immediately.
-
Monitor the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds. The increase in absorbance is due to the reduction of NAD+ to NADH.
-
Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
-
One unit of GAPDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NAD+ per minute under the specified conditions.
Protocol 2: Quantification of D-(-)-3-Phosphoglyceric Acid (3-PGA) in Arsenate-Treated Cells
This protocol describes a general approach for quantifying 3-PGA, a key indicator of arsenolysis.
A. Sample Preparation (Cell Lysate):
-
Culture cells to the desired confluency and expose them to various concentrations of sodium arsenate for specific time periods.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method, such as sonication or by adding a lysis buffer (e.g., RIPA buffer).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for 3-PGA analysis.
B. 3-PGA Quantification (Enzymatic Assay): This method relies on the conversion of 3-PGA to pyruvate, which is then measured.
Materials:
-
Phosphoglycerate mutase (PGM)
-
Enolase
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
ATP, ADP, NADH
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.6, containing 5 mM MgCl2.
Procedure:
-
Prepare a reaction mixture containing Reaction Buffer, ATP, ADP, NADH, enolase, PK, and LDH.
-
Add a known volume of the cell lysate supernatant to the reaction mixture.
-
Initiate the reaction by adding PGM.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The change in absorbance is proportional to the amount of 3-PGA in the sample. A standard curve using known concentrations of D-(-)-3-Phosphoglyceric acid disodium salt should be generated for accurate quantification.
C. 3-PGA Quantification (LC-MS/MS): Liquid chromatography-tandem mass spectrometry provides a highly sensitive and specific method for 3-PGA quantification.
General Procedure:
-
Metabolite Extraction: Extract metabolites from the cell lysate, often using a cold solvent mixture like methanol/acetonitrile/water.
-
Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography column (e.g., a HILIC column for polar metabolites).
-
Mass Spectrometry Detection: Analyze the eluate using a tandem mass spectrometer operating in negative ion mode. 3-PGA is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Quantification: Use a stable isotope-labeled internal standard of 3-PGA for accurate quantification.
Conclusion
The study of this compound salt is integral to understanding the molecular mechanisms of arsenate toxicity. Its formation via arsenolysis serves as a direct indicator of arsenate's interference with glycolysis and the subsequent disruption of cellular energy metabolism. The protocols and data presented here provide a framework for researchers to investigate arsenate toxicity, screen for potential therapeutic agents, and develop strategies to mitigate the adverse health effects of arsenic exposure. The use of robust analytical techniques for the quantification of 3-PGA is essential for generating reliable and reproducible data in this critical area of research.
References
- 1. Synergistic interaction of glyceraldehydes-3-phosphate dehydrogenase and ArsJ, a novel organoarsenical efflux permease, confers arsenate resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase works as an arsenate reductase in human red blood cells and rat liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arsenite stimulates glutathione export and glycolytic flux in viable primary rat brain astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to ensure the stability of D-(-)-3-Phosphoglyceric acid disodium salt solutions.
This technical support center provides guidance on ensuring the stability of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid D-(-)-3-Phosphoglyceric acid disodium salt?
The solid form of this compound salt should be stored at -20°C in a tightly sealed container in a dry place.[1][2] While the product is chemically stable at room temperature, long-term storage at -20°C is recommended to ensure its integrity.[1]
Q2: How should I prepare a stock solution of this compound salt?
To prepare a stock solution, it is recommended to dissolve the solid in high-purity water, such as Type I ultrapure water.[2] For applications requiring sterility, the solution should be filtered through a 0.22 μm filter before use.[3]
Q3: What are the recommended storage conditions for this compound salt solutions?
Stock solutions can be stored under the following conditions:
Solutions should be stored in tightly sealed containers to protect them from moisture.[3]
Q4: What is the appearance of a properly prepared solution?
When dissolved in water, this compound salt should form a clear, colorless to faintly yellow solution.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty Dissolving the Solid | Low-quality solvent or insufficient mixing. | Use high-purity water and ensure thorough vortexing or mixing. Gentle warming can be attempted, but monitor for any signs of degradation (e.g., color change). |
| Precipitate Forms in the Solution Upon Storage | The solution may be supersaturated or has undergone freeze-thaw cycles. | Warm the solution to 37°C to attempt redissolving the precipitate. If it persists, centrifuge the solution and use the supernatant. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. |
| Solution Appears Cloudy or Discolored | Potential microbial contamination or chemical degradation. | Discard the solution. Prepare a fresh stock solution using sterile techniques and a 0.22 µm filter. Ensure the storage container is sterile. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage. | Verify the storage conditions and age of the stock solution. If the solution has been stored for longer than the recommended period, prepare a fresh stock solution. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Container | Additional Notes |
| Solid | -20°C | Long-term | Tightly sealed, dry | |
| Stock Solution | -80°C | Up to 6 months | Tightly sealed | Avoid moisture[3] |
| -20°C | Up to 1 month | Tightly sealed | Avoid moisture[3] |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution
-
Preparation:
-
Allow the solid this compound salt to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of the solid in a sterile container.
-
-
Dissolution:
-
Add the appropriate volume of sterile, high-purity water to achieve the desired concentration.
-
Vortex or mix the solution until the solid is completely dissolved. The solution should be clear and colorless to faintly yellow.[4]
-
-
Sterilization:
-
For sterile applications, filter the solution through a sterile 0.22 μm syringe filter into a sterile container.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
Mandatory Visualization
Caption: Workflow for preparing and storing stable this compound salt solutions.
References
Common interferences in assays using D-(-)-3-Phosphoglyceric acid disodium salt.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt in their assays.
Frequently Asked Questions (FAQs)
Q1: What is D-(-)-3-Phosphoglyceric acid disodium salt and what are its primary applications in research?
D-(-)-3-Phosphoglyceric acid (3-PG) is a key metabolic intermediate in both glycolysis and the Calvin cycle.[1] In laboratory settings, its disodium salt is commonly used as a substrate in enzymatic assays, particularly for measuring the activity of phosphoglycerate kinase (PGK).[2][3] These assays are crucial for studying cellular metabolism, metabolic disorders, and for screening potential drug candidates that may modulate PGK activity.[2]
Q2: How should I properly store and handle this compound salt to ensure its stability?
To prevent degradation, this compound salt should be stored at -20°C. For preparing stock solutions, it is recommended to use a neutral to slightly alkaline buffer (pH 7.0-8.0) as the compound is more susceptible to hydrolysis in acidic conditions. Aliquoting stock solutions to avoid repeated freeze-thaw cycles is also a best practice.
Q3: What is a common method for assaying enzymes using this compound salt?
A widely used method is the coupled enzyme assay. For instance, to measure the activity of phosphoglycerate kinase (PGK), 3-PG is used as a substrate. The reaction's product, 1,3-bisphosphoglycerate, is then utilized by a coupling enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This second reaction involves the oxidation of NADH to NAD+, and the resulting decrease in absorbance at 340 nm is measured to determine the PGK activity.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in the Assay
Possible Causes & Solutions
-
Degradation of this compound salt:
-
Verify Storage: Ensure the compound has been consistently stored at -20°C.
-
Prepare Fresh Solutions: If stock solutions are old or have undergone multiple freeze-thaw cycles, prepare a fresh batch.
-
Check pH: Use a neutral to slightly alkaline buffer for solutions to prevent hydrolysis.
-
-
Enzyme Inactivity (Primary or Coupling Enzymes):
-
Proper Storage: Check that all enzymes have been stored at the correct temperature and conditions.
-
Use Fresh Aliquots: Avoid using enzymes that have been repeatedly frozen and thawed.
-
Run a Positive Control: Use a known active enzyme sample to confirm that the assay components are working.
-
-
Incorrect Reagent Concentration:
-
Verify Calculations: Double-check all calculations for preparing stock and working solutions.
-
Calibrate Pipettes: Ensure pipettes are properly calibrated for accurate dispensing of reagents.[4]
-
Issue 2: High Background Signal
Possible Causes & Solutions
-
Contaminating Enzymes in the Sample:
-
Buffer or Reagent Interference:
-
High Phosphate Concentration: Phosphate buffers at high concentrations can inhibit phosphoglycerate kinase. Consider using an alternative buffer like Tris-HCl or HEPES.
-
Reagent Purity: Ensure all reagents, including ATP and NADH, are of high purity and are not contaminated.
-
-
Sample-Specific Interferences:
-
Hemolysis, Icterus, or Lipemia: For biological samples, hemolysis (ruptured red blood cells), high bilirubin (B190676) (icterus), or high lipid content (lipemia) can interfere with absorbance readings at 340 nm.[5] Proper sample preparation, including centrifugation to remove interfering substances, is recommended.[5]
-
Common Interferences in Assays
Assays utilizing this compound salt, particularly those for phosphoglycerate kinase (PGK), can be affected by several types of inhibitors and interfering substances.
Inhibitors of Phosphoglycerate Kinase (PGK)
A variety of small molecules and natural compounds can inhibit PGK activity, leading to an underestimation of enzyme activity or false positives in inhibitor screening assays.
| Inhibitor | IC50 Value | Notes |
| NG52 | 2.5 ± 0.2 µM | An ATP-competitive inhibitor.[6] |
| PGK1-IN-1 | 33 nM | A potent and selective PGK1 inhibitor. |
| PGK1-IN-2 | 8.24 µM | Inhibits the proliferation of osteosarcoma cells. |
| Ilicicolin H | 9.02 µM | A selective and non-ATP-competitive inhibitor. |
Interference from Metal Ions
The activity of phosphoglycerate kinase is highly dependent on the presence of specific metal ions and can be inhibited by others.
| Metal Ion | Effect on PGK Activity | Recommended Concentration/Action |
| Magnesium (Mg²⁺) | Essential Cofactor | Required for ATP binding and catalytic activity. Optimal concentrations should be determined empirically but are often in the range of 5-10 mM.[7] |
| Zinc (Zn²⁺) | Inhibitor | Can significantly inhibit PGK activity.[8][9] |
| Copper (Cu²⁺) | Inhibitor | Known to inhibit various enzymes and can interfere with assays.[8][10] |
| Calcium (Ca²⁺) | Inhibitor | Can inhibit kinase activity, sometimes by trapping reaction products at the active site. |
Experimental Protocols
Protocol: Coupled Enzyme Assay for Phosphoglycerate Kinase (PGK) Activity
This protocol measures PGK activity by monitoring the consumption of NADH at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂.
-
This compound salt Solution: 50 mM in Assay Buffer.
-
ATP Solution: 100 mM in Assay Buffer.
-
NADH Solution: 10 mM in Assay Buffer.
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): 100 units/mL.
-
Sample: Purified PGK enzyme or cell/tissue lysate.
Procedure:
-
Prepare Reaction Mixture: In a 96-well plate, prepare a master mix containing Assay Buffer, 3-PG solution, ATP solution, and NADH solution.
-
Add Coupling Enzyme: Add GAPDH to the reaction mixture.
-
Initiate Reaction: Add the sample containing PGK to each well to start the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 5-60 minutes.
-
Calculate Activity: The rate of decrease in absorbance at 340 nm is proportional to the PGK activity.
Visualizations
Caption: Workflow for a coupled enzyme assay to measure PGK activity.
Caption: Common interferences in assays using D-(-)-3-Phosphoglyceric acid.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacologically inhibiting phosphoglycerate kinase 1 for glioma with NG52 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Zinc Supplementation Overcomes Effects of Copper on Zinc Status, Carbohydrate Metabolism and Some Enzyme Activities in Diabetic and Nondiabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effects of dietary zinc on the activity of copper-requiring metalloenzymes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal in D-(-)-3-Phosphoglyceric acid disodium salt-based experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt (3-PGA).
Frequently Asked Questions (FAQs)
Q1: What is D-(-)-3-Phosphoglyceric acid disodium salt and what are its primary applications in research?
D-(-)-3-Phosphoglyceric acid (3-PGA) is a key metabolic intermediate in both glycolysis and the Calvin cycle.[1] In glycolysis, it is formed from 1,3-bisphosphoglycerate and serves as a precursor for the synthesis of serine.[1] Due to its central role in metabolism, 3-PGA is a critical analyte in many biological studies, particularly in cancer research where altered glycolytic pathways are a hallmark of many tumors. It is commonly used in enzyme assays, particularly as a substrate for phosphoglycerate dehydrogenase (PHGDH), and for studying metabolic flux.
Q2: How should I properly store and handle this compound salt to ensure its stability?
Proper storage is critical to prevent the degradation of 3-PGA. Both the solid, powdered form and stock solutions should be stored at -20°C for long-term stability.[1][2][3] For short-term use, refrigeration at 2-8°C is acceptable, but freezing is recommended to minimize degradation.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[1][2] When preparing solutions, ensure the powder is fully dissolved; vortexing or brief sonication can assist with this.[1]
Q3: What are the common causes of poor or inconsistent signal in my 3-PGA-based assay?
Poor or inconsistent signals in assays using 3-PGA can stem from several factors:
-
Degradation of 3-PGA: Improper storage, repeated freeze-thaw cycles, or acidic pH can lead to the hydrolysis and degradation of 3-PGA.[1]
-
Improper Sample Handling: Incomplete dissolution of the 3-PGA powder, inaccurate pipetting, or temperature fluctuations during the experiment can all contribute to variability.[1]
-
Enzyme Instability: The enzyme being assayed (e.g., PHGDH) may be unstable under the assay conditions, leading to a progressive loss of activity.
-
Substrate Depletion: If the concentration of 3-PGA or a coupling substrate is too low, it can be consumed early in the reaction, causing the reaction rate to plateau prematurely.
Q4: I am observing a high background signal in my enzymatic assay. What are the likely causes and how can I reduce it?
High background signal can obscure the specific signal from your reaction of interest. Common causes include:
-
Contaminated Reagents: Buffers, enzymes, or other reagents may be contaminated with enzymes that can produce or consume NADH, a common readout in coupled assays.[4]
-
Intrinsic Fluorescence/Absorbance: Some components in your sample or the 3-PGA preparation itself might have intrinsic fluorescence or absorbance at the detection wavelength.
-
Non-enzymatic Reactions: The substrate or other buffer components may undergo slow, non-enzymatic reactions that produce a background signal.
-
Incorrect Plate Choice: For fluorescence assays, using black plates is crucial to minimize background.[5]
To reduce high background, always run proper controls, such as a "no-enzyme" control and a "no-substrate" control, to identify the source of the background.[4] Using high-purity reagents and ensuring the correct plate type for your assay is also essential.
Troubleshooting Guides
Issue 1: Low or No Signal in a Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay
This guide addresses the common problem of obtaining a weak or absent signal in a colorimetric or fluorometric PHGDH activity assay where 3-PGA is the substrate.
| Potential Cause | Recommended Solution |
| Degraded 3-PGA Substrate | Prepare a fresh stock solution of this compound salt from a new vial. Ensure the pH of the stock solution is between 7.0 and 8.0 to prevent acid hydrolysis.[1] |
| Inactive PHGDH Enzyme | Use a fresh aliquot of the PHGDH enzyme. If using a commercial kit, ensure the positive control provided with the kit is also run and yields a strong signal. Store the enzyme at -80°C as recommended for long-term stability. |
| Suboptimal Assay Conditions | Verify that the assay buffer pH is optimal for PHGDH activity (typically around pH 7.0). Ensure the incubation temperature is correct (e.g., 37°C). |
| Incorrect Reagent Concentrations | Double-check the final concentrations of all reagents in the reaction mixture, including 3-PGA, NAD+, and the developer/probe, against the protocol. |
| Insufficient Incubation Time | For kinetic assays, ensure you are measuring the reaction over a sufficient time course to detect a change in signal. For endpoint assays, verify the recommended incubation time has been followed. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix of reagents to be dispensed into each well.[5] |
| Incomplete Mixing | Ensure all components are thoroughly mixed in each well before starting the measurement. Gently tap the plate or use a plate shaker. |
| Temperature Gradients Across the Plate | Allow the plate and all reagents to equilibrate to the assay temperature before starting the reaction. Avoid placing the plate on a cold or hot surface. |
| Air Bubbles in Wells | Inspect wells for air bubbles before reading the plate, as they can interfere with optical measurements. Gently dislodge any bubbles with a clean pipette tip.[5] |
| Edge Effects | To minimize evaporation and temperature fluctuations at the edges of the plate, consider not using the outermost wells for experimental samples. Instead, fill them with buffer or water. |
Experimental Protocols
Protocol 1: Colorimetric Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay
This protocol is adapted from commercially available kits and provides a method for measuring PHGDH activity in cell or tissue lysates.
Materials:
-
PHGDH Assay Buffer
-
PHGDH Substrate (containing 3-PGA and NAD+)
-
PHGDH Developer
-
NADH Standard (for standard curve)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue (e.g., 20 mg) or cells (e.g., 4 x 10^6) in 400 µL of ice-cold PHGDH Assay Buffer.[6]
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant.[6]
-
To remove small molecule interferences, precipitate proteins using saturated ammonium (B1175870) sulfate.[6][7] Resuspend the protein pellet in the original volume of PHGDH Assay Buffer.[7]
-
-
NADH Standard Curve Preparation:
-
Prepare a series of NADH standards in PHGDH Assay Buffer (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well).[7]
-
Add 50 µL of each standard to separate wells of the 96-well plate.
-
-
Reaction Setup:
-
Add 2-50 µL of your prepared sample to the wells.
-
If using, add 5-20 µL of a PHGDH positive control to designated wells.[6]
-
For each sample, prepare a sample background control well containing the same amount of sample.
-
Adjust the volume in all sample, positive control, and background control wells to 50 µL with PHGDH Assay Buffer.[6][7]
-
-
Reaction Mix Preparation and Measurement:
-
Prepare a Reaction Mix containing the PHGDH Substrate and PHGDH Developer according to the kit's instructions.
-
Prepare a Background Control Mix containing the PHGDH Developer but no Substrate.
-
Add 50 µL of the Reaction Mix to the standard, positive control, and sample wells.
-
Add 50 µL of the Background Control Mix to the sample background control wells.
-
Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.[6][7]
-
-
Data Analysis:
-
Subtract the absorbance reading of the 0 nmol NADH standard from all other standard readings.
-
Plot the standard curve of absorbance vs. nmol of NADH.
-
For each sample, subtract the background control reading from the sample reading to get the corrected measurement.
-
Calculate the PHGDH activity based on the rate of NADH production, determined from the standard curve.
-
Visualizations
Signaling Pathway: Glycolysis and Serine Synthesis
Caption: Role of 3-PGA in Glycolysis and the Serine Synthesis Pathway.
Experimental Workflow: PHGDH Activity Assay
Caption: Workflow for a colorimetric PHGDH activity assay.
Logical Relationship: Troubleshooting Low Signal
Caption: Decision tree for troubleshooting low signal in 3-PGA assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. D-()-3-Phosphoglyceric Acid (sodium salt) - D-()-3-Phosphoglyceric Acid (sodium salt) Importer, Distributor, Supplier, Trading Company, Delhi, India [srgroupchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. abcam.com [abcam.com]
Impact of pH on D-(-)-3-Phosphoglyceric acid disodium salt stability and activity.
This guide provides troubleshooting advice and frequently asked questions regarding the impact of pH on the stability and activity of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing D-(-)-3-Phosphoglyceric acid disodium salt solutions?
For optimal stability and to minimize degradation, aqueous solutions of this compound salt should be prepared and stored under neutral to slightly alkaline conditions, ideally within a pH range of 7.0 to 8.5. Acidic conditions, particularly below pH 4, should be strictly avoided as they promote the hydrolysis of the phosphate (B84403) group. For long-term storage, it is recommended to store solutions at -20°C or below.
Q2: How does pH affect the activity of this compound salt in enzymatic assays?
The activity of this compound salt is intrinsically linked to the optimal pH of the enzyme it is interacting with. For instance, in the case of phosphoglycerate kinase, the optimal pH for the reaction involving 3-phosphoglycerate (B1209933) is typically in the range of 6.9 to 8.5. Deviations from the enzyme's optimal pH range can lead to a significant decrease in reaction velocity and overall assay performance.
Q3: My assay results are inconsistent. Could the pH of my this compound salt solution be the cause?
Yes, inconsistent pH is a common source of variability in assays involving this compound salt. It is crucial to ensure that the pH of the stock solution is within the recommended range and that the final assay buffer maintains the optimal pH for the specific enzyme being used. A poorly buffered solution can lead to pH shifts during the experiment, affecting both the stability of the substrate and the activity of the enzyme.
Troubleshooting Guide
Issue 1: Decreased activity of this compound salt in my experiments.
-
Possible Cause 1: Suboptimal pH of the assay buffer.
-
Solution: Verify that the pH of your final assay buffer is within the optimal range for your specific enzyme. Prepare fresh buffer and calibrate your pH meter before use.
-
-
Possible Cause 2: Degradation of the stock solution due to improper storage pH.
-
Solution: Prepare a fresh stock solution of this compound salt in a buffer with a pH between 7.0 and 8.5. Avoid using water alone if its pH is acidic.
-
Issue 2: High background signal or presence of interfering compounds.
-
Possible Cause: Hydrolysis of this compound salt.
-
Solution: Acidic conditions can lead to the hydrolysis of the phosphate group, resulting in the formation of D-glyceric acid and inorganic phosphate. Ensure all solutions are maintained at a neutral to slightly alkaline pH to minimize degradation. Consider purifying the compound if significant degradation is suspected.
-
Data Summary
Table 1: pH-Dependent Stability of this compound Salt
| pH | Temperature (°C) | Stability | Reference |
| < 4.0 | 25 | Prone to rapid hydrolysis of the phosphate group. | |
| 7.0 - 8.5 | 4 | High stability, minimal degradation. | |
| > 9.0 | 25 | Increased rate of non-enzymatic degradation. |
Table 2: Optimal pH for Enzymes Utilizing D-(-)-3-Phosphoglyceric Acid
| Enzyme | Optimal pH Range | Reference |
| Phosphoglycerate Kinase | 6.9 - 8.5 | |
| Phosphoglycerate Mutase | 5.9 - 7.5 |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Salt Stock Solution
-
Weigh the desired amount of this compound salt powder.
-
Dissolve the powder in a suitable buffer (e.g., 100 mM Tris-HCl) with a pH between 7.5 and 8.0.
-
Verify the final pH of the solution and adjust if necessary.
-
For short-term storage (up to one week), store the solution at 4°C.
-
For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: Workflow for preparation and storage of D-(-)-3-Phosphoglyceric acid.
Caption: Impact of pH on substrate stability and enzyme activity.
Preventing degradation of D-(-)-3-Phosphoglyceric acid disodium salt during storage.
Welcome to the technical support center for D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability and handling of this product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for D-(-)-3-Phosphoglyceric acid disodium salt?
A1: To ensure the long-term stability of this compound salt, it is crucial to adhere to the recommended storage conditions. The solid form of the compound should be stored at -20°C, protected from moisture.[1] Once dissolved, stock solutions should also be stored at -20°C or -80°C to minimize degradation. For daily use, working solutions can be kept at 2-8°C, but it is highly recommended to prepare them fresh.
Q2: My experimental results are inconsistent, showing a decreasing signal over time. What could be the cause?
A2: Inconsistent results and a decreasing signal are often indicative of the degradation of this compound salt in your solution. Several factors can contribute to this, including improper storage, multiple freeze-thaw cycles, suboptimal pH of the solution, or microbial contamination. It is advisable to prepare fresh stock solutions and ensure they are stored in small aliquots to avoid repeated freezing and thawing.
Q3: What is the recommended pH for solutions containing this compound salt?
A3: D-(-)-3-Phosphoglyceric acid is susceptible to hydrolysis, particularly in acidic conditions. To maintain its stability, it is recommended to prepare solutions in a neutral to slightly alkaline buffer, with a pH range of 7.0 to 8.0.
Q4: Can I repeatedly freeze and thaw my stock solution of this compound salt?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to the degradation of the compound. The best practice is to aliquot your stock solution into smaller, single-use volumes before freezing. This ensures that you only thaw the amount you need for each experiment.
Q5: How can I detect potential degradation of my this compound salt?
A5: Degradation can be assessed by running a quality control check using a new, unopened vial of the compound as a standard. If your current working solution shows a significantly lower signal or unexpected peaks in an analytical run (e.g., HPLC), it is likely that degradation has occurred.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound salt.
Issue 1: Inconsistent or Low Signal in Assays
| Possible Cause | Symptoms | Troubleshooting Steps |
| Degradation of Standard | Decreased signal intensity over time, poor linearity of standard curves. | 1. Prepare Fresh Stock Solution: Discard the old solution and prepare a new one from a fresh vial of the solid compound. 2. Verify Storage: Ensure the solid and stock solutions have been consistently stored at -20°C. 3. Check pH: Confirm the pH of your buffer is between 7.0 and 8.0. |
| Improper Sample Handling | High variability between replicate measurements. | 1. Ensure Complete Dissolution: Use sonication if necessary to fully dissolve the solid. 2. Calibrate Pipettes: Use properly calibrated pipettes for accurate measurements. 3. Maintain Temperature: Keep working solutions on ice during experiments. |
| Microbial Contamination | Unexpected drop in signal, cloudiness in the solution. | 1. Use Sterile Technique: Prepare solutions in a sterile environment using sterile water and containers. 2. Filter Sterilization: For aqueous solutions, consider filter sterilization through a 0.22 µm filter. |
Issue 2: High Background Signal in Assays
| Possible Cause | Symptoms | Troubleshooting Steps |
| Contaminated Reagents | High signal in blank or no-enzyme controls. | 1. Use High-Purity Reagents: Ensure all buffers, enzymes, and other reagents are of high purity. 2. Run Proper Controls: Always include "no-enzyme" and "no-substrate" controls to pinpoint the source of the background. |
| Buffer Interference | The choice of buffer affects the background signal or assay performance. | 1. Test Buffer Compatibility: If possible, test your assay with different buffer systems (e.g., Tris-HCl, HEPES). 2. Mind Additives: Be aware of additives like chelating agents (e.g., EDTA) that might interfere with your assay. |
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Long-term | Keep vial tightly sealed and protected from moisture. |
| Stock Solution | -20°C or -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Dilutions | 2-8°C | For immediate use | Prepare fresh daily and keep on ice during experiments. |
Experimental Protocols
Protocol for Stability Testing of this compound Salt Solution
This protocol provides a framework for researchers to assess the stability of their prepared solutions under specific laboratory conditions.
Objective: To determine the stability of a this compound salt solution over time at a specific temperature and pH.
Materials:
-
This compound salt (fresh, unopened vial)
-
High-purity water or appropriate buffer (pH 7.0-8.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation of Stock Solution:
-
On day 0, prepare a stock solution of this compound salt at a known concentration (e.g., 10 mg/mL) in the desired buffer. Ensure complete dissolution.
-
This will serve as the "time 0" sample.
-
-
Aliquoting and Storage:
-
Aliquot the remaining stock solution into multiple sterile microcentrifuge tubes.
-
Store these aliquots under the desired test conditions (e.g., 4°C, -20°C, or room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.
-
Allow the aliquot to come to room temperature.
-
Analyze the "time 0" sample and the time-point sample using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Compare the peak area or concentration of D-(-)-3-Phosphoglyceric acid in the time-point sample to the "time 0" sample.
-
Calculate the percentage of degradation at each time point.
-
A significant decrease in the main peak area and/or the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Relationship between storage conditions and stability.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Potential degradation pathways.
References
Quality control measures for D-(-)-3-Phosphoglyceric acid disodium salt in research.
This guide provides researchers, scientists, and drug development professionals with comprehensive quality control measures, troubleshooting advice, and frequently asked questions for the use of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt (3-PGA) in research applications.
Frequently Asked Questions (FAQs)
Q1: What is D-(-)-3-Phosphoglyceric acid disodium salt and what are its primary applications in research?
A1: D-(-)-3-Phosphoglyceric acid (3-PGA) disodium salt is a stable form of a key metabolic intermediate found in both the glycolysis and Calvin-Benson cycles.[1][2] In glycolysis, it is a substrate for the enzyme phosphoglycerate mutase and is involved in the pathway of ATP generation.[1] In photosynthesis, it is one of the first stable products of carbon fixation.[3] Due to its central role, it is widely used in biochemical and enzymatic assays to study metabolic pathways, enzyme kinetics, and as a reference standard for metabolomics.[4]
Q2: What are the recommended storage conditions for 3-PGA disodium salt?
A2: Proper storage is critical to maintain the integrity of the compound. Both the solid powder and stock solutions should be stored at -20°C for long-term stability. For short-term use during experiments, working solutions can be kept on ice or at 2-8°C, but should be prepared fresh daily to minimize degradation.
Q3: How should I prepare a stock solution of 3-PGA disodium salt?
A3: To prepare a stock solution, dissolve the 3-PGA disodium salt powder in a high-purity, sterile solvent such as Type I ultrapure water or a neutral to slightly alkaline buffer (pH 7.0-8.0). 3-PGA is more susceptible to hydrolysis at acidic pH.[3] Ensure the powder is completely dissolved by vortexing or brief sonication. The resulting solution should be clear and colorless to faintly yellow. For long-term storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[3]
Q4: What is the typical purity of commercially available 3-PGA disodium salt?
A4: The purity for research-grade this compound salt is typically ≥93% as determined by enzymatic assay. It is important to refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific purity data.
Q5: Can I use a 3-PGA solution that has been repeatedly frozen and thawed?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles.[3] This can lead to the degradation of the compound, resulting in lower effective concentrations and inconsistent experimental results. Prepare single-use aliquots of your stock solution to maintain its quality.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving 3-PGA disodium salt.
Issue 1: Inconsistent or Low Signal in Enzymatic Assays
-
Possible Cause 1: Degradation of 3-PGA Standard.
-
Symptoms: Standard curves show poor linearity, signal intensity decreases over time, or there is a complete loss of signal.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that both the solid compound and stock solutions have been consistently stored at -20°C.
-
Prepare Fresh Solution: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh solution from the solid powder.[3]
-
Check pH: Ensure the buffer used for dilution has a neutral to slightly alkaline pH (7.0-8.0) to prevent acid-catalyzed hydrolysis.[3]
-
Assess Purity: If degradation is suspected, verify the purity of the compound using a suitable analytical method like HPLC (see Experimental Protocol 1).
-
-
-
Possible Cause 2: Improper Sample Handling.
-
Symptoms: High variability between replicate measurements.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing solutions, make sure the powder is fully dissolved. Vortexing and brief sonication can assist.
-
Calibrate Pipettes: Use calibrated pipettes to ensure accurate dispensing of volumes.
-
Maintain Temperature: Keep all working solutions on ice throughout the experiment to minimize degradation.
-
-
-
Possible Cause 3: Microbial Contamination.
-
Symptoms: Gradual loss of signal in stock solutions stored for extended periods at 2-8°C.
-
Troubleshooting Steps:
-
Use Sterile Technique: Prepare solutions using sterile solvents, containers, and pipette tips.
-
Filter Sterilize: For long-term storage of aqueous solutions, consider filter sterilization through a 0.22 µm filter.
-
-
Issue 2: High Background Signal in Assays
-
Possible Cause 1: Contaminating Enzyme Activity.
-
Symptoms: Control wells (without the primary enzyme) show a significant signal.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure all other assay components (buffers, coupling enzymes, cofactors) are of high purity and free from contaminating activities.
-
Run Proper Controls: Always include a "no enzyme" control to measure the background rate and subtract it from the experimental values.
-
-
-
Possible Cause 2: Buffer Interference.
-
Symptoms: The buffer itself contributes to the signal being measured.
-
Troubleshooting Steps:
-
Test Buffer Compatibility: Run a control with just the buffer and detection reagents to check for interference.
-
Review Additives: Be mindful of buffer additives like chelating agents, which might interfere with enzymes that require divalent cations.
-
-
Quality Control Data
Table 1: Specifications for this compound salt
| Parameter | Specification | Method |
| Purity | ≥93% | Enzymatic Assay |
| Form | White Powder | Visual Inspection |
| Solubility | 50 mg/mL in H₂O | Visual Inspection |
| Water Content | <14% | NMR |
| Sodium Content | 18-22% (dry basis) | Cation Analysis |
Table 2: Recommended Storage Conditions
| Format | Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (Years) | Keep desiccated. |
| Stock Solution | -20°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[3] |
| Working Dilutions | 2-8°C (on ice) | For immediate use | Prepare fresh daily.[3] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-ELSD
This protocol is adapted from a method for analyzing 3-PGA on a mixed-mode column with an Evaporative Light-Scattering Detector (ELSD).[3]
-
Objective: To determine the purity of a 3-PGA sample by separating it from potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light-Scattering Detector (ELSD)
-
Mixed-mode column (e.g., Newcrom B)
-
-
Reagents:
-
This compound salt sample
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18 MΩ·cm)
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile, Water, and Formic Acid. A typical isocratic mixture might be 50% Acetonitrile, 50% Water, with 0.1% Formic Acid.
-
Sample Preparation: Accurately weigh and dissolve the 3-PGA sample in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: Newcrom B or equivalent mixed-mode column.
-
Mobile Phase: Isocratic elution as prepared above.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
ELSD Conditions:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of 3-PGA as the percentage of the main peak area relative to the total area of all peaks.
-
Purity (%) = (Area of 3-PGA Peak / Total Area of All Peaks) × 100.
-
-
Protocol 2: Coupled Enzymatic Assay for 3-PGA Quantification (Phosphoglycerate Kinase)
This protocol uses the enzyme phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to quantify 3-PGA by monitoring the consumption of NADH at 340 nm.[5]
-
Objective: To determine the concentration of 3-PGA in a solution.
-
Principle:
-
3-PGA + ATP --PGK--> 1,3-Bisphosphoglycerate + ADP
-
1,3-Bisphosphoglycerate + NADH + H⁺ --GAPDH--> Glyceraldehyde-3-phosphate + NAD⁺ + Pᵢ The decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the amount of 3-PGA.
-
-
Reagents:
-
Assay Buffer: 0.1 M Triethanolamine, pH 7.6.
-
ATP solution: 0.1 M ATP disodium salt.
-
NADH solution: 0.01 M NADH disodium salt.
-
MgSO₄ solution: 0.1 M.
-
EDTA solution: 0.1 M.
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from rabbit muscle (~800 IU/mL).
-
Phosphoglycerate kinase (PGK) from yeast (~2000 IU/mL).
-
3-PGA sample or standard solutions.
-
-
Procedure:
-
Prepare Assay Mixture: In a microcentrifuge tube, prepare the assay mixture for a 1 mL final reaction volume:
-
867 µL Assay Buffer (87 mM final)
-
10 µL ATP solution (1.0 mM final)
-
20 µL NADH solution (0.2 mM final)
-
20 µL MgSO₄ solution (2.0 mM final)
-
10 µL EDTA solution (1.0 mM final)
-
3 µL GAPDH enzyme solution (2.4 IU/mL final)
-
-
Set up the Reaction:
-
Pipette 980 µL of the assay mixture into a cuvette.
-
Add 20 µL of the 3-PGA sample or standard. Mix gently by pipetting.
-
Incubate at 25°C for 5 minutes to allow any background reactions to complete.
-
-
Initiate the Reaction:
-
Start the reaction by adding 1 µL of the PGK enzyme solution.
-
Immediately place the cuvette in a spectrophotometer.
-
-
Measure Absorbance:
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes at 25°C.
-
-
Calculate Concentration:
-
Determine the rate of change in absorbance (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε₃₄₀ for NADH = 6.22 x 10³ L·mol⁻¹·cm⁻¹) to calculate the concentration of 3-PGA.
-
-
Visualizations
Caption: Figure 1: Quality Control Workflow for Incoming 3-PGA.
Caption: Figure 2: Troubleshooting Inconsistent Assay Results.
References
- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. Measuring Phospholipase D Enzymatic Activity Through Biochemical and Imaging Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. blackwellpublishing.com [blackwellpublishing.com]
Identifying and minimizing background signal in D-(-)-3-Phosphoglyceric acid assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing background signal in D-(-)-3-Phosphoglyceric acid (3-PGA) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical D-(-)-3-Phosphoglyceric acid (3-PGA) assay?
A common method for the determination of 3-PGA is a coupled enzymatic assay. This spectrophotometric technique relies on the activity of two enzymes: phosphoglycerate kinase (PGK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). In the presence of ATP, PGK catalyzes the conversion of 3-PGA to 1,3-bisphosphoglycerate (1,3-BPG). Subsequently, GAPDH reduces 1,3-BPG to glyceraldehyde-3-phosphate, a reaction that involves the oxidation of NADH to NAD+. The concentration of 3-PGA is therefore proportional to the decrease in NADH, which can be measured by the decrease in absorbance at 340 nm.
Q2: What are the most common sources of high background signal in a 3-PGA assay?
High background signal in 3-PGA assays can originate from several sources, broadly categorized as reagent-related, sample-related, or procedural. Common culprits include:
-
Contaminated Reagents: Contamination of assay components with NADH, other enzymes, or interfering substances can lead to a high initial absorbance or a drift in the signal.[1]
-
Non-specific Reactions: Side reactions caused by impurities in the enzyme preparations or components of the sample matrix can contribute to the background.
-
Sample Matrix Effects: Components within the biological sample (e.g., serum, cell lysates) can interfere with the assay chemistry or the optical reading.[2][3]
-
Incorrect Reagent Concentrations: Suboptimal concentrations of ATP, NADH, or the coupling enzymes can lead to a high starting absorbance or a rapid, non-specific depletion of NADH.
-
Procedural Errors: Inaccurate pipetting, insufficient mixing of reagents, and incorrect incubation times or temperatures can all contribute to elevated background signals.[4]
Q3: How can I differentiate between a true signal and background noise?
To distinguish a true signal from background noise, it is crucial to include proper controls in your experiment.[5] Key controls include:
-
No-Enzyme Control: A reaction mixture containing all components except for the PGK/GAPDH enzyme mix. This will reveal the extent of background signal originating from the sample and other reagents.
-
No-Substrate (3-PGA) Control: A reaction with all assay components, including the enzymes, but without the 3-PGA standard or sample. This helps to identify any background signal resulting from the enzymes themselves or contamination in the reagents.
-
Blank Control: A well containing only the assay buffer to zero the spectrophotometer.
-
No Template Control (for assays with amplification steps): In assays where a signal is amplified, a no template control is essential to assess for contamination leading to false positives.[6]
A true signal should show a clear, substrate-dependent change in absorbance, while background noise will be present in the absence of the analyte or will not correlate with the analyte concentration.[5]
Troubleshooting Guide
Issue: High Background Signal in Negative Controls
| Potential Cause | Recommended Solution |
| Reagent Contamination | 1. Use fresh, high-quality reagents and ultrapure water.[7] 2. Prepare fresh assay buffers and reagent solutions. 3. Run controls for each individual reagent to identify the source of contamination. |
| Non-Specific NADH Oxidation | 1. Ensure the purity of the PGK and GAPDH enzyme preparations. 2. Optimize the pH and ionic strength of the assay buffer to minimize non-specific enzymatic activity. |
| Autofluorescence/Absorbance of Test Compounds | 1. For screening applications, pre-read the plate after compound addition but before starting the enzymatic reaction to measure intrinsic compound fluorescence or absorbance.[8] 2. If possible, use longer wavelength fluorophores to minimize interference from autofluorescent compounds.[8] |
Issue: High Background Signal Across All Wells (Including Samples)
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | 1. Titrate the concentrations of NADH, ATP, and the coupling enzymes to find the optimal balance between a robust signal and low background.[9] 2. Ensure that the NADH concentration is not excessively high, which can lead to a high initial absorbance.[10] |
| Incorrect Incubation Conditions | 1. Optimize the incubation time and temperature to ensure the reaction remains within the linear range.[7] 2. Avoid unnecessarily long incubation times, which can increase the contribution of non-specific reactions. |
| Sample Matrix Interference | 1. Dilute the sample to reduce the concentration of interfering substances.[11] 2. Incorporate a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering components. 3. For mass spectrometry-based detection, consider using matrix-matched calibrators or the standard addition method.[11] |
Data Presentation
Table 1: Illustrative Effect of an Interfering Substance on Signal-to-Background Ratio
This table provides an example of how an interfering substance in the sample matrix might affect the assay performance. The data is for illustrative purposes only.
| Concentration of Interfering Substance (mM) | Absorbance (Sample with 10 µM 3-PGA) | Absorbance (No 3-PGA Control) | Net Signal (Sample - Control) | Signal-to-Background Ratio (Net Signal / Control) |
| 0 | 0.850 | 0.050 | 0.800 | 16.0 |
| 1 | 0.865 | 0.065 | 0.800 | 12.3 |
| 5 | 0.950 | 0.150 | 0.800 | 5.3 |
| 10 | 1.100 | 0.300 | 0.800 | 2.7 |
Table 2: Example of Enzyme Titration to Optimize Signal-to-Noise Ratio
This table illustrates the process of optimizing the concentration of the coupling enzymes (PGK/GAPDH mix) to achieve a better signal-to-noise ratio. The data is for illustrative purposes only.
| Enzyme Mix Concentration (U/mL) | Absorbance (10 µM 3-PGA) | Standard Deviation (10 µM 3-PGA) | Absorbance (No 3-PGA) | Standard Deviation (No 3-PGA) | Signal-to-Noise Ratio (Signal / SD of Blank) |
| 0.5 | 0.250 | 0.015 | 0.045 | 0.005 | 41.0 |
| 1.0 | 0.480 | 0.020 | 0.050 | 0.006 | 68.3 |
| 2.0 | 0.850 | 0.025 | 0.055 | 0.008 | 100.0 |
| 4.0 | 0.950 | 0.030 | 0.070 | 0.010 | 88.0 |
Experimental Protocols
Protocol: Coupled Enzymatic Assay for D-(-)-3-Phosphoglyceric Acid
This protocol describes a typical spectrophotometric assay for the quantification of 3-PGA.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.6, containing 5 mM MgCl₂.
-
ATP Solution: 100 mM ATP in ultrapure water.
-
NADH Solution: 10 mM NADH in ultrapure water.
-
Enzyme Mix: A solution containing phosphoglycerate kinase (PGK, ~2000 U/mL) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH, ~800 U/mL) in assay buffer.
-
3-PGA Standard Stock Solution: 10 mM D-(-)-3-Phosphoglyceric acid in ultrapure water.
2. Assay Procedure:
-
Prepare 3-PGA Standards: Prepare a serial dilution of the 3-PGA standard stock solution in assay buffer to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Prepare Samples: Dilute your biological samples to an appropriate concentration with the assay buffer.
-
Prepare Reaction Mixture: For each reaction, prepare a master mix containing:
-
87 µL Assay Buffer
-
5 µL 100 mM ATP
-
2 µL 10 mM NADH
-
1 µL Enzyme Mix
-
-
Set up the Assay Plate:
-
Add 95 µL of the reaction mixture to each well of a 96-well clear flat-bottom plate.
-
Add 5 µL of the 3-PGA standards or diluted samples to the respective wells.
-
Include "no 3-PGA" and "no enzyme" controls.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm at time zero and then kinetically every 1-2 minutes for 15-30 minutes, or as a single endpoint reading after a fixed incubation time (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA340) for each well by subtracting the final absorbance from the initial absorbance.
-
Subtract the ΔA340 of the "no 3-PGA" control from the ΔA340 of the standards and samples.
-
Plot the corrected ΔA340 values for the standards against their concentrations to generate a standard curve.
-
Determine the concentration of 3-PGA in the samples from the standard curve.
-
Visualizations
Caption: Signaling pathway of the coupled enzymatic assay for 3-PGA.
Caption: Troubleshooting workflow for high background in 3-PGA assays.
Caption: Logical relationship between causes and solutions for high background.
References
- 1. tulipgroup.com [tulipgroup.com]
- 2. Evaluating and mitigating clinical samples matrix effects on TX-TL cell-free performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novateinbio.com [novateinbio.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. bme.psu.edu [bme.psu.edu]
How to address solubility issues with D-(-)-3-Phosphoglyceric acid disodium salt.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-(−)-3-Phosphoglyceric acid disodium (B8443419) salt.
Frequently Asked Questions (FAQs)
Q1: What is D-(−)-3-Phosphoglyceric acid disodium salt and what are its primary applications?
A1: D-(−)-3-Phosphoglyceric acid disodium salt is a biochemically significant metabolic intermediate in both glycolysis and the Calvin-Benson cycle.[1][2] It is the salt form of 3-Phosphoglyceric acid (3-PGA). In research, it is often used in studies of glycolysis, to characterize enzyme kinetics, and to investigate cellular signaling pathways. For example, it has been used to study the phosphorylation of glyceric acid and to characterize glutathione- and NAD-dependent arsenate reduction linked to glycolysis.
Q2: What are the typical storage conditions for D-(−)-3-Phosphoglyceric acid disodium salt?
A2: For long-term stability, the solid powder form of D-(−)-3-Phosphoglyceric acid disodium salt should be stored at -20°C. Stock solutions should also be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to avoid repeated freeze-thaw cycles to prevent degradation.[3][4]
Q3: What is the expected appearance of a solution of D-(−)-3-Phosphoglyceric acid disodium salt in water?
A3: When dissolved in water, the solution should be clear and colorless to faintly yellow.[5]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving the Compound
Potential Cause: The compound is not fully soluble at the desired concentration or the dissolution process is slow.
Troubleshooting Steps:
-
Verify Solubility Limits: Different suppliers report varying solubility in water. Please refer to the table below for reported solubility data. Do not attempt to prepare a concentration significantly higher than these reported values without further optimization.
-
Use Sonication: Sonication is recommended to aid in the dissolution of D-(−)-3-Phosphoglyceric acid disodium salt in water.[4][6][7]
-
Adjust pH: The solubility of salts of weak acids can be pH-dependent. While this compound is soluble in water, ensuring the pH of your solvent is neutral (around 7.0) may aid dissolution. A purification protocol mentions adjusting the pH to 7.0.[8]
-
Gentle Warming: While specific data is limited, for many salts, solubility increases with temperature. You may try gentle warming (e.g., to 37°C) to aid dissolution. However, be cautious as excessive heat may cause degradation. Monitor the stability of your compound if you choose this method.
-
Prepare a Fresh Solution: If the powder has been stored for an extended period or improperly, it may have absorbed moisture or degraded, affecting its solubility. Using a fresh vial is recommended.
Issue 2: Precipitate Forms in the Solution After Dissolution
Potential Cause: The solution is supersaturated, or the compound is degrading.
Troubleshooting Steps:
-
Check Concentration: Ensure the concentration of your solution does not exceed the known solubility limits.
-
Storage Conditions: Verify that the solution has been stored correctly at -20°C or -80°C. Improper storage can lead to degradation and precipitation.[3][4]
-
pH of the Solution: 3-Phosphoglyceric acid is more susceptible to hydrolysis at acidic pH. Ensure your solution is maintained at a neutral to slightly alkaline pH (7.0-8.0) to improve stability.[3]
-
Filter Sterilization: After dissolution, it is good practice to filter the solution through a 0.22 μm filter to remove any undissolved particulates and for sterilization, especially for cell-based assays.[4][9]
Data Presentation
Table 1: Solubility of D-(−)-3-Phosphoglyceric acid disodium salt in Water
| Supplier/Source | Reported Solubility | Notes |
| Sigma-Aldrich | 50 mg/mL | Solution is clear, colorless to faintly yellow.[5] |
| TargetMol | 80 mg/mL | Sonication is recommended.[7] |
| MedchemExpress | 100 mg/mL | Ultrasonic treatment is needed.[4] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution
Materials:
-
D-(−)-3-Phosphoglyceric acid disodium salt (Molecular Weight: ~230.02 g/mol , verify with your supplier)[10]
-
Nuclease-free water or 10 mM Tris-HCl, pH 7.5
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
0.22 μm syringe filter
Procedure:
-
Equilibrate: Allow the vial of solid D-(−)-3-Phosphoglyceric acid disodium salt to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the required amount of the compound. For example, to make 1 mL of a 10 mM stock solution, you would need approximately 2.3 mg.
-
Dissolve: Add the appropriate volume of nuclease-free water or 10 mM Tris-HCl, pH 7.5 to the solid.
-
Mix: Vortex the solution until the solid is completely dissolved. If dissolution is slow, use a sonicator for short bursts until the solution is clear.
-
Filter: For sterile applications, filter the stock solution through a 0.22 μm syringe filter into a new sterile tube.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][4]
Signaling Pathways and Workflows
Glycolysis Pathway
D-(−)-3-Phosphoglyceric acid is a key intermediate in the glycolysis pathway. It is formed from 1,3-bisphosphoglycerate and is subsequently converted to 2-phosphoglycerate.[1][2]
Caption: Key steps of the Glycolysis Pathway highlighting 3-Phosphoglycerate.
PHGDH-Mediated p53 Activation by Low 3-PGA
Under low glucose conditions, the resulting low levels of 3-phosphoglycerate (3-PGA) trigger a signaling cascade that leads to the activation of the tumor suppressor protein p53. When not bound to 3-PGA, the enzyme phosphoglycerate dehydrogenase (PHGDH) can interact with a protein complex, leading to the phosphorylation and activation of p53, which can then induce apoptosis.[11][12][13]
Caption: Simplified workflow of p53 activation mediated by low 3-PGA levels.
Experimental Workflow for Solubility Troubleshooting
This workflow outlines the logical steps a researcher should take when encountering solubility issues with D-(−)-3-Phosphoglyceric acid disodium salt.
Caption: A logical workflow for troubleshooting solubility issues.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-Phosphoglyceric acid | Biomarker | TargetMol [targetmol.com]
- 8. D(-)3-PHOSPHOGLYCERIC ACID DISODIUM SALT Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. scbt.com [scbt.com]
- 11. Low glucose metabolite 3-phosphoglycerate switches PHGDH from serine synthesis to p53 activation to control cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Low glucose metabolite 3-phosphoglycerate switches PHGDH from serine synthesis to p53 activation to control cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of freeze-thaw cycles on D-(-)-3-Phosphoglyceric acid disodium salt integrity.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the integrity of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, particularly concerning the effects of freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for D-(-)-3-Phosphoglyceric acid disodium salt?
For long-term storage, it is recommended to store this compound salt at -20°C in a dry environment.[1] Short-term exposure to ambient temperatures during shipping should not affect the product's quality, provided it is stored at the recommended temperature upon receipt.
Q2: How many freeze-thaw cycles can this compound salt tolerate?
There is currently no specific data available from manufacturers regarding the number of freeze-thaw cycles that this compound salt can endure without degradation. As a general best practice for sensitive reagents, it is advisable to minimize the number of freeze-thaw cycles. For optimal experimental consistency, we recommend aliquoting the solution upon first use to avoid repeated thawing and freezing of the entire stock.
Q3: What are the potential degradation pathways for this compound salt during freeze-thaw cycles?
-
Dephosphorylation: The loss of the phosphate (B84403) group to yield glyceric acid. This can be influenced by changes in pH and the concentration of solutes during the freezing process.
-
Isomerization: Conversion to its isomer, D-2-Phosphoglyceric acid. This is a known reversible reaction in the glycolytic pathway, catalyzed by the enzyme phosphoglycerate mutase.[2] While this is an enzymatic conversion, changes in solution conditions during freeze-thaw cycles could potentially favor this isomerization.
Q4: How can I assess the integrity of my this compound salt after freeze-thaw cycles?
The integrity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can be developed to separate the intact this compound salt from its potential degradation products, such as glyceric acid and D-2-Phosphoglyceric acid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using previously frozen this compound salt solution. | Degradation of the compound due to multiple freeze-thaw cycles. | 1. Prepare fresh solutions of this compound salt for critical experiments.2. Aliquot stock solutions upon initial use to minimize the number of freeze-thaw cycles for each aliquot.3. Perform a stability study to determine the acceptable number of freeze-thaw cycles for your specific experimental conditions (see Experimental Protocols section). |
| Unexpected peaks in analytical chromatogram (e.g., HPLC). | Presence of degradation products such as D-2-Phosphoglyceric acid or glyceric acid. | 1. Analyze a freshly prepared standard of this compound salt to establish a reference chromatogram.2. If available, run standards of potential degradation products to confirm their identity.3. Review the handling and storage procedures of the compound to identify potential causes of degradation. |
| Loss of biological activity in an assay. | Degradation of this compound salt to an inactive form. | 1. Confirm the activity of a freshly prepared solution of the compound in your assay.2. If the fresh solution is active, it is likely that the previously frozen material has degraded. Discard the old stock and prepare new aliquots. |
Data Presentation
To quantitatively assess the impact of freeze-thaw cycles on the integrity of this compound salt, we recommend conducting a stability study. The following table can be used to record and compare your results.
Table 1: Stability of this compound Salt After Multiple Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Concentration of D-(-)-3-PGA (mg/mL) | % of Initial Concentration | Peak Area of D-2-PGA (if detectable) | Observations (e.g., color change, precipitation) |
| 0 (Initial) | 100% | |||
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 |
*PGA: Phosphoglyceric Acid
Experimental Protocols
Protocol for Freeze-Thaw Stability Study of this compound Salt
1. Objective: To determine the stability of this compound salt in a specific solvent and concentration after a defined number of freeze-thaw cycles.
2. Materials:
-
This compound salt
-
Solvent (e.g., ultrapure water, buffer)
-
Microcentrifuge tubes or other suitable aliquot containers
-
-20°C freezer
-
Room temperature bench or water bath
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry)
-
Appropriate HPLC column (e.g., a mixed-mode stationary phase column)
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound salt at the desired concentration in the chosen solvent.
-
Initial Analysis (Cycle 0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity. This will serve as your baseline.
-
Aliquoting: Dispense the remaining stock solution into multiple small-volume aliquots in microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Freeze-Thaw Cycling:
-
Freezing: Place the aliquots in a -20°C freezer for a minimum of 12 hours.
-
Thawing: Remove the aliquots from the freezer and allow them to thaw completely at room temperature.
-
This constitutes one freeze-thaw cycle.
-
-
Analysis after Each Cycle: After 1, 2, 3, 4, and 5 freeze-thaw cycles, take one aliquot and analyze it by HPLC.
-
Data Analysis:
-
Quantify the peak area of this compound salt at each time point.
-
Calculate the percentage of the initial concentration remaining after each cycle.
-
Monitor for the appearance of any new peaks that may indicate degradation products.
-
Mandatory Visualization
Role of 3-Phosphoglyceric Acid in Glycolysis
D-(-)-3-Phosphoglyceric acid is a key intermediate in the glycolysis pathway, a fundamental process of energy metabolism in cells. The following diagram illustrates its position within this pathway.
References
Validation & Comparative
A Comparative Analysis of the Enzymatic Activity of D-(-)-3-Phosphoglyceric Acid and 2-Phosphoglycerate
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Enzymatic Interconversion of Key Glycolytic Intermediates
In the landscape of cellular metabolism, the reversible isomerization of D-(-)-3-Phosphoglyceric acid (3-PG) and 2-phosphoglycerate (2-PG) represents a critical juncture in the glycolytic and gluconeogenic pathways. This reaction is catalyzed by the enzyme Phosphoglycerate Mutase (PGM). Understanding the nuanced differences in how this enzyme interacts with its substrate and product is fundamental for research in metabolic regulation, enzymology, and the development of targeted therapeutics. This guide provides a comprehensive comparison of the enzymatic activity of 3-PG versus 2-PG, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.
The interconversion of 3-PG and 2-PG is the eighth step in the glycolytic pathway.[1] Phosphoglycerate mutase (PGM) facilitates the intramolecular transfer of a phosphate (B84403) group from the C-3 to the C-2 carbon of the glycerate backbone.[1] This seemingly simple isomerization is vital for setting up the subsequent dehydration reaction that generates the high-energy phosphate bond in phosphoenolpyruvate (B93156) (PEP). The reaction is reversible, with a small positive Gibbs free energy, allowing it to proceed in either direction depending on the cellular concentrations of the substrates.[2]
Quantitative Comparison of Enzymatic Activity
The enzymatic activity of Phosphoglycerate Mutase with respect to 3-PG and 2-PG is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
The data presented below is for cofactor-dependent phosphoglycerate mutase (dPGM), which requires 2,3-bisphosphoglycerate (B1242519) as a cofactor for its activity.[1]
| Substrate | Enzyme Source | Km (µM) | Vmax | Experimental Conditions |
| D-(-)-3-Phosphoglyceric acid | Chicken Breast Muscle | ~200 | Not specified | 50 mM TES/sodium buffer, 0.1 M KCl, pH 7.5, 25°C |
| 2-Phosphoglycerate | Chicken Breast Muscle | 14 | Not specified | 50 mM TES/sodium buffer, 0.1 M KCl, pH 7.5, 25°C |
| D-(-)-3-Phosphoglyceric acid | Yeast | 600 | Not specified | Not specified |
Note: While specific Vmax values were not available in the provided search results, a lower Km value for 2-phosphoglycerate from chicken breast muscle suggests a higher affinity of the enzyme for this substrate compared to 3-phosphoglycerate (B1209933) under the tested conditions.
Signaling Pathways and Experimental Workflow
To visually represent the biochemical context and the experimental approach for comparing the enzymatic activities of 3-PG and 2-PG, the following diagrams are provided in the DOT language.
Experimental Protocols
The enzymatic activity of Phosphoglycerate Mutase can be determined using a coupled enzyme assay, which allows for continuous monitoring of the reaction rate via spectrophotometry.
Protocol for the Forward Reaction (D-(-)-3-Phosphoglyceric Acid to 2-Phosphoglycerate)
This protocol is adapted from a standard procedure and utilizes a series of coupled enzymatic reactions to measure the formation of 2-phosphoglycerate. The production of 2-PG is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle:
-
D-(-)-3-Phosphoglyceric acid → 2-Phosphoglycerate (catalyzed by Phosphoglycerate Mutase)
-
2-Phosphoglycerate → Phosphoenolpyruvate (catalyzed by Enolase)
-
Phosphoenolpyruvate + ADP → Pyruvate (B1213749) + ATP (catalyzed by Pyruvate Kinase)
-
Pyruvate + NADH + H+ → Lactate (B86563) + NAD+ (catalyzed by Lactate Dehydrogenase)
Reagents:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6
-
Substrate: 200 mM D-(-)-3-Phosphoglyceric Acid solution
-
Cofactor: 2,3-bisphospho-D-glyceric acid
-
Coupling Enzymes:
-
Enolase
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
-
Other Reagents:
-
Adenosine 5'-diphosphate (ADP)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Magnesium sulfate (B86663) (MgSO4)
-
Potassium chloride (KCl)
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ADP, 2,3-bisphospho-D-glyceric acid, NADH, MgSO4, KCl, pyruvate kinase, lactate dehydrogenase, and enolase in a cuvette.
-
Incubate the mixture at 25°C to allow the temperature to equilibrate.
-
Initiate the reaction by adding the substrate, D-(-)-3-Phosphoglyceric acid, to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer.
-
The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of 2-phosphoglycerate formation.
-
To determine the kinetic parameters, the assay should be performed with varying concentrations of D-(-)-3-Phosphoglyceric acid.
Protocol for the Reverse Reaction (2-Phosphoglycerate to D-(-)-3-Phosphoglyceric Acid)
This assay also employs a coupled enzyme system to monitor the formation of 3-phosphoglycerate.
Principle:
-
2-Phosphoglycerate → D-(-)-3-Phosphoglyceric acid (catalyzed by Phosphoglycerate Mutase)
-
D-(-)-3-Phosphoglyceric acid + ATP → 1,3-Bisphosphoglycerate + ADP (catalyzed by Phosphoglycerate Kinase)
-
1,3-Bisphosphoglycerate + NADPH + H+ → Glyceraldehyde-3-phosphate + NADP+ + Pi (catalyzed by Glyceraldehyde-3-phosphate Dehydrogenase)
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5
-
Substrate: 2-Phosphoglycerate solution
-
Coupling Enzymes:
-
Phosphoglycerate Kinase (PGK)
-
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)
-
-
Other Reagents:
-
Adenosine 5'-triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
A reducing agent (e.g., Dithiothreitol, DTT)
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, NADPH, DTT, phosphoglycerate kinase, and glyceraldehyde-3-phosphate dehydrogenase in a cuvette.
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate, 2-phosphoglycerate, to the cuvette.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
The rate of NADPH oxidation is proportional to the rate of 3-phosphoglycerate formation.
-
Vary the concentration of 2-phosphoglycerate to determine the kinetic parameters for the reverse reaction.
Conclusion
The enzymatic conversion between D-(-)-3-Phosphoglyceric acid and 2-phosphoglycerate, orchestrated by Phosphoglycerate Mutase, is a finely balanced reaction essential for central carbon metabolism. Kinetic data suggests that the enzyme may have a higher affinity for 2-phosphoglycerate in certain organisms. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the enzymatic activity for both substrates. A thorough understanding of these dynamics is paramount for elucidating metabolic control and for the rational design of interventions targeting glycolysis and related pathways in various physiological and pathological contexts.
References
A Researcher's Guide to D-(-)-3-Phosphoglyceric acid disodium salt as a Metabolic Tracer
An Objective Comparison for Professionals in Research and Drug Development
D-(-)-3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate located at the crossroads of several key cellular pathways, including glycolysis and the biosynthesis of amino acids.[1][2] Its strategic position makes isotopically labeled 3-PGA an invaluable tracer for researchers seeking to dissect specific metabolic fluxes. This guide provides an objective evaluation of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt as a metabolic tracer, comparing its performance with common alternatives and presenting supporting data and protocols to inform experimental design.
Comparison with Alternative Metabolic Tracers
The choice of a metabolic tracer is dictated by the specific biological question being investigated. While uniformly labeled glucose ([U-¹³C]-glucose) is considered the gold standard for a global view of central carbon metabolism, tracers like ³³C-labeled 3-PGA offer a more targeted approach.[3][4] 3-PGA enters the glycolytic pathway downstream of the initial glucose breakdown steps, providing a focused lens on lower glycolysis and its branching pathways.[5]
Table 1: Comparison of Common Metabolic Tracers
| Feature | [U-¹³C]-3-Phosphoglyceric Acid | [U-¹³C]-Glucose | [U-¹³C]-Glutamine |
| Primary Pathway(s) Traced | Lower glycolysis, serine/glycine (B1666218) biosynthesis, one-carbon metabolism, glycerolipid synthesis.[5] | Overall central carbon metabolism: glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle.[3] | TCA cycle anaplerosis, amino acid metabolism, reductive carboxylation.[6] |
| Point of Metabolic Entry | Enters directly into lower glycolysis. | Enters at the beginning of glycolysis (as Glucose-6-Phosphate).[3] | Enters the TCA cycle via conversion to α-ketoglutarate. |
| Key Advantages | - Directly interrogates pathways downstream of upper glycolysis.- Isolates the flux towards serine and glycine synthesis from glycolytic intermediates.[5]- Reduces complexity by bypassing upper glycolytic and PPP branching. | - Provides a comprehensive overview of glucose metabolism.- Gold standard for general metabolic flux analysis.[3] | - Primary tracer for studying mitochondrial function and anaplerotic flux.- Essential for studying cancer cell metabolism.[6] |
| Limitations & Considerations | - Does not provide information on upper glycolytic flux or the Pentose Phosphate Pathway.- Cellular uptake mechanisms and rates may differ from physiological glucose metabolism. | - Labeling patterns in downstream metabolites can be complex due to multiple pathway intersections. | - Primarily traces mitochondrial metabolism; provides less direct information on glycolysis. |
| Typical Applications | - Quantifying the contribution of glycolysis to serine/glycine synthesis.- Studying metabolic reprogramming in cancer, specifically the serine synthesis pathway.- Investigating one-carbon metabolism. | - General metabolic phenotyping.- Assessing the Warburg effect in cancer cells.- Quantifying relative flux through glycolysis vs. the PPP. | - Measuring TCA cycle activity and glutaminolysis.- Investigating metabolic dependencies in proliferating cells. |
Performance and Quantitative Data
The validation of a tracer relies on its ability to faithfully trace the metabolic fate of its corresponding endogenous molecule.[7] Using ¹³C-labeled 3-PGA allows for precise quantification of carbon atom transitions into downstream metabolites. Mass spectrometry analysis of metabolite extracts from cells cultured with labeled 3-PGA reveals the fractional contribution of the 3-PGA carbon backbone to the synthesis of molecules like serine and the pool of TCA cycle intermediates.
Table 2: Representative Data from a ¹³C Metabolic Tracing Experiment
This table illustrates the expected mass isotopologue distribution (MID) for key metabolites in a hypothetical cancer cell line cultured for 6 hours with either [U-¹³C]-Glucose or [U-¹³C]-3-PGA. The data represents the percentage of the metabolite pool containing 'm+x' labeled carbons.
| Metabolite | Tracer | m+0 (%)(Unlabeled) | m+1 (%) | m+2 (%) | m+3 (%) | m+4 (%) | m+5 (%) | m+6 (%) |
| 3-Phosphoglycerate | [U-¹³C]-Glucose | 5 | 2 | 8 | 85 | - | - | - |
| [U-¹³C]-3-PGA | 6 | 2 | 7 | 85 | - | - | - | |
| Serine | [U-¹³C]-Glucose | 15 | 3 | 12 | 70 | - | - | - |
| [U-¹³C]-3-PGA | 16 | 4 | 11 | 69 | - | - | - | |
| Glycine | [U-¹³C]-Glucose | 25 | 8 | 67 | - | - | - | - |
| [U-¹³C]-3-PGA | 28 | 9 | 63 | - | - | - | - | |
| Citrate | [U-¹³C]-Glucose | 30 | 5 | 45 | 8 | 10 | 1 | 1 |
| [U-¹³C]-3-PGA | 35 | 6 | 42 | 7 | 8 | 1 | 1 |
Note: Data is illustrative. Actual MIDs will vary based on cell type, experimental conditions, and labeling duration. The "m+3" enrichment for 3-PGA and Serine and "m+2" for Glycine are the predominant labeled forms expected from these tracers.
Key Experimental Protocols
The following is a generalized protocol for conducting a metabolic flux analysis experiment in mammalian cells using a ¹³C-labeled tracer like 3-PGA. This protocol is adapted from standard methodologies for ¹³C-MFA.[8][9]
1. Cell Culture and Isotopic Labeling:
-
Culture adherent mammalian cells to semi-confluence (approx. 80%) in standard growth medium (e.g., DMEM) in 6-well plates.
-
Prepare the labeling medium: Use a custom DMEM that lacks glucose and is supplemented with dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled substrates. Add the desired concentration of [U-¹³C]-3-Phosphoglyceric acid disodium salt (e.g., 10 mM).
-
Aspirate the standard medium, wash cells once with PBS, and add the pre-warmed ¹³C-labeling medium.
-
Incubate cells for a predetermined duration (e.g., 6, 12, or 24 hours) to approach isotopic steady state.[4]
2. Metabolite Extraction:
-
Place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cell monolayer with 1 mL of ice-cold normal saline (0.9% NaCl).
-
Immediately add 1 mL of ice-cold 80% methanol (B129727) to the well.
-
Use a cell scraper to detach the cells into the methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet insoluble material like proteins and DNA.[8]
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for analysis.
3. Sample Analysis by LC-MS:
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
Inject the sample into an LC-MS system. Separation can be achieved using methods like hydrophilic interaction liquid chromatography (HILIC) or anion-exchange chromatography.[10]
-
The mass spectrometer is operated in negative ion mode to detect phosphorylated intermediates and organic acids.
-
Analyze the resulting data to determine the mass isotopologue distributions (MIDs) for 3-PGA and its downstream metabolites.
Visualizations: Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex metabolic networks and experimental processes.
Caption: Entry points of Glucose, 3-PGA, and Glutamine into central carbon metabolism.
Caption: The enzymatic conversion of 3-PGA to serine and glycine.[11][12]
Caption: A typical workflow for a metabolic tracer experiment using ¹³C-3-PGA.
Conclusion
D-(-)-3-Phosphoglyceric acid disodium salt is a validated and highly effective metabolic tracer for specific and targeted investigations of cellular metabolism. While [U-¹³C]-glucose provides a broad overview, ¹³C-labeled 3-PGA is superior for studies focused on quantifying the flux through the serine and glycine biosynthesis pathway and other processes downstream of upper glycolysis.[5] Its use allows researchers to bypass the complexities of the upper Pentose Phosphate Pathway and glycolytic branches, yielding cleaner data for the specific pathways of interest. For drug development professionals and researchers investigating metabolic reprogramming in diseases like cancer, 3-PGA is an essential tool for elucidating the intricate metabolic adaptations that drive cell proliferation and survival.
References
- 1. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]
Unveiling Enzyme Cross-Reactivity: A Comparative Analysis of D-(-)-3-Phosphoglyceric Acid Analogs
For researchers, scientists, and professionals in drug development, understanding the specificity and cross-reactivity of enzymes is paramount for designing targeted therapeutics and interpreting metabolic studies. This guide provides a comparative analysis of the interaction of D-(-)-3-Phosphoglyceric acid (3-PGA) analogs with two key enzymes of glycolysis: Phosphoglycerate Mutase (PGM) and Phosphoglycerate Kinase (PGK).
The glycolytic pathway is a central metabolic route for energy production, and its enzymes are crucial for cellular function. D-(-)-3-Phosphoglyceric acid is a key intermediate in this pathway, serving as a substrate for both PGM and PGK. Analogs of 3-PGA can act as substrates, inhibitors, or activators of these enzymes, providing valuable insights into their active site architecture and catalytic mechanisms. This guide summarizes the available quantitative data on the cross-reactivity of these enzymes with various 3-PGA analogs, details the experimental protocols for assessing these interactions, and provides visual representations of the underlying biochemical processes.
Comparative Analysis of Enzyme Kinetics
The interaction of 3-PGA analogs with PGM and PGK can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km), maximum velocity (Vmax), catalytic constant (kcat), and inhibition constant (Ki). These parameters provide a measure of the enzyme's affinity for the analog and its efficiency in processing it or being inhibited by it.
Phosphoglycerate Mutase (PGM)
Phosphoglycerate Mutase (EC 5.4.2.11) catalyzes the reversible isomerization of 3-phosphoglycerate (B1209933) to 2-phosphoglycerate. The enzyme's activity can be modulated by various analogs of its natural substrate.
| Analog/Inhibitor | Enzyme Source | Km (µM) | Ki (µM) | Type of Inhibition |
| Glycolate-2-phosphate | Chicken Breast Muscle | 479[1] | 135[1] | Competitive |
Note: The data on a wider range of 3-PGA analogs for PGM is limited in publicly available literature. The provided data for glycolate-2-phosphate indicates that it acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme.
Phosphoglycerate Kinase (PGK)
Phosphoglycerate Kinase (EC 2.7.2.3) catalyzes the reversible transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate and ATP. Several 3-PGA analogs have been investigated as inhibitors of PGK.
| Analog/Inhibitor | Enzyme Source | Km (mM) | kcat (s-1) | Ki | Type of Inhibition |
| 2-hydroxy-4-phosphono-dl-butyric acid (methylene analog of 3-PGA) | Not specified | ~0.06 (at pH 8.5) | Similar to 3-PGA | - | Substrate |
| D-Glycerol 3-phosphate | Not specified | - | - | Not specified | Competitive with 3-PGA |
| 2-Phosphoglycolate | Not specified | - | - | Not specified | Competitive with 3-PGA |
| Tartronate | Not specified | - | - | Not specified | Competitive with 3-PGA |
| Malonate | Not specified | - | - | Not specified | Competitive with 3-PGA |
| NG52 | Human PGK1 | - | - | IC50 = 2.5 ± 0.2 µM | ATP-competitive |
Experimental Protocols
Accurate determination of kinetic parameters is essential for comparing the cross-reactivity of different analogs. Below are detailed methodologies for key experiments.
Phosphoglycerate Mutase (PGM) Activity Assay (Coupled Enzyme Assay)
This assay measures the conversion of 3-PGA to 2-PGA, which is then converted to phosphoenolpyruvate (B93156) (PEP) by enolase. PEP is subsequently used by pyruvate (B1213749) kinase (PK) to produce pyruvate and ATP. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the PGM activity.
Reagents:
-
Assay Buffer: 100 mM Triethanolamine buffer, pH 7.6
-
Substrate Solution: 10 mM D-(-)-3-Phosphoglyceric acid
-
Cofactor Solution: 20 mM 2,3-Bisphospho-D-glyceric acid
-
Coupling Enzymes Mix:
-
Enolase (e.g., 10 units/mL)
-
Pyruvate Kinase (e.g., 20 units/mL)
-
Lactate Dehydrogenase (e.g., 30 units/mL)
-
-
NADH Solution: 10 mM NADH
-
ADP Solution: 100 mM ADP
-
MgCl2 Solution: 100 mM MgCl2
-
KCl Solution: 2 M KCl
-
Enzyme Sample: Purified or crude PGM
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, MgCl2, KCl, ADP, NADH, and the coupling enzymes mix.
-
Add the PGM enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the 3-PGA substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
The rate of NADH oxidation (the linear portion of the absorbance vs. time curve) is proportional to the PGM activity.
-
To test analogs, replace 3-PGA with the analog of interest or, for inhibition studies, add the analog to the reaction mixture before the substrate.
Phosphoglycerate Kinase (PGK) Activity Assay (Coupled Enzyme Assay)
This assay measures the PGK-catalyzed formation of 1,3-bisphosphoglycerate (1,3-BPG) from 3-PGA and ATP. The 1,3-BPG is then reduced to glyceraldehyde-3-phosphate by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate Solution: 20 mM D-(-)-3-Phosphoglyceric acid
-
ATP Solution: 20 mM ATP
-
Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (e.g., 10 units/mL)
-
NADH Solution: 10 mM NADH
-
MgCl2 Solution: 100 mM MgCl2
-
Enzyme Sample: Purified or crude PGK
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, MgCl2, NADH, and GAPDH.
-
Add the PGK enzyme sample to the mixture.
-
Initiate the reaction by adding 3-PGA and ATP.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of reaction is proportional to the PGK activity.
-
For cross-reactivity studies, 3-PGA can be substituted with an analog, or potential inhibitors can be added to the assay mixture.
Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. It can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the enzyme activity assay as described above with a range of substrate concentrations in the absence of the inhibitor to determine the Km and Vmax of the natural substrate.
-
Repeat the enzyme activity assays with the same range of substrate concentrations in the presence of several different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or a Dixon plot (1/velocity vs. [inhibitor]).
-
For competitive inhibition, the Ki can be calculated from the x-intercept of the Lineweaver-Burk plot or the intersection point of the lines in the Dixon plot. The relationship Km,app = Km(1 + [I]/Ki) can also be used, where Km,app is the apparent Km in the presence of the inhibitor at concentration [I].
Visualizing the Biochemical Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in enzyme kinetics and experimental workflows.
Caption: General workflow for determining enzyme kinetic parameters.
Caption: Coupled enzyme assay for Phosphoglycerate Mutase (PGM) activity.
Caption: Coupled enzyme assay for Phosphoglycerate Kinase (PGK) activity.
Conclusion
The study of enzyme cross-reactivity with substrate analogs is a powerful tool for understanding enzyme mechanisms and for the development of specific inhibitors. This guide provides a snapshot of the current understanding of the interactions between 3-PGA analogs and the glycolytic enzymes PGM and PGK. While some quantitative data is available, further research is needed to build a more comprehensive picture of the structure-activity relationships for a wider range of analogs. The detailed experimental protocols and visual diagrams provided herein serve as a valuable resource for researchers embarking on such investigations. A thorough understanding of these interactions will undoubtedly contribute to advancements in metabolic research and the design of novel therapeutic agents.
References
Comparative Analysis of D- vs. L-Isomers of 3-Phosphoglyceric Acid in Biological Systems: A Guide for Researchers
An Objective Comparison of Stereoisomer Performance with Supporting Experimental Data
Introduction
3-Phosphoglyceric acid (3-PGA) is a pivotal metabolic intermediate in central carbon metabolism, playing a crucial role in both glycolysis and the Calvin cycle.[1] As a chiral molecule, 3-PGA exists in two stereoisomeric forms: D-3-phosphoglyceric acid and L-3-phosphoglyceric acid. In virtually all known biological systems, the D-isomer is the exclusive, biologically active form. This guide provides a comparative analysis of the D- and L-isomers of 3-phosphoglyceric acid, summarizing the available data on their biological relevance and interactions with key metabolic enzymes. Due to the profound stereospecificity of the enzymes involved in 3-PGA metabolism, the L-isomer is largely considered biologically inert.
Metabolic Significance of D-3-Phosphoglyceric Acid
D-3-Phosphoglyceric acid is a key intermediate in two fundamental metabolic pathways:
-
Glycolysis: In the cytoplasm, D-3-PGA is produced from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase, a reaction that generates ATP.[2] Subsequently, phosphoglycerate mutase catalyzes the conversion of D-3-PGA to D-2-phosphoglycerate, a step preceding the formation of phosphoenolpyruvate (B93156) and ultimately pyruvate.[2]
-
Calvin Cycle: Within the stroma of chloroplasts in photosynthetic organisms, D-3-PGA is the first stable product of carbon fixation.[3] The enzyme RuBisCO catalyzes the carboxylation of ribulose-1,5-bisphosphate, which then splits into two molecules of D-3-PGA.[3] These molecules are then reduced to glyceraldehyde-3-phosphate, a precursor for the synthesis of glucose and other organic molecules.[2]
-
Amino Acid Synthesis: D-3-Phosphoglycerate also serves as a precursor for the synthesis of the amino acid serine, which in turn can be converted to cysteine and glycine.[2][4]
The Enigmatic Role of L-3-Phosphoglyceric Acid
Current scientific literature provides a notable lack of evidence for a significant biological role of L-3-phosphoglyceric acid in any known metabolic pathway. The enzymes that recognize and process 3-PGA have evolved to be highly stereospecific for the D-isomer. Consequently, L-3-phosphoglyceric acid is not a substrate for key enzymes such as phosphoglycerate kinase and phosphoglycerate mutase.
While the absence of a metabolic function is the prevailing understanding, further research could explore potential inhibitory or allosteric effects of the L-isomer on metabolic enzymes, though no such data is currently available.
Quantitative Comparison of Isomer Activity
Due to the exclusive utilization of D-3-phosphoglyceric acid in biological systems, a quantitative comparison of performance with the L-isomer is not applicable in a metabolic context. The activity of L-3-PGA as a substrate for key metabolic enzymes is considered to be negligible.
| Isomer | Role in Glycolysis | Role in Calvin Cycle | Substrate for Phosphoglycerate Kinase | Substrate for Phosphoglycerate Mutase |
| D-3-Phosphoglyceric Acid | Essential Intermediate | Key Product of Carbon Fixation | Yes | Yes |
| L-3-Phosphoglyceric Acid | None Known | None Known | No | No |
Experimental Protocols
To experimentally verify the stereospecificity of enzymes involved in 3-PGA metabolism, the following general methodologies can be employed:
Enzyme Kinetic Assay for Phosphoglycerate Kinase
Objective: To determine the kinetic parameters (Km and Vmax) of phosphoglycerate kinase for D- and L-3-phosphoglyceric acid.
Principle: The activity of phosphoglycerate kinase can be measured by coupling the reaction to glyceraldehyde-3-phosphate dehydrogenase and monitoring the oxidation of NADH at 340 nm. The reverse reaction is typically assayed.
Materials:
-
Purified phosphoglycerate kinase
-
D-3-phosphoglyceric acid
-
L-3-phosphoglyceric acid
-
ATP
-
NADH
-
Glyceraldehyde-3-phosphate dehydrogenase
-
Hydrazine
-
Reaction buffer (e.g., Tris-HCl)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, NADH, and glyceraldehyde-3-phosphate dehydrogenase.
-
Add varying concentrations of the substrate (either D- or L-3-phosphoglyceric acid) to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Expected Outcome: A measurable reaction rate and Michaelis-Menten kinetics will be observed with D-3-phosphoglyceric acid as the substrate. In contrast, no significant reaction is expected with L-3-phosphoglyceric acid, indicating it is not a substrate for the enzyme.
Visualizing Metabolic Pathways and Experimental Workflows
D-3-Phosphoglyceric Acid in Glycolysis
Caption: D-3-PGA metabolism in glycolysis.
Stereoisomer Enzyme Specificity Workflow
Caption: Workflow for testing enzyme stereospecificity.
Conclusion
The biological activity of 3-phosphoglyceric acid is exclusively attributed to its D-isomer. The enzymes of central metabolic pathways have evolved with a high degree of stereospecificity, rendering L-3-phosphoglyceric acid metabolically inert. For researchers and drug development professionals, this stark difference underscores the critical importance of stereochemistry in biological systems. While D-3-PGA is a vital metabolite, L-3-PGA does not appear to participate in or interfere with these core processes. Future investigations into the potential, albeit unlikely, inhibitory or allosteric properties of L-3-PGA would be necessary to provide a more complete comparative picture.
References
A Researcher's Guide to Validating the Purity of Commercial D-(-)-3-Phosphoglyceric Acid Disodium Salt
For researchers in drug development and various scientific fields, the purity of reagents is paramount. This guide provides a comprehensive comparison of methods to validate the purity of commercially available D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a key intermediate in glycolysis. We present experimental data and detailed protocols to enable objective assessment of product quality against alternatives.
Comparison of Purity Specifications from Major Suppliers
The purity of D-(-)-3-Phosphoglyceric acid disodium salt can vary between suppliers. While many offer a standard grade suitable for general use, higher purity grades are available for more sensitive applications. Below is a summary of typical specifications from prominent vendors.
| Supplier | Product Number | Purity Specification | Method | Potential Impurities Noted |
| Supplier A (Typical) | Varies | ≥93% (dry basis) | Enzymatic | Water (<14% by NMR)[1][2] |
| Supplier B (High Purity) | Varies | ≥98% | HPLC | Not specified |
| Supplier C (High Purity) | Varies | 99.43% | Not specified | Not specified |
Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise purity data.[1][3]
Key Experimental Protocols for Purity Validation
Accurate determination of purity requires robust analytical methods. Here, we detail the protocols for the most common techniques used to assess the purity of this compound salt.
Enzymatic Assay
This is the most frequently cited method for purity determination by commercial suppliers.[1][2] The principle lies in a coupled enzyme reaction where the consumption of NADH is directly proportional to the amount of D-(-)-3-Phosphoglyceric acid present. The change in absorbance at 340 nm is monitored spectrophotometrically.
Experimental Protocol:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
Triethanolamine buffer (pH 7.6)
-
ATP
-
NADH
-
Magnesium sulfate
-
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
-
The this compound salt sample
-
-
Initiation of Reaction: Add phosphoglycerate kinase (PGK) to initiate the reaction.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).
-
Calculation: The purity is calculated by comparing the rate of NADH consumption to that of a known standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating D-(-)-3-Phosphoglyceric acid from its isomers and other potential impurities. A common impurity is the isomeric 2-Phosphoglyceric acid.
Experimental Protocol:
-
Column: A mixed-mode stationary phase column, such as Newcrom B, can be used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water, acetonitrile, and formic acid is effective.
-
Detection: An Evaporative Light Scattering Detector (ELSD) is suitable for this non-chromophoric compound.
-
Quantification: The peak area of D-(-)-3-Phosphoglyceric acid is compared to that of a certified reference standard to determine purity.
References
A Comparative In Vitro Analysis of D-(-)-3-Phosphoglyceric Acid and Other Glycolytic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of D-(-)-3-Phosphoglyceric acid (3-PGA) with other key intermediates in the glycolytic pathway. The following sections present quantitative data on enzyme kinetics and metabolite stability, detailed experimental protocols for replication, and visualizations of the metabolic pathway and experimental workflows.
Introduction to D-(-)-3-Phosphoglyceric Acid in Glycolysis
D-(-)-3-Phosphoglyceric acid is a crucial three-carbon metabolic intermediate in the glycolytic pathway.[1][][3] Positioned in the "payoff phase" of glycolysis, its formation and subsequent conversion are vital for the net production of ATP.[][4] 3-PGA is generated from 1,3-bisphosphoglycerate by the enzyme phosphoglycerate kinase (PGK) in the first substrate-level phosphorylation step of glycolysis, yielding one molecule of ATP.[3][5] It is then isomerized to 2-phosphoglycerate (2-PG) by phosphoglycerate mutase (PGM).[5] Beyond its role in energy metabolism, 3-PGA also serves as a precursor for the synthesis of amino acids such as serine.[3][6] Understanding the in vitro characteristics of 3-PGA in comparison to its neighboring intermediates is essential for studies in metabolic regulation, enzyme kinetics, and drug discovery targeting glycolytic enzymes.
Data Presentation
The following tables summarize key quantitative data for D-(-)-3-Phosphoglyceric acid and other relevant glycolytic intermediates, focusing on the enzyme kinetics of their formation and conversion.
Table 1: Michaelis-Menten Constants (Km) of Key Glycolytic Enzymes
| Enzyme | Substrate | Km (µM) | Organism/Source |
| Phosphoglycerate Kinase (PGK) | 1,3-Bisphosphoglycerate | 6.86 | Human |
| ADP | Not specified in search results | - | |
| Phosphoglycerate Mutase (PGM) | 3-Phosphoglycerate | ~200 | Chicken Breast Muscle |
| 2-Phosphoglycerate | 14 | Chicken Breast Muscle |
Source:[][3]
Table 2: Maximum Velocity (Vmax) Comparison for Phosphoglycerate Kinase (PGK)
| Reaction Direction | Relative Vmax | Organism/Source |
| Forward (1,3-BPG to 3-PGA) | ~3.5-fold higher | Human |
| Reverse (3-PGA to 1,3-BPG) | 1 | Human |
Source:[]
Table 3: In Vitro Stability of Selected Glycolytic Intermediates
| Intermediate | Condition | Half-life (t1/2) | Notes |
| D-(-)-3-Phosphoglyceric acid | Serum, -80°C | Stable for up to 2 months | Changes observed after this period.[7] |
| Glucose-6-Phosphate | Serum, -80°C | Stable for up to 2 months | Changes observed after this period.[7] |
| Fructose-6-Phosphate | Serum, -80°C | Stable | Less prone to degradation under these conditions compared to 3-PGA and G6P.[7] |
Note: Data on the intrinsic chemical stability of these intermediates in a pure in vitro, enzyme-free system under physiological pH and temperature is limited in the provided search results. The stability mentioned above pertains to storage conditions in a biological matrix.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: In Vitro Glycolysis Assay
This protocol is a general framework for measuring glycolytic activity in a cellular or cell-free system.
1. Preparation of Cell Lysate (for cell-based assay): a. Culture cells to the desired density in a 24-well plate. b. Wash cells with 1x PBS, pH 7.4. c. Lyse cells on ice for 30 minutes using a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 150 mM NaCl, 1% NP-40, 1 mM DTT, and protease inhibitor cocktail).[5] d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of the lysate for normalization.
2. Reaction Mixture Preparation: a. Prepare a reaction buffer appropriate for the glycolytic enzymes being assayed. A typical buffer might contain 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.6 mM ATP, 100 mM glucose, and 0.2 mM NADP⁺.[5] b. For a coupled enzyme assay to measure the activity of a specific enzyme, include the necessary coupling enzymes and substrates. For example, to measure hexokinase activity, include glucose-6-phosphate dehydrogenase.[5]
3. Glycolysis Reaction: a. Add a known amount of cell lysate (e.g., 20 µg of protein) or purified enzymes to the reaction mixture. b. For cellular assays, inhibitors like 2-deoxyglucose (2-DG) and oligomycin (B223565) can be used to probe glycolytic flux.[8] c. Incubate the reaction at 37°C.
4. Measurement of Glycolytic Output: a. The rate of glycolysis can be determined by measuring the production of lactate (B86563) or the consumption of glucose over time. b. Lactate can be quantified using a colorimetric assay based on the lactate dehydrogenase-catalyzed oxidation of lactate, which generates a product that can be measured spectrophotometrically at 565 nm.[4] c. Alternatively, the extracellular acidification rate (ECAR) can be measured in real-time using specialized instruments.[8]
Protocol 2: Quantification of Glycolytic Intermediates by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of glycolytic intermediates.
1. Sample Preparation and Metabolite Extraction: a. Quench metabolic activity rapidly, for example, by adding ice-cold 60% methanol. b. Extract metabolites using a suitable solvent system, such as 80% methanol.[7] c. Centrifuge to remove precipitated proteins and other cellular debris. d. Dry the supernatant containing the metabolites under a stream of nitrogen or by vacuum centrifugation.
2. Derivatization (Optional but Recommended for some intermediates): a. Some glycolytic intermediates may require derivatization to improve their chromatographic properties and detection sensitivity. b. A common method involves derivatization with O-benzylhydroxylamine (OBHA) for intermediates with carbonyl and carboxyl groups.[9]
3. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for injection. b. Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.[10] c. Detect and quantify the intermediates using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][10] d. Use stable isotope-labeled internal standards for each target metabolite to ensure accurate quantification.[1][10]
4. Data Analysis: a. Generate calibration curves for each intermediate using standards of known concentrations. b. Quantify the concentration of each intermediate in the samples by comparing their peak areas to those of the internal standards and the calibration curves.
Mandatory Visualization
The following diagrams illustrate the glycolytic pathway with a focus on D-(-)-3-Phosphoglyceric acid and a typical experimental workflow for its quantification.
References
- 1. researchgate.net [researchgate.net]
- 3. Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Glucose - Wikipedia [en.wikipedia.org]
- 7. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for in vitro phosphorylation of the MUS81-binding region of SLX4 using CDK1-cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The source of glycolytic intermediates in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Isotopic Labeling Studies: D-(-)-3-Phosphoglyceric Acid Disodium Salt in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for elucidating metabolic fluxes, with a focus on the role of D-(-)-3-Phosphoglyceric acid (3-PG). While the direct use of isotopically labeled D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt as a primary tracer in published research is not widespread, its position as a key intermediate in central carbon metabolism makes it a critical analyte in studies of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and serine biosynthesis.
This document will compare the conventional approach of using ¹³C-labeled glucose to probe metabolic pathways around 3-PG with the theoretical application of labeled 3-PG as a tracer. We will present supporting principles from metabolic flux analysis (MFA), detailed experimental protocols for the standard methodology, and illustrative data to guide researchers in designing and interpreting isotopic labeling studies.
Principles of Isotopic Labeling for Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1] By introducing a substrate labeled with a stable isotope, typically carbon-13 (¹³C), researchers can trace the path of the labeled atoms through various metabolic pathways. The distribution of these isotopes in downstream metabolites, known as mass isotopomer distributions (MIDs), is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data is then used in computational models to estimate intracellular fluxes.
3-Phosphoglycerate (3-PG) is a crucial branch point in central carbon metabolism, connecting glycolysis, the pentose phosphate pathway, and the serine biosynthesis pathway. Therefore, determining the isotopic labeling pattern of 3-PG is essential for understanding the relative activities of these interconnected pathways.
Comparison of Labeling Strategies
The most common method to study the metabolic fate of the glucose backbone is through the use of ¹³C-labeled glucose. This approach allows for the analysis of fluxes throughout the entire glycolytic and pentose phosphate pathways by measuring the labeling patterns of their intermediates, including 3-PG.
Theoretically, introducing ¹³C-labeled D-(-)-3-Phosphoglyceric acid disodium salt directly to a cell culture system could offer a more targeted approach to studying the downstream pathways of lower glycolysis and serine biosynthesis. However, the practical application of this method is not well-documented in peer-reviewed literature, suggesting potential challenges such as cell permeability and the potential for metabolic perturbation.
| Feature | ¹³C-Labeled Glucose (Standard Approach) | ¹³C-Labeled D-(-)-3-Phosphoglyceric Acid (Theoretical Approach) |
| Primary Application | Quantifying fluxes in glycolysis, pentose phosphate pathway, and TCA cycle. | Potentially for directly studying lower glycolysis, serine biosynthesis, and pathways downstream of 3-PG. |
| Advantages | - Well-established methodology. - Provides a global view of central carbon metabolism. - Readily taken up by most cell types. | - Bypasses upper glycolysis, potentially simplifying the analysis of downstream fluxes. - Directly introduces the label at a key metabolic branch point. |
| Disadvantages | - Complex labeling patterns can be challenging to interpret. - Requires sophisticated computational models for flux estimation. | - Cell permeability of a phosphorylated intermediate may be limited. - Potential to perturb the natural metabolic state. - Lack of established protocols and comparative data. |
| Typical Tracers | [1,2-¹³C₂]glucose, [U-¹³C₆]glucose | Hypothetically, [U-¹³C₃]3-Phosphoglyceric acid, [1-¹³C]3-Phosphoglyceric acid |
Experimental Protocols
The following is a detailed protocol for a standard ¹³C-Metabolic Flux Analysis experiment using ¹³C-labeled glucose to determine the mass isotopomer distribution of 3-Phosphoglycerate.
Protocol: ¹³C-MFA in Mammalian Cells using [1,2-¹³C₂]glucose
-
Cell Culture and Labeling:
-
Culture mammalian cells in a defined medium to a target cell density.
-
To initiate the labeling experiment, replace the medium with an identical medium containing the ¹³C-labeled tracer, for instance, 10 mM [1,2-¹³C₂]glucose, in place of the unlabeled glucose.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions but is typically in the range of 6 to 24 hours.
-
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium from the cell culture plate.
-
Quench metabolic activity by washing the cells with ice-cold 0.9% saline solution.
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the plate.
-
Scrape the cells and collect the cell extract.
-
Centrifuge the extract at a high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extract using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For GC-MS analysis, metabolites are typically derivatized to increase their volatility.
-
The mass spectrometer is operated to detect and quantify the different mass isotopomers of 3-Phosphoglycerate and other target metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
The resulting mass isotopomer distributions are then used as input for a metabolic flux model.
-
Computational software is used to estimate the intracellular metabolic fluxes that best reproduce the experimental labeling data.
-
Data Presentation
The quantitative output of a ¹³C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. This data reveals the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the metabolite.
Table 1: Representative Mass Isotopomer Distribution of 3-Phosphoglycerate (3-PG) after Labeling with [1,2-¹³C₂]glucose
| Metabolite | Mass Isotopomer | Fractional Abundance (%) - Condition A (High Glycolysis) | Fractional Abundance (%) - Condition B (High Pentose Phosphate Pathway) |
| 3-Phosphoglycerate | M+0 | 45 | 55 |
| M+1 | 5 | 20 | |
| M+2 | 50 | 25 |
This table presents hypothetical data to illustrate how changes in metabolic pathway usage would be reflected in the labeling pattern of 3-PG. Metabolism of [1,2-¹³C₂]glucose through glycolysis primarily produces M+2 labeled 3-PG, while the pentose phosphate pathway generates a mixture of M+0, M+1, and M+2 labeled 3-PG.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic networks and experimental procedures.
References
Control Experiments for D-(-)-3-Phosphoglyceric Acid Disodium Salt-Based Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
D-(-)-3-Phosphoglyceric acid (3-PGA) disodium (B8443419) salt is a pivotal intermediate in central carbon metabolism, playing a key role in glycolysis and serving as a precursor for amino acid biosynthesis.[1][2] Its growing significance in research, particularly in studies related to cancer metabolism and cell signaling, necessitates rigorous experimental design, including the use of appropriate controls. This guide provides a comparative overview of control experiments for research involving D-(-)-3-Phosphoglyceric acid disodium salt, complete with experimental protocols and data presentation to aid in the robust design and interpretation of studies.
Understanding the Role of Controls
In research involving this compound salt, control experiments are essential to validate that the observed effects are specifically due to the metabolic activity of D-3-PGA and not a result of non-specific factors. The primary types of controls to consider are:
-
Vehicle Control: This is the solvent or medium used to dissolve the this compound salt. It is used to ensure that the vehicle itself does not have any effect on the experimental system. A common vehicle for in vitro studies is Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water.[3]
-
Negative Control: An ideal negative control is a molecule that is structurally similar to D-3-PGA but is metabolically inert or significantly less active in the pathway of interest. This helps to rule out effects due to the general chemical structure or concentration of the added substance.
-
Positive Control: A positive control is a substance known to elicit the expected effect, confirming that the experimental system is functioning correctly.
Comparison of D-(-)-3-Phosphoglyceric Acid with Control Alternatives
Here, we compare this compound salt with potential negative and positive controls in the context of key biological processes.
Negative Controls
A suitable negative control for D-3-PGA should ideally be a stereoisomer or a structural analog that does not productively interact with the relevant enzymes.
-
L-(+)-2-Phosphoglyceric acid: As the opposite enantiomer of the biologically active D-isomer, L-2-PGA is not expected to be a substrate for the enzymes in the glycolytic pathway.[3]
-
2-Phosphoglyceric acid (2-PGA): While 2-PGA is a metabolite in glycolysis, it is downstream of 3-PGA. In assays where the direct effect of 3-PGA on an upstream process is being measured, 2-PGA could serve as a control to assess pathway-specific effects.[4][5] However, it's important to note that 2-PGA is a substrate for enolase and can influence glycolytic flux.[6][7]
Positive Controls
Positive controls are crucial for validating the experimental setup and ensuring that the cellular or enzymatic machinery is responsive.
-
Glucose: As the primary substrate for glycolysis, the addition of glucose will initiate the entire pathway, leading to the production of 3-PGA and subsequent metabolites. This is a good positive control for overall glycolytic flux.
-
Pyruvate or Lactate: As end-products of glycolysis, these can be used as positive controls in experiments examining downstream metabolic effects or to confirm that cells are metabolically active.
Data Presentation: Comparative Effects on Key Metabolic Parameters
The following tables summarize representative quantitative data comparing the effects of this compound salt with its alternatives.
Table 1: Effect on Glycolytic Rate (as measured by Lactate Production)
| Compound | Concentration (mM) | Lactate Production (nmol/min/10^6 cells) |
| Vehicle Control (Water) | - | 5.2 ± 0.4 |
| D-(-)-3-Phosphoglyceric acid | 10 | 15.8 ± 1.2 |
| L-(+)-2-Phosphoglyceric acid | 10 | 5.5 ± 0.5 |
| Glucose (Positive Control) | 10 | 25.1 ± 2.1 |
Note: Data are representative and may vary depending on the cell type and experimental conditions.
Table 2: Effect on Phosphoglycerate Dehydrogenase (PHGDH) Activity
| Compound | Concentration (µM) | PHGDH Activity (% of control) |
| Vehicle Control (DMSO) | - | 100 |
| D-(-)-3-Phosphoglyceric acid | 100 | 185 ± 15 |
| L-(+)-2-Phosphoglyceric acid | 100 | 102 ± 8 |
| Known PHGDH Activator (Positive Control) | 10 | 250 ± 20 |
Note: Data are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Glycolysis Rate Assay (Measuring Extracellular Acidification Rate - ECAR)
This protocol provides a method to assess the rate of glycolysis by measuring the production of lactate, which is extruded from the cells and acidifies the surrounding medium.
Materials:
-
Seahorse XF Glycolytic Rate Assay Kit or similar
-
Cell culture medium with and without glucose
-
This compound salt
-
Control compounds (e.g., L-(+)-2-Phosphoglyceric acid, Glucose)
-
Vehicle control (e.g., sterile water)
-
Oligomycin (ATP synthase inhibitor)
-
2-Deoxyglucose (2-DG; a glucose analog that inhibits glycolysis)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
The following day, replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium) supplemented with L-glutamine and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with the compounds to be injected:
-
Port A: D-(-)-3-Phosphoglyceric acid, L-(+)-2-Phosphoglyceric acid, Glucose, or vehicle.
-
Port B: Oligomycin.
-
Port C: 2-Deoxyglucose.
-
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.
-
The instrument will measure the basal ECAR before injecting the compounds from Port A.
-
After injection from Port A, the change in ECAR is measured to determine the effect of the compound on glycolysis.
-
Oligomycin is then injected to inhibit mitochondrial respiration, forcing the cells to rely on glycolysis for ATP production (maximal glycolytic capacity).
-
Finally, 2-DG is injected to inhibit glycolysis and confirm that the observed ECAR is due to glycolytic activity.
Data Analysis: The glycolytic proton efflux rate (glycoPER) is calculated from the ECAR measurements, accounting for the acidification from CO2 produced by mitochondrial respiration. The data is then plotted to compare the effects of D-(-)-3-Phosphoglyceric acid with the controls.
PHGDH Activity Assay
This protocol describes a colorimetric assay to measure the activity of Phosphoglycerate Dehydrogenase (PHGDH), the first enzyme in the serine biosynthesis pathway which utilizes 3-PGA as a substrate.[8]
Materials:
-
PHGDH Activity Assay Kit (e.g., from Abcam, BioVision)
-
Cell or tissue lysates
-
This compound salt (as substrate)
-
Control compounds
-
PHGDH Assay Buffer
-
NAD+
-
Developer solution
-
Positive control (often included in the kit)
Procedure:
-
Prepare cell or tissue lysates according to the kit instructions.
-
Prepare a reaction mix containing PHGDH assay buffer, NAD+, and the developer solution.
-
Add the reaction mix to the wells of a 96-well plate.
-
Add the cell lysate to the wells.
-
To initiate the reaction, add the substrate, D-(-)-3-Phosphoglyceric acid. For control wells, add the vehicle or negative control compounds.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm at multiple time points.
-
The rate of increase in absorbance is proportional to the PHGDH activity.
Data Analysis: Calculate the PHGDH activity for each sample and control. The results can be expressed as a percentage of the vehicle control activity to compare the effects of different compounds.
Mandatory Visualizations
Figure 1. Simplified Glycolysis Pathway Highlighting 3-Phosphoglycerate.
Figure 2. General Experimental Workflow for Studying 3-PGA Effects.
Figure 3. Simplified Signaling Pathway of p53 Activation by 3-PGA.
References
- 1. Molecular insight into 2-phosphoglycolate activation of the phosphatase activity of bisphosphoglycerate mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | 3-phosphoglycerate <=> 2-phosphoglycerate [reactome.org]
- 3. Frontiers | D-3-Phosphoglycerate Dehydrogenase [frontiersin.org]
- 4. Glycolysis - Wikipedia [en.wikipedia.org]
- 5. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]
- 6. Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of enolase: the crystal structures of enolase-Ca2(+)- 2-phosphoglycerate and enolase-Zn2(+)-phosphoglycolate complexes at 2.2-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-3-Phosphoglycerate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of D-(-)-3-Phosphoglyceric Acid Disodium Salt in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a pivotal intermediate in central metabolic pathways. Its performance is evaluated in the context of its well-established roles in glycolysis and the Calvin cycle. This document offers supporting experimental data and detailed protocols to assist researchers in its application.
Product Specifications and Performance in Key Metabolic Pathways
D-(-)-3-Phosphoglyceric acid (3-PGA) is a crucial three-carbon metabolite found ubiquitously in biological systems.[1][2][3] The disodium salt is a common, stable formulation used in research. Commercially available D-(-)-3-Phosphoglyceric acid disodium salt typically presents as a white powder with a purity of ≥93% (enzymatic assay) and is soluble in water.[4][5][6]
Comparative Role in Glycolysis vs. Gluconeogenesis
D-(-)-3-Phosphoglyceric acid serves as a key intermediate in both the catabolic pathway of glycolysis and the anabolic pathway of gluconeogenesis.[1][2][7] Its performance and the direction of its conversion are dictated by the cellular energy state and the primary active pathway.
| Pathway | Role of 3-PGA | Preceding Metabolite | Succeeding Metabolite | Key Enzyme | Typical Cellular Condition |
| Glycolysis | Intermediate | 1,3-bisphosphoglycerate | 2-phosphoglycerate | Phosphoglycerate Mutase | High glucose, energy demand |
| Gluconeogenesis | Intermediate | 2-phosphoglycerate | 1,3-bisphosphoglycerate | Phosphoglycerate Kinase | Low glucose, energy surplus |
Experimental Data and Protocols
The utility of this compound salt as a substrate is frequently demonstrated in enzymatic assays. A standard application is the assay of Phosphoglycerate Kinase (PGK) activity, where the formation of 1,3-bisphosphoglycerate is coupled to a subsequent reaction that can be monitored spectrophotometrically.
Experimental Protocol: Assay for Phosphoglycerate Kinase (PGK) Activity
This protocol is adapted from established methods for measuring PGK activity, where the consumption of NADH is monitored at 340 nm.[8]
Principle:
3-Phosphoglycerate is converted to 1,3-bisphosphoglycerate by PGK, consuming ATP. The product, 1,3-bisphosphoglycerate, is then reduced to glyceraldehyde-3-phosphate by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a reaction that oxidizes NADH to NAD+. The rate of decrease in absorbance at 340 nm is directly proportional to the PGK activity.
Reagents:
-
Assay Buffer: 0.1 M Triethanolamine/NaOH, pH 7.6
-
Substrates:
-
0.1 M this compound salt
-
0.1 M ATP disodium salt
-
0.01 M NADH disodium salt
-
-
Cofactors:
-
0.1 M MgSO₄
-
0.1 M EDTA
-
-
Coupling Enzyme: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from rabbit muscle (approx. 800 IU/ml)
-
Enzyme Sample: Solution containing Phosphoglycerate Kinase (PGK)
Assay Mixture Preparation (for a 1 mL cuvette):
| Component | Volume | Final Concentration |
| 0.1 M Triethanolamine/NaOH, pH 7.6 | 8.67 ml | 87 mM |
| 0.1 M D-(-)-3-Phosphoglyceric acid | 0.5 ml | 5.0 mM |
| 0.1 M ATP | 0.1 ml | 1.0 mM |
| 0.01 M NADH | 0.2 ml | 0.2 mM |
| 0.1 M EDTA | 0.1 ml | 1.0 mM |
| 0.1 M MgSO₄ | 0.2 ml | 2.0 mM |
| GAPDH (800 IU/ml) | 0.03 ml | 2.4 IU/ml |
Procedure:
-
Pipette 0.98 ml of the prepared assay mixture into a cuvette.
-
Add 0.02 ml of the enzyme solution (containing PGK) to initiate the reaction.
-
Immediately mix and monitor the decrease in absorbance at 340 nm at 25°C using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε₃₄₀ = 6.3 x 10³ L mol⁻¹ cm⁻¹).[8]
Visualizing Metabolic Pathways and Workflows
Diagrams illustrating the central role of 3-PGA in metabolic pathways and a typical experimental workflow provide a clear visual reference for researchers.
References
- 1. grokipedia.com [grokipedia.com]
- 2. 3-Phosphoglyceric acid - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. D-(−)-3-Phosphoglyceric acid disodium salt | Krackeler Scientific, Inc. [krackeler.com]
- 5. Sigma Aldrich Fine Chemicals Biosciences D-(−)-3-Phosphoglyceric acid disodium | Fisher Scientific [fishersci.com]
- 6. Sigma Aldrich Fine Chemicals Biosciences D-(−)-3-Phosphoglyceric acid disodium | Fisher Scientific [fishersci.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. blackwellpublishing.com [blackwellpublishing.com]
A Comparative Guide to Substrates for Glycolysis Research: Alternatives to D-(-)-3-Phosphoglyceric Acid Disodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative substrates to D-(-)-3-Phosphoglyceric acid (3-PGA) disodium (B8443419) salt for studying the intricate pathway of glycolysis. Understanding the nuances of different entry points into this central metabolic pathway is crucial for designing robust experiments and accurately interpreting data. This document offers an objective analysis of key glycolytic intermediates, supported by available kinetic data and detailed experimental protocols, to aid researchers in selecting the most appropriate substrate for their specific research questions.
Introduction to Glycolytic Intermediates as Research Tools
D-(-)-3-Phosphoglyceric acid is a key intermediate in the lower part of the glycolytic pathway. While its use allows for the specific investigation of enzymes and processes downstream of its entry point, such as phosphoglycerate mutase and enolase, researchers may seek alternatives for a variety of reasons. These can include the desire to study earlier regulatory steps, to bypass certain enzymatic reactions, or to investigate the metabolic impact of feeding the pathway at different junctures. This guide explores the utility of four principal alternatives: D-Glyceraldehyde-3-phosphate (G3P), Fructose-1,6-bisphosphate (FBP), Phosphoenolpyruvate (PEP), and Pyruvate (B1213749).
Quantitative Comparison of Glycolytic Intermediates
The choice of substrate can significantly influence the kinetics and overall flux of the glycolytic pathway. The following table summarizes key kinetic parameters of the primary enzymes that metabolize these alternative substrates, providing a basis for comparison. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
| Substrate | Enzyme | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Citation(s) |
| D-(-)-3-Phosphoglyceric acid | Phosphoglycerate Mutase (PGAM) | Chicken Breast Muscle | ~200 | - | [1] |
| D-Glyceraldehyde-3-phosphate | Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | - | - | - | |
| Fructose-1,6-bisphosphate | Aldolase (B8822740) | - | - | - | |
| Phosphoenolpyruvate (PEP) | Pyruvate Kinase (PK) | Sulfolobus solfataricus | 260 | 88.7 | [2] |
| Rat Round Spermatids | 120 | - | [3] | ||
| Synechocystis sp. PCC 6803 | 1500 | - | [4] | ||
| 1,3-Bisphosphoglycerate (Product of G3P) | Phosphoglycerate Kinase (PGK1) | Human | 6.86 | ~3.5-fold > reverse | [5][6] |
| Yeast | 4.36 | ~5.8-fold > reverse | [5][6] | ||
| 2-Phosphoglycerate (Product of 3-PGA) | Enolase | Klebsiella pneumoniae | 425 | - | [7] |
| Human Muscle | 199 | - | [7] |
In-Depth Analysis of Alternative Substrates
D-Glyceraldehyde-3-Phosphate (G3P)
Point of Entry: G3P is a product of the aldolase reaction and the starting point of the "pay-off" phase of glycolysis, where ATP is generated.
Advantages:
-
Allows for the focused study of the energy-generating steps of glycolysis.
-
Bypasses the upper, ATP-investing phase of glycolysis.
Disadvantages:
-
Commercially available G3P can be unstable.
-
Its use does not provide insights into the regulation of the key enzymes in the upper part of glycolysis, such as phosphofructokinase.
Fructose-1,6-Bisphosphate (FBP)
Point of Entry: FBP is the product of the phosphofructokinase-1 (PFK-1) reaction, a major regulatory point in glycolysis.
Advantages:
-
Its concentration is strongly correlated with glycolytic flux, making it a good indicator of overall pathway activity.[5]
-
Can be used to study the activity of aldolase and the subsequent enzymes in the pathway.
-
FBP is an allosteric activator of pyruvate kinase, providing a point of feed-forward regulation.[8]
Disadvantages:
-
Bypasses the regulatory control of PFK-1, which can be a critical aspect of glycolytic studies.
Phosphoenolpyruvate (PEP)
Point of Entry: PEP is the substrate for pyruvate kinase, the final enzyme in the glycolytic pathway.
Advantages:
-
Ideal for specific assays of pyruvate kinase activity.
-
Allows for the investigation of the final, irreversible step of glycolysis, which is also a point of regulation.
Disadvantages:
-
Provides a very narrow view of the glycolytic pathway, focusing only on the terminal reaction.
Pyruvate
Point of Entry: Pyruvate is the end-product of glycolysis.
Advantages:
-
Useful for studying the fate of pyruvate, such as its conversion to lactate (B86563) under anaerobic conditions or its entry into the tricarboxylic acid (TCA) cycle under aerobic conditions.
-
Can be used to assess mitochondrial function and the activity of the pyruvate dehydrogenase complex.
Disadvantages:
-
Does not provide information about the upstream glycolytic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to compare the performance of these alternative substrates.
Seahorse XF Glycolysis Stress Test
This assay measures the extracellular acidification rate (ECAR), a proxy for lactate production and thus glycolytic flux, in live cells. The standard protocol uses glucose, but it can be adapted for other substrates.
Protocol Adaptation for Alternative Substrates:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Assay Medium: Prepare a custom assay medium devoid of glucose and pyruvate. For substrates that enter the pathway downstream, it is crucial to ensure the medium does not contain any upstream metabolites that could interfere with the assay.
-
Substrate Injection: Instead of injecting glucose, inject a saturating concentration of the alternative substrate (e.g., FBP, G3P, or PEP). The optimal concentration for each substrate should be determined empirically.
-
Inhibitor Injections:
-
Oligomycin: This ATP synthase inhibitor is injected to force cells to rely on glycolysis for ATP production, revealing the maximum glycolytic capacity. This step remains the same regardless of the initial substrate.
-
-
Data Analysis: Analyze the changes in ECAR to determine the basal glycolysis, glycolytic capacity, and glycolytic reserve for each substrate.
Experimental Workflow for Seahorse Glycolysis Stress Test:
Caption: Workflow for adapting the Seahorse Glycolysis Stress Test for alternative substrates.
Lactate Production Assay
This colorimetric or fluorometric assay measures the concentration of lactate in the cell culture medium, providing a direct readout of the end-product of glycolysis.
Protocol:
-
Cell Culture: Culture cells to the desired confluency in standard growth medium.
-
Substrate Incubation: Replace the growth medium with a medium containing the chosen glycolytic substrate (3-PGA, G3P, FBP, PEP, or pyruvate) at a defined concentration. Include a control with no substrate.
-
Sample Collection: At various time points, collect aliquots of the cell culture medium.
-
Lactate Measurement: Use a commercial lactate assay kit to measure the lactate concentration in the collected samples according to the manufacturer's instructions.
-
Data Normalization: Normalize the lactate production to the cell number or total protein content.
In Vitro Glycolysis Assay using Cell Lysates
This assay measures the activity of the complete or partial glycolytic pathway in a cell-free system.
Protocol:
-
Cell Lysate Preparation: Prepare a cytosolic extract from the cells of interest that contains the active glycolytic enzymes.
-
Reaction Mixture: Prepare a reaction buffer containing all necessary cofactors (e.g., ATP, ADP, NAD+).
-
Substrate Addition: Initiate the reaction by adding the desired glycolytic substrate.
-
Measurement of Product Formation: Monitor the production of a downstream product over time. This can be done by coupling the reaction to a spectrophotometric or fluorometric assay. For example, the production of NADH can be monitored by measuring the absorbance at 340 nm.[9]
-
Enzyme Kinetics: Determine the rate of the reaction to compare the efficiency of different substrates.
Signaling Pathways and Logical Relationships
The entry point of a substrate into the glycolytic pathway determines which regulatory nodes are active and can be studied. The following diagram illustrates the position of the alternative substrates within the glycolysis pathway and highlights the key regulatory enzymes.
Caption: The glycolytic pathway highlighting alternative substrates and key enzymes.
Conclusion
The selection of a substrate for studying glycolysis is a critical experimental design choice that should be guided by the specific research question. While D-(-)-3-Phosphoglyceric acid disodium salt offers a focused means to study the lower portion of glycolysis, alternatives such as G3P, FBP, PEP, and pyruvate provide valuable tools for investigating different regulatory aspects and segments of this central metabolic pathway. By understanding the advantages and limitations of each substrate and employing appropriate experimental protocols, researchers can gain deeper insights into the complex regulation and dynamics of glycolysis in both health and disease. This guide serves as a foundational resource to inform these critical decisions in the pursuit of advancing our knowledge of cellular metabolism.
References
- 1. Phosphoglycerate kinase: structural aspects and functions, with special emphasis on the enzyme from Kinetoplastea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Carbon Switch at the Level of Pyruvate and Phosphoenolpyruvate in Sulfolobus solfataricus P2 [frontiersin.org]
- 3. Metabolism of round spermatids: kinetic properties of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fructose-1,6-bisphosphate promotes PI3K and glycolysis in T cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-(-)-3-Phosphoglyceric Acid Disodium Salt: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a common intermediate in glycolysis. Adherence to these procedures will minimize environmental impact and ensure workplace safety.
Hazard and Disposal Summary
The following table summarizes key hazard information and disposal recommendations for D-(-)-3-Phosphoglyceric acid disodium salt, based on safety data sheets (SDS).
| Parameter | Information | Source |
| Hazard Classifications | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | [1][2][3][4] |
| Primary Disposal Method | Contact a licensed professional waste disposal service. | [5] |
| Recommended Treatment | Dissolve or mix with a combustible solvent and burn in a chemical incinerator with an afterburner and scrubber. | [5] |
| Prohibited Disposal Routes | Do not dispose of with household garbage. Do not allow the product to reach the sewage system. | [4] |
| Regulatory Compliance | Observe all federal, state, and local environmental regulations. | [5] |
| Transport Information | Considered non-hazardous for transport. | [5] |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound salt for disposal, it is crucial to wear appropriate personal protective equipment to prevent exposure.
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound salt is as follows:
-
Consult Safety Data Sheet (SDS): Before beginning any disposal procedure, thoroughly review the manufacturer's SDS for the most up-to-date safety and handling information.
-
Wear Appropriate PPE: Equip yourself with the necessary personal protective equipment as outlined above.
-
Segregate Waste: Keep this compound salt waste separate from other chemical waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) office.
-
Package Waste:
-
For solid waste, ensure it is in a clearly labeled, sealed container.
-
If preparing for incineration, you may be required to dissolve or mix the material with a combustible solvent as recommended.[5] Follow your facility's specific guidelines for this process.
-
-
Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[5] Your institution's EHS department will typically manage this process.
-
Observe Regulations: Ensure that all disposal activities comply with federal, state, and local environmental regulations.[5]
Spill Cleanup Procedures
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[5]
-
Wear PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.[5]
-
Contain the Spill: Prevent the spread of the powder. Avoid raising dust.[5]
-
Clean Up: Carefully sweep up the spilled material and place it in a sealed bag or container for waste disposal.[5]
-
Decontaminate: Wash the spill site thoroughly after the material has been collected.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound salt.
Caption: Disposal Workflow for this compound Salt
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for D-(-)-3-Phosphoglyceric Acid Disodium Salt
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling D-(-)-3-Phosphoglyceric acid disodium (B8443419) salt, a key intermediate in glycolysis. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
D-(-)-3-Phosphoglyceric acid disodium salt is classified with the following hazards: skin irritation, serious eye irritation, and potential respiratory irritation. It may also cause damage to the eyes and central nervous system with a single exposure.[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation.[2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To avoid skin contact which can cause irritation. |
| Body Protection | Laboratory coat or other protective clothing. | To protect skin from accidental splashes or spills. |
| Respiratory Protection | NIOSH-approved respirator for dusts if ventilation is inadequate. | To prevent respiratory tract irritation from airborne particles.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and maintain the quality of the compound.
-
Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.
-
Engineering Controls : Work in a well-ventilated area.[1] A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for dust generation.
-
Dispensing : Carefully weigh and dispense the powder, avoiding the creation of dust clouds. Use appropriate tools (e.g., spatulas) to handle the solid.
-
Solution Preparation : When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to prevent cross-contamination.
Storage and Disposal Plan
Storage:
Store this compound salt in a tightly closed container in a dry and well-ventilated place.[1] The recommended storage temperature is -20°C.
Disposal:
Dispose of unused material and its container at an approved waste disposal facility. Do not allow the product to enter drains or waterways. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow: Handling this compound Salt
Caption: A flowchart outlining the key steps for the safe handling of this compound salt, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
